Product packaging for ICG-Sulfo-OSu sodium(Cat. No.:)

ICG-Sulfo-OSu sodium

Cat. No.: B11826946
M. Wt: 930.1 g/mol
InChI Key: PUIWPNXPCPENEL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ICG-Sulfo-OSu sodium is a useful research compound. Its molecular formula is C49H52N3NaO10S2 and its molecular weight is 930.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H52N3NaO10S2 B11826946 ICG-Sulfo-OSu sodium

Properties

Molecular Formula

C49H52N3NaO10S2

Molecular Weight

930.1 g/mol

IUPAC Name

sodium 1-[6-[2-[7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C49H53N3O10S2.Na/c1-48(2)41(23-9-6-5-7-10-24-42-49(3,4)46-37-22-15-13-20-35(37)27-29-39(46)51(42)31-17-18-32-63(56,57)58)50(38-28-26-34-19-12-14-21-36(34)45(38)48)30-16-8-11-25-44(54)62-52-43(53)33-40(47(52)55)64(59,60)61;/h5-7,9-10,12-15,19-24,26-29,40H,8,11,16-18,25,30-33H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1

InChI Key

PUIWPNXPCPENEL-UHFFFAOYSA-M

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to ICG-Sulfo-OSu Sodium for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Indocyanine green (ICG)-Sulfo-OSu sodium is a near-infrared (NIR) fluorescent dye functionalized with an N-hydroxysulfosuccinimide (Sulfo-NHS) ester group. This modification allows for the covalent labeling of proteins and other biomolecules containing primary amine groups. Its properties make it a valuable tool in various research and development applications, particularly in the fields of in vivo imaging and targeted drug delivery. This guide provides an in-depth overview of its chemical properties, experimental protocols, and key applications.

Core Chemical and Physical Properties

ICG-Sulfo-OSu sodium is characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[1] The Sulfo-NHS ester group reacts with primary amines to form stable amide bonds.

PropertyValueSource(s)
CAS Number 190714-28-4[2][3]
Molecular Formula C₄₉H₅₂N₃NaO₁₀S₂[2]
Molecular Weight 930.07 g/mol
Appearance Dark green powder or solid
Solubility Soluble in DMSO (62.5 mg/mL) and DMF
Excitation Maximum ~780-795 nm
Emission Maximum ~800-810 nm
Purity (HPLC) ≥ 80.0 %

Applications in Research and Development

The primary application of ICG-Sulfo-OSu is the covalent labeling of biomolecules for in vivo imaging. The dye's long emission wavelength and low cytotoxicity make it suitable for tracking antibodies, proteins, and nanoparticles within a living organism.

Additionally, ICG-Sulfo-OSu is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Experimental Protocols

Protein Labeling with ICG-Sulfo-OSu

This protocol outlines the general steps for labeling a protein, such as an antibody, with this compound. Optimization of the dye-to-protein molar ratio is often necessary to achieve the desired degree of labeling without compromising protein function.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (pH 8.5, e.g., carbonate or bicine buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-50)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the ICG-Sulfo-OSu stock solution to the protein solution. A common starting molar ratio of dye to protein is 10:1.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes in the dark, with gentle mixing.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-50.

G Workflow for Protein Labeling with ICG-Sulfo-OSu cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein Solution (pH 8.5 Buffer) conjugation Mix Protein and Dye (Molar Ratio 10:1) prep_protein->conjugation prep_dye Prepare ICG-Sulfo-OSu (10 mM in DMSO) prep_dye->conjugation incubation Incubate for 30-60 min (Room Temperature, Dark) conjugation->incubation purify Purify via Size-Exclusion Chromatography (Sephadex G-50) incubation->purify collect Collect Labeled Protein purify->collect

Caption: Workflow for Protein Labeling with ICG-Sulfo-OSu.

In Vivo Fluorescence Imaging

This protocol provides a general workflow for conducting in vivo fluorescence imaging in small animals using an ICG-Sulfo-OSu-labeled probe.

Materials:

  • Anesthetized animal (e.g., mouse or rat)

  • ICG-Sulfo-OSu labeled probe

  • In vivo imaging system (e.g., IVIS) with appropriate filters

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the animal using a suitable anesthetic like isoflurane. If necessary, remove fur from the imaging area to reduce signal obstruction.

  • Probe Administration: Inject the ICG-Sulfo-OSu labeled probe via a suitable route (e.g., intravenous, intraperitoneal).

  • Imaging: Place the animal in the imaging chamber. Set the excitation and emission filters for ICG (Excitation: ~710-760 nm, Emission: ~810-875 nm).

  • Image Acquisition: Acquire images at various time points post-injection to monitor the biodistribution of the probe.

  • Data Analysis: Analyze the images to quantify the fluorescence signal in regions of interest.

G General Workflow for In Vivo Fluorescence Imaging cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis anesthetize Anesthetize Animal (e.g., Isoflurane) inject Administer Labeled Probe (e.g., IV, IP) anesthetize->inject place_animal Position Animal in Imaging System inject->place_animal set_filters Set Excitation/Emission Filters (Ex: ~740nm, Em: ~820nm) place_animal->set_filters acquire Acquire Images at Multiple Time Points set_filters->acquire analyze Quantify Signal in Regions of Interest acquire->analyze interpret Interpret Biodistribution analyze->interpret

Caption: General Workflow for In Vivo Fluorescence Imaging.

Role as a PROTAC Linker

ICG-Sulfo-OSu can function as a linker in the construction of PROTACs. In this context, the ICG moiety can serve as a fluorescent reporter to track the PROTAC molecule, while the Sulfo-OSu group provides a reactive handle for conjugation to other components of the PROTAC.

G Conceptual Diagram of a PROTAC cluster_protac PROTAC Molecule target_ligand Target Protein Ligand linker Linker (e.g., PEG-based from ICG-Sulfo-OSu) target_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand target_protein Target Protein target_protein->target_ligand ubiquitination Ubiquitination target_protein->ubiquitination e3_ligase E3 Ubiquitin Ligase e3_ligase->e3_ligand e3_ligase->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Degradation proteasome->degradation

Caption: Conceptual Diagram of a PROTAC.

Storage and Handling

This compound should be stored at -20°C, protected from moisture and light. Stock solutions prepared in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To improve the solubility of the compound, it may be necessary to gently warm the solution to 37°C and use sonication. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be significantly impacted by hygroscopic DMSO.

References

An In-depth Technical Guide to ICG-Sulfo-OSu Sodium: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Indocyanine Green (ICG)-Sulfo-OSu sodium salt, a near-infrared (NIR) fluorescent labeling reagent. It details the core mechanism of action, experimental protocols for bioconjugation, and key applications in research and clinical settings.

Core Mechanism of Action

ICG-Sulfo-OSu is a derivative of indocyanine green that has been chemically modified to include a water-soluble sulfo-group and an amine-reactive N-hydroxysuccinimide (NHS) ester. This modification allows for the covalent conjugation of the ICG fluorophore to biomolecules, such as antibodies, proteins, and peptides, through a stable amide bond.[1][2][3]

The fundamental mechanism relies on the reaction between the NHS ester of ICG-Sulfo-OSu and primary or secondary amines present on the target biomolecule.[4][5] This reaction is most efficient under slightly alkaline conditions (pH 7.2-9.0), where the primary amine groups are deprotonated and thus more nucleophilic. The nucleophilic amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. The addition of the sulfo- group enhances the water solubility of the ICG molecule, which can be beneficial for bioconjugation reactions in aqueous buffers.

The core utility of ICG-Sulfo-OSu lies in the intrinsic optical properties of the ICG molecule. ICG is a cyanine dye with a peak spectral absorption and emission in the near-infrared (NIR) region, typically around 780 nm and 800 nm, respectively. This NIR window is advantageous for in vivo imaging as it allows for deeper tissue penetration of light and minimizes autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.

ICG-Sulfo-OSu Reaction Mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products ICG-Sulfo-OSu ICG-Sulfo-OSu (Amine-Reactive Dye) Conjugate ICG-Biomolecule Conjugate (Stable Amide Bond) ICG-Sulfo-OSu->Conjugate Covalent Bonding Biomolecule Biomolecule (with Primary Amine, e.g., Protein) Biomolecule->Conjugate Conditions Aqueous Buffer pH 7.2 - 9.0 NHS N-Hydroxysuccinimide (Byproduct)

Figure 1: Reaction of ICG-Sulfo-OSu with a biomolecule.

Quantitative Data

The following table summarizes the key quantitative properties of ICG-Sulfo-OSu and its conjugates.

PropertyValueReference
Chemical Formula C₄₉H₅₂N₃NaO₁₀S₂
Molecular Weight 930.07 g/mol
Excitation Maximum ~780 nm
Emission Maximum ~800 nm
Recommended Labeling pH 8.3 - 8.5
Solubility Moderate in water, soluble in DMSO and DMF

Experimental Protocols

Preparation of Reagents
  • ICG-Sulfo-OSu Stock Solution:

    • Allow the vial of ICG-Sulfo-OSu to equilibrate to room temperature before opening.

    • Dissolve the ICG-Sulfo-OSu in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution. The stock solution should be prepared fresh for optimal reactivity.

  • Biomolecule Solution:

    • Dissolve the biomolecule (e.g., antibody) in a suitable amine-free buffer, such as phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer, at a pH of 8.3-8.5.

    • The recommended protein concentration is typically between 2-10 mg/mL to achieve efficient labeling.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the target biomolecule for reaction with the ICG-Sulfo-OSu.

Conjugation Reaction
  • Molar Ratio Calculation:

    • Determine the molar ratio of ICG-Sulfo-OSu to the biomolecule. A common starting point is a 10:1 to 20:1 molar excess of the dye. The optimal ratio may need to be determined empirically for each specific biomolecule.

  • Reaction Incubation:

    • Slowly add the calculated volume of the ICG-Sulfo-OSu stock solution to the biomolecule solution while gently vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted ICG-Sulfo-OSu and byproducts from the labeled biomolecule using a size-exclusion chromatography column, such as Sephadex G-25.

    • Equilibrate the column with an appropriate buffer (e.g., PBS pH 7.2-7.4).

    • Load the reaction mixture onto the column and collect the fractions containing the purified conjugate. The labeled protein will typically elute first.

Characterization of the Conjugate
  • Degree of Substitution (DOS) Determination:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of ICG (~780 nm).

    • Calculate the DOS using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The optimal DOS for most antibodies is typically between 2 and 10.

Experimental Workflow Start Start Reagent_Prep Reagent Preparation (ICG-Sulfo-OSu & Biomolecule) Start->Reagent_Prep Conjugation Conjugation Reaction (pH 8.3-8.5, RT, 30-60 min) Reagent_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Spectrophotometry, DOS) Purification->Characterization End End Characterization->End

Figure 2: General workflow for bioconjugation with ICG-Sulfo-OSu.

Applications and Signaling Pathways

ICG-Sulfo-OSu conjugates are widely used in various research and clinical applications, primarily centered around in vivo and in vitro fluorescence imaging.

Fluorescence-Guided Surgery

A prominent application is in fluorescence-guided surgery, where an ICG-Sulfo-OSu conjugated antibody targeting a tumor-specific antigen is administered to a patient. The antibody selectively binds to the tumor cells, and during surgery, a specialized imaging system that excites and detects NIR fluorescence is used to visualize the tumor margins in real-time. This allows for more precise tumor resection while sparing healthy tissue.

In Vivo Imaging and Biodistribution Studies

ICG-Sulfo-OSu labeled molecules are utilized to track their biodistribution and accumulation in preclinical animal models. This is valuable in drug development for assessing the targeting efficiency of novel therapeutics and delivery systems.

Other Applications

Other applications include ophthalmic angiography, determination of cardiac output, and assessment of liver function. The ability to conjugate ICG to various biomolecules opens up a wide range of possibilities for targeted imaging and diagnostics.

Fluorescence_Guided_Surgery_Pathway cluster_pre_op Pre-Operative cluster_intra_op Intra-Operative Injection Systemic Injection of ICG-Antibody Conjugate Circulation Circulation and Distribution in Bloodstream Injection->Circulation Targeting Antibody Binds to Tumor-Specific Antigen Circulation->Targeting Excitation NIR Light Excitation (~780 nm) Targeting->Excitation Tumor Accumulation Emission Fluorescence Emission from ICG (~800 nm) Excitation->Emission Detection Detection by NIR Imaging System Emission->Detection Visualization Real-time Visualization of Tumor Detection->Visualization

Figure 3: Signaling pathway for fluorescence-guided surgery.

Considerations and Limitations

While ICG-Sulfo-OSu is a powerful tool, researchers should be aware of certain considerations. The hydrophobicity of the ICG molecule can sometimes lead to non-specific binding and aggregation of conjugates. To mitigate this, PEGylated versions of ICG-NHS esters are available, which incorporate polyethylene glycol (PEG) linkers to improve water solubility and reduce non-specific interactions. Additionally, over-labeling of a biomolecule can potentially compromise its biological activity and binding affinity. Therefore, optimization of the dye-to-biomolecule ratio is crucial for successful conjugation and application.

References

Unveiling the Spectroscopic Profile of ICG-Sulfo-OSu Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of ICG-Sulfo-OSu sodium salt, a widely utilized near-infrared (NIR) fluorescent label. This document details the essential characteristics, experimental methodologies, and practical workflows to empower researchers in its effective application for bioconjugation and fluorescence imaging.

Core Spectroscopic and Physicochemical Properties

This compound salt is an amine-reactive derivative of Indocyanine Green (ICG), designed for covalent labeling of proteins, antibodies, and other biomolecules. Its utility stems from its spectral characteristics in the near-infrared window, a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deep-tissue imaging with a high signal-to-noise ratio.[1]

Quantitative data for this compound salt are summarized in the tables below. It is crucial to note that the spectroscopic properties of cyanine dyes like ICG are highly sensitive to their environment, including solvent polarity, concentration, and conjugation to biomolecules.[2][3] Aggregation at higher concentrations in aqueous solutions can lead to a blue-shift in the absorption maximum and a decrease in fluorescence intensity.[2][4]

Table 1: Physicochemical Properties of this compound Salt

PropertyValueSource(s)
Chemical Name2-[7-[1,3-Dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-[5-(3-sulfosuccinimidyl)oxycarbonylpentyl]-1H-benzo[e]indolium, inner salt, sodium salt
Molecular Weight930.07 g/mol
AppearanceDark green powder or solid
SolubilitySoluble in DMF and DMSO

Table 2: Spectroscopic Properties of this compound Salt and ICG

ParameterValueConditionsSource(s)
Excitation Maximum (λex) ~780 - 785 nmVaries with solvent
Emission Maximum (λem) ~800 - 812 nmVaries with solvent
Molar Extinction Coefficient (ε) ≥ 176,000 cm⁻¹M⁻¹Not specified
~156,000 cm⁻¹M⁻¹ICG in Water
~223,000 cm⁻¹M⁻¹ICG in Ethanol
Fluorescence Quantum Yield (ΦF) ~0.029ICG in Water
~0.12 - 0.14ICG in Ethanol, FBS, and Whole Blood
~0.22ICG in Ethanol (<0.2 µM)
~0.42ICG in DMSO (<0.2 µM)

Experimental Protocols

Measurement of Absorption Spectrum

This protocol outlines the procedure for determining the absorption spectrum of this compound salt.

Materials:

  • This compound salt

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Carefully weigh a precise amount of ICG-Sulfo-OSu and dissolve it in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 1-10 mM). Store protected from light and moisture.

  • Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a working concentration that yields an absorbance maximum between 0.1 and 1.0 AU. This is typically in the low micromolar range.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes for stable readings.

    • Set the wavelength range to scan from approximately 600 nm to 900 nm.

    • Set the scan resolution to 2 nm.

  • Blank Measurement: Fill a quartz cuvette with the same PBS buffer used for the working solution. Place it in the spectrophotometer and record a baseline (blank) measurement.

  • Sample Measurement: Rinse the cuvette with the ICG-Sulfo-OSu working solution, then fill the cuvette. Place it in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the determination of the fluorescence emission spectrum and the relative quantum yield of ICG-Sulfo-OSu.

Materials:

  • This compound salt working solution (prepared as in 2.1)

  • A suitable NIR quantum yield standard with a known quantum yield (e.g., IR-26 in 1,2-dichloroethane, ΦF = 0.5%).

  • Spectrofluorometer with a near-infrared detector

  • Quartz fluorescence cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the ICG-Sulfo-OSu and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the excitation source to stabilize.

    • Set the excitation wavelength to the absorption maximum of ICG-Sulfo-OSu (e.g., 780 nm).

    • Set the emission scan range from approximately 790 nm to 950 nm.

    • Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Measurement:

    • Record the fluorescence emission spectrum of the solvent blank.

    • Record the fluorescence emission spectra of the series of ICG-Sulfo-OSu solutions.

    • Record the fluorescence emission spectra of the series of reference standard solutions under identical instrument settings.

  • Data Analysis:

    • Subtract the solvent blank spectrum from each of the sample and standard spectra.

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield (ΦF) can be calculated using the following equation: ΦF_sample = ΦF_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where η is the refractive index of the solvent.

Bioconjugation and Imaging Workflow

ICG-Sulfo-OSu is primarily used for labeling biomolecules containing primary amines, such as the lysine residues on antibodies. The N-hydroxysulfosuccinimide (sulfo-NHS) ester group reacts with primary amines in a pH-dependent manner to form a stable amide bond.

Antibody Labeling with ICG-Sulfo-OSu

AntibodyLabeling Antibody Labeling with ICG-Sulfo-OSu cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Antibody Antibody Solution (amine-free buffer, pH 8.5-9.0) Reaction Mix Antibody and ICG-Sulfo-OSu (e.g., 10-20 fold molar excess of dye) Incubate at room temperature for 1-2 hours, protected from light Antibody->Reaction ICG_prep ICG-Sulfo-OSu Solution (freshly prepared in anhydrous DMSO) ICG_prep->Reaction Purification Purify Conjugate (e.g., size exclusion chromatography, dialysis) Reaction->Purification Characterization Characterize Conjugate (Determine Degree of Labeling via spectroscopy) Purification->Characterization Immunofluorescence Immunofluorescence Imaging Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_direct_staining Direct Staining cluster_imaging Imaging Fixation Cell/Tissue Fixation Permeabilization Permeabilization (if targeting intracellular antigens) Fixation->Permeabilization Blocking Blocking (to reduce non-specific binding) Permeabilization->Blocking Primary_Ab Incubation with Primary Antibody Blocking->Primary_Ab Direct_Ab Incubation with ICG-labeled Primary Antibody Blocking->Direct_Ab Wash1 Washing Primary_Ab->Wash1 Secondary_Ab Incubation with ICG-labeled Secondary Antibody (if using indirect staining) Wash1->Secondary_Ab Wash2 Washing Secondary_Ab->Wash2 Mounting Mounting Wash2->Mounting Wash3 Washing Direct_Ab->Wash3 Wash3->Mounting Microscopy NIR Fluorescence Microscopy Mounting->Microscopy

References

An In-Depth Technical Guide to ICG-Sulfo-OSu Sodium in Research

Author: BenchChem Technical Support Team. Date: November 2025

Indocyanine green (ICG) Sulfo-OSu sodium salt is a pivotal tool in modern biomedical research, primarily serving as an amine-reactive, near-infrared (NIR) fluorescent labeling reagent.[1] A derivative of the clinically approved dye Indocyanine green, ICG-Sulfo-OSu is engineered for the stable covalent conjugation to biomolecules, enabling a wide array of applications in diagnostics, targeted therapy, and high-resolution in vivo imaging.[2][3] Its utility stems from the unique spectral properties of the ICG core, which absorbs and emits light in the NIR window (700-900 nm), a range where biological tissues exhibit minimal absorbance and autofluorescence, thus permitting deep-tissue imaging with high signal-to-noise ratios.[1][4]

This guide provides a comprehensive overview of the chemistry, properties, and applications of ICG-Sulfo-OSu, complete with experimental protocols and workflow visualizations for researchers and drug development professionals.

Core Principle: The Chemistry of Bioconjugation

The functionality of ICG-Sulfo-OSu lies in its N-hydroxysulfosuccinimide (Sulfo-NHS) ester group. This group readily reacts with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins and peptides, to form a highly stable amide bond. The reaction is most efficient in a slightly alkaline environment (pH 7.2 to 8.5) and results in the release of N-hydroxysulfosuccinimide as a byproduct. The inclusion of the sulfonate (SO3-) group on the NHS ring increases the reagent's water solubility, allowing for conjugation reactions in aqueous buffers with minimal use of organic co-solvents.

G ICG ICG-Sulfo-OSu Conjugate ICG-Biomolecule Conjugate (Stable Amide Bond) ICG->Conjugate Covalent Bonding Byproduct Sulfo-NHS ICG->Byproduct Protein Biomolecule-NH₂ (e.g., Protein, Peptide) Protein->Conjugate

Figure 1. Reaction of ICG-Sulfo-OSu with a primary amine.

Physicochemical and Spectral Properties

The quantitative properties of ICG-Sulfo-OSu are critical for designing labeling reactions and imaging experiments. The data below has been compiled from various suppliers and research articles.

PropertyValueSource(s)
Molecular Weight ~930.07 g/mol
Excitation Maximum (λex) ~780 nm
Emission Maximum (λem) ~800 nm
Molar Extinction Coeff. >150,000 M⁻¹cm⁻¹ (in DMSO)
Recommended Solvent DMSO or DMF
Reactive Group Sulfo-N-hydroxysuccinimide Ester
Target Functional Group Primary Amines (-NH₂)

Experimental Protocols

Successful use of ICG-Sulfo-OSu requires careful attention to reaction and purification conditions. The hydrophobicity of the ICG molecule can lead to aggregation and non-covalent binding, making rigorous purification essential.

This protocol provides a starting point for conjugating ICG-Sulfo-OSu to a monoclonal antibody (mAb). Optimization of the dye-to-protein molar ratio is often necessary.

  • Reagent Preparation:

    • Antibody Solution (Solution A): Prepare the antibody in an amine-free buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS). The final concentration should typically be 1-10 mg/mL.

    • Dye Stock Solution (Solution B): Immediately before use, dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure complete dissolution. Store protected from light and moisture.

  • Conjugation Reaction:

    • Determine the required volume of the dye stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended. Higher ratios can lead to over-labeling and aggregation.

    • While gently vortexing the antibody solution, add the calculated volume of the dye stock solution dropwise.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25 or G-50) equilibrated with PBS (pH 7.2-7.4).

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS. The first colored fraction to elute will be the high-molecular-weight ICG-antibody conjugate. A second, slower-moving colored band corresponds to the unbound, hydrolyzed dye.

    • Collect the fractions containing the purified conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for ICG).

    • Confirm conjugate integrity and purity using SDS-PAGE and size-exclusion HPLC (SE-HPLC).

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & QC cluster_application 4. Application p1 Prepare Antibody in pH 8.5 Buffer r1 Combine Reactants (10:1 Molar Ratio) p1->r1 p2 Prepare ICG-Sulfo-OSu in DMSO p2->r1 r2 Incubate 30-60 min (Room Temp, Dark) r1->r2 pu1 Size-Exclusion Chromatography (G-25) r2->pu1 pu2 Collect Conjugate Fraction pu1->pu2 qc1 Characterize Conjugate (Spectroscopy, HPLC) pu2->qc1 a1 In Vivo Administration to Animal Model qc1->a1 a2 NIR Fluorescence Imaging a1->a2

Figure 2. Workflow for bioconjugation and in vivo imaging.

Core Applications in Research

The ability to attach a bright, deep-tissue imaging agent to a target-specific molecule has made ICG-Sulfo-OSu invaluable in several research fields.

By conjugating ICG-Sulfo-OSu to monoclonal antibodies that recognize tumor-specific antigens (e.g., EGFR, HER2), researchers can create probes for the non-invasive visualization of tumors. These conjugates are administered intravenously into tumor-bearing animal models. Over time, the probe accumulates at the tumor site through specific antigen binding, while unbound conjugate is cleared from circulation. Imaging at later time points (24-168 hours) reveals high-contrast tumor delineation, enabling studies on tumor growth, metastasis, and response to therapy.

ICG's fluorescence is used to map sentinel lymph nodes, the first nodes to which cancer cells are likely to spread. ICG-labeled molecules or nanoparticles can be injected near a primary tumor, from where they drain into the lymphatic system, illuminating the nodes for real-time surgical resection.

ICG-Sulfo-OSu can be used to label drug delivery vehicles, such as nanoparticles, liposomes, or polymers. This allows researchers to visually track the biodistribution, target accumulation, and clearance kinetics of these carriers in vivo, providing critical data for the development of new therapeutics.

In addition to fluorescence, ICG is an effective contrast agent for photoacoustic (PA) imaging, a hybrid modality that combines light and sound for high-resolution deep-tissue imaging. ICG-labeled antibodies have been used as PA probes to detect tumors with high sensitivity.

G A ICG-Antibody Conjugate B Systemic Circulation A->B IV Injection C Tumor Microenvironment B->C Extravasation D Tumor Cell C->D E Receptor Binding (e.g., EGFR) D->E Specific Targeting F Probe Accumulation & Internalization E->F G NIR Light Excitation F->G H Fluorescence Emission G->H I Signal Detection H->I

Figure 3. Logical pathway of targeted tumor imaging.

Challenges and Advanced Solutions

Despite its utility, researchers must be aware of potential challenges. The hydrophobic nature of ICG can cause aggregation of labeled proteins and lead to non-specific binding in vivo, particularly in the liver. This necessitates meticulous purification and characterization of the conjugates.

To address these issues, next-generation reagents have been developed that incorporate hydrophilic polyethylene glycol (PEG) linkers between the ICG dye and the Sulfo-OSu reactive group (e.g., ICG-EG4-Sulfo-OSu). These PEGylated derivatives exhibit improved water solubility and reduced non-specific binding, resulting in lower background signals and improved imaging contrast.

References

An In-depth Technical Guide to the Core Spectral Properties and Applications of ICG-Sulfo-OSu Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectra of Indocyanine Green (ICG)-Sulfo-OSu sodium salt, a near-infrared (NIR) fluorescent dye crucial for in vivo imaging. This document outlines the core spectral characteristics, detailed experimental protocols for its use, and the workflows for its application in bioconjugation and targeted imaging.

Core Spectral Properties of ICG-Sulfo-OSu Sodium Salt

ICG-Sulfo-OSu is an amine-reactive derivative of indocyanine green, designed for stable conjugation to biomolecules such as antibodies and proteins. Its spectral properties are paramount to its utility in deep-tissue imaging, leveraging the NIR window where light penetration is maximal and tissue autofluorescence is minimal.

The excitation and emission maxima of ICG-Sulfo-OSu can exhibit slight variations depending on the solvent, concentration, and conjugation status. These shifts are attributable to the influence of the local microenvironment on the fluorophore. For instance, binding to a protein can alter the dye's confirmation and interaction with the surrounding solvent, leading to spectral shifts.

Below is a summary of reported spectral properties for ICG-Sulfo-OSu and its derivatives in various conditions.

CompoundSolvent/ConditionExcitation Max (nm)Emission Max (nm)Reference
ICG-Sulfo-OSuUnspecified~780~800[1]
ICG-Sulfo-OSuUnspecified795807[2]
ICG-Sulfo-OSuUnspecified785811
ICG-Sulfo-EG4-OSuUnspecified789813[3]
ICG-Sulfo-EG4-OSuUnspecified774805[4]
ICG-ATTUnspecified789830[2]

Experimental Protocols

Protocol for Determining Excitation and Emission Spectra

This protocol outlines the methodology for measuring the fluorescence excitation and emission spectra of this compound salt.

1. Materials and Reagents:

  • This compound salt

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quartz cuvettes

  • Spectrofluorometer

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of ICG-Sulfo-OSu in anhydrous DMSO. Ensure the solution is thoroughly mixed by vortexing.

  • Working Solution Preparation: Dilute the stock solution in the desired solvent (e.g., PBS, ethanol, or DMSO) to a final concentration within the optimal range of 2-50 µM to avoid concentration-dependent quenching effects.

  • Spectra Acquisition:

    • Transfer the working solution to a quartz cuvette.

    • Place the cuvette in the spectrofluorometer.

    • Emission Spectrum: Set the excitation wavelength to the presumed maximum (e.g., 780 nm) and scan a range of emission wavelengths (e.g., 790 nm to 900 nm).

    • Excitation Spectrum: Set the emission wavelength to the observed maximum from the emission scan and scan a range of excitation wavelengths (e.g., 700 nm to 800 nm).

  • Data Analysis: Identify the wavelengths of maximum intensity for both the excitation and emission spectra.

Protocol for Antibody Conjugation

This protocol provides a general method for conjugating ICG-Sulfo-OSu to an antibody. Optimization of the dye-to-protein molar ratio may be required for specific antibodies.

1. Materials and Reagents:

  • This compound salt

  • Antibody of interest (in a primary amine-free buffer)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sephadex G-25 column

2. Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL. Adjust the pH of the solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.

  • Dye Preparation: Prepare a 10 mM stock solution of ICG-Sulfo-OSu in anhydrous DMSO.

  • Conjugation Reaction:

    • Slowly add the ICG-Sulfo-OSu stock solution to the antibody solution while gently vortexing. A starting molar ratio of 10:1 (dye:protein) is recommended.

    • Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle stirring.

  • Purification of the Conjugate:

    • Prepare a Sephadex G-25 column according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS (pH 7.2-7.4).

    • Collect the fractions containing the labeled antibody, which will be visibly colored and will elute first.

Visualized Workflows

Antibody Conjugation and Purification Workflow

The following diagram illustrates the key steps in the process of conjugating ICG-Sulfo-OSu to an antibody and subsequently purifying the resulting conjugate.

G A Prepare Antibody (2-10 mg/mL, pH 8.5) C Conjugation Reaction (10:1 molar ratio, RT, 1 hr, dark) A->C B Prepare ICG-Sulfo-OSu (10 mM in DMSO) B->C D Purification (Sephadex G-25 Column) C->D E Elute with PBS F Collect Labeled Antibody Fractions D->F

Caption: Workflow for ICG-Sulfo-OSu Antibody Conjugation.

In Vivo Targeted Imaging Workflow

This diagram outlines the general workflow for using an ICG-Sulfo-OSu conjugated antibody for targeted in vivo imaging.

G A Administer ICG-Antibody Conjugate to Subject B Incubation Period (Allows for circulation and target binding) A->B C NIR Fluorescence Imaging (Ex: ~780 nm, Em: ~810 nm) B->C D Image Acquisition and Analysis C->D E Target Localization D->E

Caption: In Vivo Targeted Imaging Workflow.

References

Understanding the Hydrophobicity of ICG-Sulfo-OSu Sodium Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophobic properties of Indocyanine Green (ICG)-Sulfo-OSu sodium salt, a widely utilized near-infrared (NIR) fluorescent dye for bioconjugation. Understanding the hydrophobicity of this molecule is critical for optimizing its use in applications ranging from in vivo imaging to targeted drug delivery, as it directly influences solubility, stability, and non-specific binding characteristics.

The Dichotomous Nature of ICG-Sulfo-OSu Hydrophobicity

ICG-Sulfo-OSu is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions. This dual character is a direct consequence of its molecular structure, which combines the large, hydrophobic core of the indocyanine green dye with a highly polar N-hydroxysulfosuccinimide (Sulfo-NHS) ester group.

The core of the ICG molecule is a polymethine chain flanked by two heterocyclic aromatic rings. This extensive conjugated π-system is inherently hydrophobic. In contrast, the Sulfo-OSu moiety contains a negatively charged sulfonate group (-SO₃⁻) and a succinimide ring, which are introduced to enhance water solubility and provide a reactive site for conjugation to primary amines on biomolecules.

While the addition of the sulfo group imparts "moderate" water solubility to the ICG-Sulfo-OSu molecule, it does not completely negate the hydrophobic nature of the ICG core.[1] This residual hydrophobicity is a significant factor in its application, as it can lead to non-specific binding to proteins and other biological macromolecules through hydrophobic interactions.[2][3][4][5] This non-specific binding can increase background signals in imaging applications and potentially alter the pharmacokinetic profile of labeled conjugates.

To address the challenges posed by the hydrophobicity of ICG-Sulfo-OSu, more hydrophilic versions incorporating polyethylene glycol (PEG) linkers have been developed. These PEGylated derivatives exhibit improved water solubility and reduced non-specific binding.

Quantitative Assessment of Hydrophobicity

The hydrophobicity of a molecule is quantitatively expressed by its partition coefficient (P), which is the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. This is usually expressed in its logarithmic form, logP. A positive logP value indicates a preference for the lipid phase (hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).

CompoundPredicted logPWater SolubilityKey Considerations
Indocyanine Green (ICG)6.05LowHighly hydrophobic, prone to aggregation in aqueous solutions.
ICG-Sulfo-OSu Sodium SaltNot Experimentally DeterminedModerateThe sulfo group improves water solubility, but residual hydrophobicity can cause non-specific binding.

Experimental Protocols for Determining Hydrophobicity

The hydrophobicity of fluorescent dyes like ICG-Sulfo-OSu can be experimentally determined using several well-established methods. The two most common and reliable techniques are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method for logP/logD Determination

This is considered the "gold standard" for measuring partition coefficients. It directly measures the distribution of the compound between two immiscible liquid phases.

Methodology:

  • Preparation of Phases:

    • Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and an organic phase (n-octanol).

    • Pre-saturate the n-octanol with the aqueous buffer and vice-versa by vigorously mixing them and allowing them to separate overnight. This ensures that the two phases are in equilibrium before the experiment.

  • Sample Preparation:

    • Prepare a stock solution of ICG-Sulfo-OSu in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube. The final concentration of the dye should be such that it can be accurately measured in both phases.

  • Partitioning:

    • Vigorously shake the tube for a predetermined amount of time (e.g., 1-2 hours) at a constant temperature to allow the dye to partition between the two phases and reach equilibrium.

    • Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification:

    • Carefully collect aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of ICG-Sulfo-OSu in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy, by comparing the absorbance or fluorescence intensity to a standard curve.

  • Calculation of logP/logD:

    • The partition coefficient (P or D for ionizable compounds at a specific pH) is calculated as: P (or D) = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logP (or logD) is the logarithm of this value.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an indirect method for estimating hydrophobicity based on the retention time of a compound on a nonpolar stationary phase.

Methodology:

  • Column and Mobile Phase:

    • Use a reverse-phase column (e.g., C18 or C8).

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a buffer like phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Isocratic Elution:

    • A series of isocratic elutions are performed with varying concentrations of the organic modifier in the mobile phase.

    • For each mobile phase composition, the retention time (t_R) of ICG-Sulfo-OSu is measured. The void time (t_0), the time it takes for an unretained compound to pass through the column, is also determined using a suitable marker.

  • Calculation of Retention Factor (k):

    • The retention factor (k) for each mobile phase composition is calculated as: k = (t_R - t_0) / t_0

  • Determination of log k_w:

    • A plot of log k versus the percentage of the organic modifier in the mobile phase is generated.

    • The log k_w is determined by extrapolating the linear portion of the plot to 100% aqueous mobile phase (0% organic modifier). The log k_w value is a measure of the compound's hydrophobicity and can be correlated with logP values of known standards.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

cluster_ICG ICG-Sulfo-OSu Structure cluster_Properties Resulting Properties ICG_Core Indocyanine Green Core (Hydrophobic) Linker Linker Chain ICG_Core->Linker Covalent Bond Hydrophobic_Interactions Potential for Non-Specific Binding ICG_Core->Hydrophobic_Interactions Sulfo_OSu Sulfo-OSu Group (Hydrophilic & Reactive) Linker->Sulfo_OSu Covalent Bond Aqueous_Solubility Moderate Aqueous Solubility Sulfo_OSu->Aqueous_Solubility Amphiphilic Amphiphilic Nature start Start: ICG-Sulfo-OSu Sample phases Mix with n-octanol and aqueous buffer start->phases shake Shake to Equilibrium phases->shake separate Centrifuge to Separate Phases shake->separate measure Measure Concentration in Each Phase separate->measure calculate Calculate logP/logD measure->calculate end Result: Hydrophobicity Value calculate->end

References

A Technical Guide to the Photophysical Properties and Application of ICG-Sulfo-OSu, Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of use in medical imaging. Its derivative, ICG-Sulfo-OSu, sodium salt (commonly known as ICG-sulfo-NHS ester), is a reactive form of ICG designed for the covalent labeling of biomolecules, such as proteins and antibodies. This modification enables the use of ICG as a targeted contrast agent in a variety of research and diagnostic applications. This technical guide provides an in-depth overview of the photophysical properties of ICG in aqueous solutions, with a focus on its fluorescence quantum yield. It also details experimental protocols for bioconjugation and quantum yield determination, and presents key data in a structured format for easy reference.

Photophysical Properties of Indocyanine Green (ICG) in Aqueous Solution

The N-hydroxysulfosuccinimide (sulfo-NHS) ester of ICG (ICG-Sulfo-OSu) is an amine-reactive derivative designed for bioconjugation. Due to its reactive nature, the photophysical properties of the unreacted ester in aqueous solution are not extensively documented, as it is prone to hydrolysis. The primary focus of research has been on the properties of the parent molecule, ICG, and the resulting ICG-biomolecule conjugates. The fluorescence quantum yield of ICG is highly sensitive to its environment, including the solvent, concentration, and binding to macromolecules.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of ICG in aqueous solution is notoriously low. This is primarily due to non-radiative decay pathways, such as internal conversion and aggregation-induced quenching.[1][2] At high concentrations, ICG molecules tend to form non-fluorescent H-aggregates in water, which further reduces the quantum yield.[1] Upon binding to proteins, such as serum albumin, the quantum yield of ICG can be significantly enhanced.[3]

Table 1: Fluorescence Quantum Yield of ICG in Various Aqueous Environments

Solvent/EnvironmentQuantum Yield (Φf)Reference(s)
Water~0.003 - 0.05[4]
Phosphate Buffered Saline (PBS)~0.027
Fetal Bovine Serum (FBS)Significantly higher than in water
Whole BloodSignificantly higher than in water
Spectral Properties

The absorption and emission spectra of ICG are also influenced by its environment. In dilute aqueous solutions, ICG typically exhibits an absorption maximum around 780 nm and an emission maximum around 820 nm.

Table 2: Spectral Properties of ICG in Aqueous Solution

PropertyWavelength (nm)Reference(s)
Absorption Maximum (λabs)~780
Emission Maximum (λem)~820

Experimental Protocols

Protein Labeling with ICG-Sulfo-OSu

This protocol describes the general procedure for labeling proteins with ICG-Sulfo-OSu. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein to be labeled

  • ICG-Sulfo-OSu, sodium salt

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0, or phosphate-buffered saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the chosen labeling buffer at a concentration of 1-10 mg/mL.

  • Prepare the ICG-Sulfo-OSu Stock Solution: Immediately before use, dissolve the ICG-Sulfo-OSu in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the ICG-Sulfo-OSu stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.

  • Purification: Separate the ICG-labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for ICG).

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of a sample using a known standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample of interest (e.g., ICG-protein conjugate)

  • Quantum yield standard with a known quantum yield in the same solvent (e.g., a well-characterized NIR dye)

  • Solvent (e.g., PBS)

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Spectra: Record the corrected fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (m_sample / m_std) * (n_sample / n_std)^2

    where:

    • Φf_std is the quantum yield of the standard

    • m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively

    • n_sample and n_std are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).

Visualizations

Bioconjugation_Workflow Protein Protein Solution (in Labeling Buffer, pH 7.2-9.0) Reaction Conjugation Reaction (1-2h, RT, dark) Protein->Reaction ICG_NHS ICG-Sulfo-OSu (dissolved in DMSO/DMF) ICG_NHS->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Conjugate ICG-Protein Conjugate Purification->Conjugate Collect Fractions Byproducts Unreacted Dye & Byproducts Purification->Byproducts Discard

Caption: Workflow for the bioconjugation of proteins with ICG-Sulfo-OSu.

Factors_Affecting_Fluorescence ICG_QY ICG Fluorescence Quantum Yield Concentration Concentration Aggregation Aggregation (H-aggregates) Concentration->Aggregation increases Solvent Solvent Environment Solvent->ICG_QY influences Binding Protein Binding Conformational_Change Conformational Rigidity Binding->Conformational_Change induces Increased_QY Increased Quantum Yield Binding->Increased_QY Temperature Temperature Non_Radiative_Decay Non-Radiative Decay Temperature->Non_Radiative_Decay increases Aggregation->ICG_QY decreases Quenching Quenching Conformational_Change->ICG_QY increases Non_Radiative_Decay->ICG_QY decreases

Caption: Factors influencing the fluorescence quantum yield of ICG in aqueous solutions.

Conclusion

ICG-Sulfo-OSu is a valuable tool for the fluorescent labeling of biomolecules for NIR imaging applications. While the parent ICG molecule exhibits a low quantum yield in aqueous solutions, this can be modulated by environmental factors and often improves upon conjugation to proteins. Understanding the photophysical properties of ICG and employing standardized protocols for conjugation and characterization are crucial for the successful development and application of ICG-based bioconjugates in research and medicine.

References

An In-depth Technical Guide to ICG-Sulfo-OSu Sodium Salt for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, bioconjugation methods, and applications of ICG-Sulfo-OSu sodium salt, a near-infrared (NIR) fluorescent dye crucial for in vivo imaging and targeted therapies.

Physicochemical Properties of this compound Salt

This compound salt is an amine-reactive derivative of indocyanine green (ICG), enabling its covalent conjugation to biomolecules such as antibodies and proteins.[1][2] Its spectral properties in the near-infrared range allow for deep tissue penetration of light, making it an ideal fluorophore for in vivo imaging.[3][4][5]

PropertyValueSource
Molecular Weight 930.07 g/mol
930.09 g/mol
931.08 g/mol
Molecular Formula C49H52N3NaO10S2
Excitation Wavelength (Max) ~780 nm
Emission Wavelength (Max) ~800-820 nm
CAS Number 190714-28-4
Solubility DMSO
Storage Conditions -20°C, protected from light and moisture

Bioconjugation Protocol: Antibody Labeling

The N-hydroxysulfosuccinimide (sulfo-NHS) ester group of ICG-Sulfo-OSu reacts with primary amines on proteins to form stable amide bonds. This section outlines a general protocol for labeling antibodies with ICG-Sulfo-OSu.

Materials
  • Antibody solution (e.g., 1 mg/mL in a suitable buffer)

  • This compound salt

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5

  • Purification column (e.g., Sephadex G50 or size-exclusion HPLC)

Experimental Procedure
  • Antibody Preparation : Ensure the antibody is in an amine-free buffer at a concentration of approximately 1-2 mg/mL. The optimal pH for the labeling reaction is 8.5. If necessary, perform a buffer exchange.

  • ICG-Sulfo-OSu Stock Solution : Prepare a stock solution of ICG-Sulfo-OSu in anhydrous DMSO.

  • Labeling Reaction : Add a 5- to 20-fold molar excess of the ICG-Sulfo-OSu stock solution to the antibody solution. Incubate the reaction mixture for 30-60 minutes at room temperature in the dark, with gentle mixing.

  • Purification : Remove unconjugated dye and aggregates from the ICG-antibody conjugate. This can be achieved using a desalting column (like Sephadex G50) or through size-exclusion high-performance liquid chromatography (SE-HPLC). SE-HPLC is often preferred as ICG-Sulfo-OSu can cause protein aggregation.

  • Characterization : Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~780 nm).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis antibody_prep Prepare Antibody (1-2 mg/mL, pH 8.5) reaction Incubate Antibody + Dye (RT, 30-60 min, dark) antibody_prep->reaction dye_prep Prepare ICG-Sulfo-OSu Stock Solution (DMSO) dye_prep->reaction purification Purify Conjugate (SE-HPLC or Desalting Column) reaction->purification analysis Characterize Conjugate (Determine Degree of Labeling) purification->analysis

Fig. 1: Experimental workflow for antibody conjugation with ICG-Sulfo-OSu.

Mechanism of Action and Application in Signaling Pathway Visualization

ICG-labeled antibodies are powerful tools for in vivo molecular imaging, particularly in oncology. One key application is the visualization of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Antibodies such as panitumumab and cetuximab, which target EGFR, can be conjugated with ICG-Sulfo-OSu. Upon intravenous administration, these conjugates circulate in the bloodstream and bind specifically to EGFR on the surface of cancer cells.

A fascinating property of ICG is that its fluorescence is often quenched when conjugated to an antibody. However, after the antibody-ICG conjugate binds to its target receptor on a cell and is internalized into endosomes and lysosomes, the antibody is degraded. This degradation process separates the ICG molecules from the antibody, leading to a de-quenching and activation of the NIR fluorescence signal. This "turn-on" mechanism provides a high signal-to-background ratio, enabling sensitive detection of tumors that overexpress the target receptor.

The diagram below illustrates the EGFR signaling pathway and the role of an ICG-labeled anti-EGFR antibody in its visualization. Binding of the antibody-ICG conjugate to EGFR blocks the downstream signaling cascade that promotes cell proliferation and survival, while simultaneously allowing for imaging of EGFR-expressing cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_internalization Internalization & Imaging EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Endosome Endosome/Lysosome EGFR->Endosome Internalization Ligand EGF/TGF-α Ligand->EGFR Binds & Activates Ab_ICG Anti-EGFR Ab-ICG Ab_ICG->EGFR Blocks & Binds Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Degradation Antibody Degradation Endosome->Degradation ICG_active Active ICG (Fluorescence ON) Degradation->ICG_active

Fig. 2: EGFR signaling pathway and imaging with anti-EGFR Ab-ICG.

References

Stability of ICG-Sulfo-OSu Sodium in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) functionalized with a water-soluble N-hydroxysulfosuccinimide (Sulfo-OSu) ester is a widely utilized reagent for the near-infrared (NIR) labeling of proteins, antibodies, and other amine-containing biomolecules. The stability of the ICG-Sulfo-OSu sodium salt in solution is a critical factor influencing the efficiency and reproducibility of conjugation reactions. This technical guide provides an in-depth analysis of the stability of this compound in aqueous solutions, drawing upon data for both the ICG core structure and the Sulfo-OSu ester moiety.

Executive Summary

The stability of this compound in solution is governed by two primary degradation pathways: the degradation of the indocyanine green core and the hydrolysis of the Sulfo-OSu ester. The ICG core is susceptible to degradation influenced by factors such as solvent composition, temperature, and light exposure. The Sulfo-OSu ester is prone to hydrolysis, a reaction that is highly dependent on the pH of the solution. Optimal handling and storage of ICG-Sulfo-OSu solutions are therefore paramount to ensure its reactivity and the success of subsequent conjugation procedures.

Chemical Structure and Properties

  • Chemical Name: 2-[7-[1,3-Dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-[5-(3-sulfosuccinimidyl)oxycarbonylpentyl]-1H-benzo[e]indolium, inner salt, sodium salt[1]

  • Molecular Formula: C₄₉H₅₂N₃NaO₁₀S₂[1][2]

  • Molecular Weight: 930.07 g/mol [1][2]

  • Appearance: Dark green powder or solid

  • Solubility: Soluble in DMSO and has moderate water solubility

Stability of the Indocyanine Green (ICG) Core

The stability of the ICG chromophore is a crucial aspect of the overall stability of ICG-Sulfo-OSu. Studies on ICG itself provide valuable insights into its degradation kinetics.

Key Factors Influencing ICG Stability:

  • Temperature: Higher temperatures accelerate the degradation of ICG in aqueous solutions. For optimal stability, solutions should be kept at low temperatures.

  • Light Exposure: Exposure to light, particularly of certain types and intensities, leads to the photodegradation of ICG. It is recommended to protect ICG solutions from light.

  • Concentration: More concentrated ICG solutions in aqueous environments tend to be more stable.

  • Solvent: In organic solvents like methanol and DMSO, ICG exhibits greater stability compared to aqueous solutions. In human plasma, ICG is also observed to be very stable.

Quantitative Stability Data for ICG in Aqueous Solution:

The following table summarizes the stability of ICG under specific storage conditions.

ConditionTimeStabilityReference
Diluted in water, stored at 4°C in the dark3 days~80% of initial fluorescence intensity retained
Incubated at 37°C in whole blood under light exposure5 hoursStable

It is recommended to use aqueous solutions of ICG within one to two days of preparation when stored at 4°C.

Stability of the Sulfo-OSu Ester Moiety

The Sulfo-OSu ester is the amine-reactive functional group of the molecule. Its primary degradation pathway in aqueous solution is hydrolysis, which renders the molecule incapable of reacting with primary amines.

Key Factors Influencing Sulfo-OSu Ester Stability:

  • pH: The rate of hydrolysis of NHS and Sulfo-NHS esters is highly pH-dependent. The stability decreases significantly as the pH becomes more alkaline.

  • Temperature: While specific data for Sulfo-OSu is limited, ester hydrolysis is generally accelerated at higher temperatures.

Quantitative Stability Data for NHS Esters:

The following table provides the half-life of NHS esters at various pH values. While this data is for the non-sulfonated NHS ester, it serves as a useful approximation for the behavior of the Sulfo-OSu ester.

pHTemperature (°C)Half-lifeReference
7.044-5 hours
8.041 hour
8.6410 minutes

Degradation Pathways

The degradation of this compound in an aqueous environment proceeds through two main pathways.

Degradation Pathways of this compound ICG_Sulfo_OSu This compound Hydrolysis Hydrolysis of Sulfo-OSu Ester (pH dependent) ICG_Sulfo_OSu->Hydrolysis ICG_Degradation Degradation of ICG Core (Light, Temp dependent) ICG_Sulfo_OSu->ICG_Degradation ICG_COOH ICG-Carboxylic Acid Hydrolysis->ICG_COOH Sulfo_NHS N-hydroxysulfosuccinimide Hydrolysis->Sulfo_NHS Degradation_Products ICG Degradation Products ICG_Degradation->Degradation_Products

Degradation pathways of this compound.

Recommended Handling and Storage of Solutions

To maximize the stability and reactivity of this compound in solution, the following practices are recommended:

  • Solid Form: Store the solid compound at -20°C, protected from moisture and light. Some suppliers suggest storage at 2-8°C for the short term.

  • Stock Solutions: Prepare stock solutions in an anhydrous organic solvent such as DMSO. These stock solutions are more stable than aqueous solutions and can be stored at -20°C for up to one month or at -80°C for up to six months when sealed and protected from moisture and light.

  • Aqueous Solutions: Aqueous solutions of ICG-Sulfo-OSu are significantly less stable and should be prepared immediately before use. If temporary storage is necessary, keep the solution on ice and protected from light.

  • pH Considerations: For conjugation reactions with primary amines, a pH range of 7.2-8.5 is typically optimal for the reaction itself, but this also corresponds to a faster rate of hydrolysis of the Sulfo-OSu ester. Therefore, the ICG-Sulfo-OSu should be added to the reaction buffer immediately before the protein or biomolecule to be labeled.

Experimental Protocols for Stability Assessment

To assess the stability of this compound in a specific buffer system, the following experimental approaches can be employed.

1. Monitoring Sulfo-OSu Ester Hydrolysis via HPLC:

This method quantifies the amount of intact ICG-Sulfo-OSu remaining over time.

  • Materials:

    • This compound

    • Buffer of interest (e.g., PBS, pH 7.4)

    • Anhydrous DMSO

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column

  • Procedure:

    • Prepare a stock solution of ICG-Sulfo-OSu in anhydrous DMSO.

    • Dilute the stock solution into the aqueous buffer of interest at a known concentration.

    • Incubate the solution under the desired conditions (e.g., specific temperature, light or dark).

    • At various time points, inject an aliquot of the solution onto the HPLC system.

    • Monitor the chromatogram at a wavelength corresponding to the absorbance of the ICG core (around 780 nm).

    • The peak corresponding to ICG-Sulfo-OSu will decrease over time as it hydrolyzes to the more polar ICG-carboxylic acid, which will have a different retention time.

    • Quantify the peak area of the intact ICG-Sulfo-OSu at each time point to determine the rate of hydrolysis.

2. Monitoring ICG Core Degradation via UV-Vis or Fluorescence Spectroscopy:

This method assesses the stability of the chromophore.

  • Materials:

    • This compound solution prepared as above

    • UV-Vis spectrophotometer or a spectrofluorometer

  • Procedure:

    • Prepare the ICG-Sulfo-OSu solution in the buffer of interest.

    • Incubate the solution under the desired conditions.

    • At various time points, measure the absorbance spectrum (typically from 600-900 nm) or the fluorescence emission spectrum (with excitation around 780 nm).

    • A decrease in the absorbance or fluorescence intensity at the maximum wavelength indicates degradation of the ICG core.

Experimental Workflow for Stability Assessment

Experimental Workflow for ICG-Sulfo-OSu Stability Assessment cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points cluster_data Data Analysis Prep_Stock Prepare ICG-Sulfo-OSu stock in anhydrous DMSO Prep_Working Dilute stock into aqueous buffer Prep_Stock->Prep_Working Incubate Incubate under defined conditions (Temp, Light, pH) Prep_Working->Incubate HPLC HPLC Analysis (Ester Hydrolysis) Incubate->HPLC Spectroscopy UV-Vis/Fluorescence Spectroscopy (ICG Core Degradation) Incubate->Spectroscopy Analyze_Data Quantify peak area or signal intensity HPLC->Analyze_Data Spectroscopy->Analyze_Data Determine_Kinetics Determine degradation rate and half-life Analyze_Data->Determine_Kinetics

Workflow for assessing ICG-Sulfo-OSu stability.

Conclusion

The stability of this compound in solution is a multifaceted issue that requires careful consideration of both the indocyanine green core and the reactive Sulfo-OSu ester. While the ICG core's degradation is primarily influenced by temperature and light, the hydrolysis of the Sulfo-OSu ester is critically dependent on pH. For successful and reproducible bioconjugation, it is imperative to handle ICG-Sulfo-OSu with these factors in mind, particularly by using freshly prepared aqueous solutions and controlling the pH during labeling procedures. The experimental protocols outlined in this guide provide a framework for researchers to assess the stability of ICG-Sulfo-OSu in their specific applications, ensuring optimal performance of this valuable NIR labeling reagent.

References

A Technical Deep Dive: ICG-Sulfo-OSu Sodium vs. Free ICG for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of ICG-Sulfo-OSu sodium and free Indocyanine Green (ICG) for the labeling of biomolecules. We will explore the core principles of each method, present quantitative data for informed decision-making, and provide detailed experimental protocols.

Introduction: The Need for Near-Infrared Labeling

Indocyanine green (ICG), a tricarbocyanine dye, is a well-established near-infrared (NIR) fluorophore with clinical approval for various diagnostic applications.[1] Its spectral properties in the NIR window (700-900 nm) offer significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence. However, the effective use of ICG for targeted imaging and diagnostics hinges on its stable association with biomolecules. This guide will compare two primary strategies for achieving this: the covalent conjugation of ICG-Sulfo-OSu and the non-covalent association of free ICG.

Core Principles: Covalent vs. Non-Covalent Labeling

The fundamental difference between ICG-Sulfo-OSu and free ICG lies in their mechanism of interaction with biomolecules.

This compound: This derivative of ICG is engineered for covalent labeling. It contains a water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) ester functional group.[1] This group readily reacts with primary amines (e.g., the side chain of lysine residues) on proteins and other biomolecules to form a stable amide bond. This covalent linkage ensures a durable and specific attachment of the ICG molecule to the target.

Free ICG: In its unmodified form, ICG does not possess a reactive group for covalent conjugation. Its association with biomolecules, primarily proteins like serum albumin, is based on non-covalent interactions, such as hydrophobic and electrostatic forces.[2] While this interaction can be strong, it is reversible and can be influenced by the surrounding microenvironment.

Quantitative Data Summary

The choice between covalent and non-covalent labeling strategies is often dictated by the specific application and the desired characteristics of the final conjugate. The following tables summarize key quantitative parameters to aid in this decision-making process.

ParameterICG-Sulfo-OSu (Covalent)Free ICG (Non-Covalent with Albumin)References
Labeling Mechanism Covalent amide bond formation with primary aminesNon-covalent hydrophobic and electrostatic interactions[1][2]
Specificity High, targets specific functional groups (amines)Lower, depends on protein surface properties and binding pockets
Stability of Association High, stable amide bondModerate, reversible binding, potential for dissociation
Typical Dye:Protein Ratio Controllable (typically 2-10), determined by reaction conditionsVariable, dependent on binding affinity and stoichiometry
ParameterICG-Sulfo-OSu ConjugateFree ICG - Albumin ComplexReferences
Excitation Maximum (λex) ~785 nm~785 nm
Emission Maximum (λem) ~810 nm~810 nm
Quantum Yield Generally lower than free ICG, can be affected by aggregationSignificantly enhanced compared to free ICG in aqueous solution (e.g., 16.8% for ICG-BSA vs. 2.7% for free ICG)
Photostability Improved compared to free ICG in solution, but can be influenced by the local environment on the proteinEnhanced compared to free ICG in aqueous solution
In Vivo Half-life Dependent on the labeled biomoleculeShort (minutes) for free ICG, extended when bound to albumin

Experimental Protocols

Covalent Labeling of Antibodies with ICG-Sulfo-OSu

This protocol provides a general guideline for the covalent conjugation of ICG-Sulfo-OSu to an antibody. Optimization may be required for different proteins.

Materials:

  • Antibody solution (in a buffer free of primary amines, e.g., PBS)

  • This compound salt

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

    • Adjust the pH of the antibody solution to 8.5 using the 1 M sodium bicarbonate buffer.

  • Prepare the ICG-Sulfo-OSu Solution:

    • Immediately before use, dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the ICG-Sulfo-OSu solution to the antibody solution while gently vortexing. For example, for 1 mg of a 150 kDa antibody, add approximately 4.4 µL of a 10 mg/mL ICG-Sulfo-OSu solution.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Purification:

    • Purify the conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions corresponding to the labeled antibody, which will elute first.

  • Characterization (Determination of Dye-to-Protein Ratio):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~785 nm (for ICG).

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (A785 * CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for ICG derivatives) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration using the Beer-Lambert law: Dye Concentration (M) = A785 / ε_dye where ε_dye is the molar extinction coefficient of ICG at ~785 nm (approximately 250,000 M⁻¹cm⁻¹).

    • The Dye-to-Protein Ratio = Dye Concentration / Protein Concentration.

Non-Covalent Labeling with Free ICG (ICG-Albumin Complex Formation)

This protocol describes the preparation of a non-covalent complex of ICG with human serum albumin (HSA) for imaging applications.

Materials:

  • Indocyanine Green (ICG) powder

  • Human Serum Albumin (HSA) solution (e.g., 20% w/v)

  • Sterile water for injection or PBS

Procedure:

  • Prepare ICG Stock Solution:

    • Dissolve ICG powder in sterile water or DMSO to a desired stock concentration (e.g., 1 mg/mL). Protect from light.

  • Complex Formation:

    • An optimal molar ratio for improved fluorescence and stability has been reported to be around 4:5 (ICG:HSA).

    • To prepare the complex, mix the ICG stock solution with the HSA solution to achieve the desired final concentrations and molar ratio. For example, to prepare a solution with a final ICG concentration of 10 µg/mL and an ICG:HSA molar ratio of 4:5, you would mix appropriate volumes of the ICG stock and HSA solution.

    • Gently mix the solution and allow it to incubate for at least 15-30 minutes at room temperature in the dark to allow for complex formation.

  • Use in Experiments:

    • The resulting ICG-HSA complex solution can be used directly for in vitro or in vivo experiments. No purification step is typically required to remove unbound ICG, as the in vivo behavior is dominated by the protein-bound fraction.

Visualizations: Pathways and Workflows

Covalent Labeling Workflow

covalent_labeling_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Antibody Antibody Solution (pH 8.5) Mix Mix and Incubate (1 hr, RT, dark) Antibody->Mix ICG_OSu ICG-Sulfo-OSu in DMSO ICG_OSu->Mix Purify Size-Exclusion Chromatography Mix->Purify Conjugate Mixture Characterize Spectrophotometry (A280, A785) Purify->Characterize Purified Conjugate Calculate Calculate D:P Ratio Characterize->Calculate

Caption: Workflow for covalent labeling of an antibody with ICG-Sulfo-OSu.

Non-Covalent Labeling Workflow

non_covalent_labeling_workflow cluster_preparation Preparation cluster_formation Complex Formation cluster_application Application Free_ICG Free ICG Solution Mix_Incubate Mix and Incubate (15-30 min, RT, dark) Free_ICG->Mix_Incubate Albumin Albumin Solution (e.g., HSA) Albumin->Mix_Incubate Use Direct Use in In Vitro/In Vivo Studies Mix_Incubate->Use ICG-Albumin Complex

Caption: Workflow for non-covalent labeling using free ICG and albumin.

Cellular Uptake and Intracellular Trafficking of ICG

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_cell Cell ICG_Complex ICG or ICG-Protein Complex Membrane Cell Membrane ICG_Complex->Membrane Binding Clathrin_Pit Clathrin-Coated Pit Membrane->Clathrin_Pit Endosome Early Endosome Clathrin_Pit->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Golgi_ER Golgi/ER Endosome->Golgi_ER Recycling/Trafficking Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway Mitochondria Mitochondria Golgi_ER->Mitochondria

Caption: Cellular uptake of ICG via endocytosis and its intracellular trafficking.

Discussion and Conclusion

The choice between ICG-Sulfo-OSu and free ICG for labeling is a critical decision in experimental design.

ICG-Sulfo-OSu is the preferred choice when a stable, long-term, and specific attachment of the fluorophore to a biomolecule is required. The covalent bond ensures minimal dissociation, which is crucial for applications such as targeted molecular imaging with antibodies, where the biodistribution of the label should accurately reflect the localization of the targeting molecule. However, the conjugation process can sometimes lead to protein aggregation and a decrease in fluorescence quantum yield.

Free ICG , in contrast, offers a simpler, non-covalent labeling strategy, particularly with albumin. This approach is advantageous for applications where a transient association is sufficient or when the covalent modification of the biomolecule is undesirable. The formation of ICG-albumin complexes has been shown to significantly enhance the fluorescence quantum yield and stability of ICG in aqueous environments. This makes it a powerful tool for in vivo imaging, where it can leverage the enhanced permeability and retention (EPR) effect for tumor accumulation.

References

Methodological & Application

Application Notes and Protocols for ICG-Sulfo-OSu Sodium Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of ICG-Sulfo-OSu sodium salt to antibodies. Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used for in vivo imaging applications due to its deep tissue penetration and low autofluorescence. The Sulfo-OSu (N-hydroxysulfosuccinimide) ester group of ICG-Sulfo-OSu reacts with primary amines on antibodies to form stable amide bonds, enabling the creation of fluorescently labeled antibodies for targeted imaging.

I. Overview of the Conjugation Process

The conjugation of ICG-Sulfo-OSu to an antibody is a straightforward process involving the reaction of the amine-reactive dye with lysine residues on the antibody. The workflow consists of four main stages: antibody preparation, conjugation reaction, purification of the conjugate, and characterization of the final product. Careful control of reaction conditions, particularly the molar ratio of dye to antibody and the reaction pH, is crucial for obtaining optimally labeled and functional antibodies.

G cluster_workflow Experimental Workflow Antibody Preparation Antibody Preparation Conjugation Reaction Conjugation Reaction Antibody Preparation->Conjugation Reaction ICG-Sulfo-OSu Preparation ICG-Sulfo-OSu Preparation ICG-Sulfo-OSu Preparation->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Characterization Characterization Purification->Characterization

Caption: Overall experimental workflow for antibody conjugation with ICG-Sulfo-OSu.

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the ICG-Sulfo-OSu antibody conjugation protocol.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Antibody Concentration 2-10 mg/mLHigher concentrations can improve labeling efficiency.[1][2]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferEnsure the buffer is free of primary amines (e.g., Tris).[1][3]
Reaction pH 8.0 - 9.0Optimal pH for the reaction of NHS esters with primary amines.[1]
Molar Ratio (Dye:Antibody) 5:1 to 20:1A 10:1 ratio is a good starting point. Higher ratios can lead to antibody aggregation.
Reaction Temperature Room TemperatureGentle mixing is recommended.
Reaction Time 30 - 60 minutesLonger incubation times do not significantly improve efficiency.

Table 2: Purification and Characterization Parameters

ParameterMethodKey Considerations
Purification Size-Exclusion Chromatography (e.g., Sephadex G-50, PD-10)Effective for removing unconjugated dye.
Spin ColumnsConvenient for small-scale purifications.
Size-Exclusion HPLC (SE-HPLC)Provides high-purity conjugates and allows for monitoring of aggregation.
Characterization UV-Vis SpectrophotometryDetermine the degree of labeling (DOL) or dye-to-antibody ratio (F/P).
Molar Extinction Coefficient (ICG) ~230,000 cm⁻¹M⁻¹ at ~780 nmUsed for calculating the concentration of conjugated dye.
Molar Extinction Coefficient (IgG) ~203,000 cm⁻¹M⁻¹ at 280 nmUsed for calculating the antibody concentration.
Correction Factor (ICG at 280 nm) ~0.073Corrects for the absorbance of ICG at 280 nm when determining protein concentration.

III. Experimental Protocols

A. Antibody and Dye Preparation
  • Antibody Preparation:

    • The antibody solution should be free of any stabilizers containing primary amines, such as bovine serum albumin (BSA) or gelatin. If present, the antibody should be purified.

    • Exchange the antibody buffer to a 0.1 M sodium bicarbonate or phosphate buffer at pH 8.5. This can be achieved through dialysis or by using a desalting column.

    • Adjust the final antibody concentration to 2-10 mg/mL.

  • ICG-Sulfo-OSu Solution Preparation:

    • Allow the vial of ICG-Sulfo-OSu to equilibrate to room temperature before opening.

    • Prepare a stock solution of ICG-Sulfo-OSu in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. Mix well by vortexing.

    • This stock solution should be prepared fresh and used immediately.

B. Antibody Conjugation Reaction

The chemical reaction involves the nucleophilic attack of a primary amine from the antibody on the N-hydroxysulfosuccinimide ester of the ICG molecule, resulting in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.

G cluster_reaction Conjugation Reaction Antibody (with -NH2) Antibody (with -NH2) Reaction + Antibody (with -NH2)->Reaction ICG-Sulfo-OSu ICG-Sulfo-OSu ICG-Sulfo-OSu->Reaction Conjugated Antibody Conjugated Antibody Reaction->Conjugated Antibody Byproduct N-hydroxysulfosuccinimide Reaction->Byproduct

References

Protein Labeling with ICG-Sulfo-OSu: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of use in medical diagnostics.[1][2] Its sulfo-N-hydroxysuccinimide ester derivative, ICG-Sulfo-OSu, is an amine-reactive compound widely employed for covalently labeling proteins, particularly antibodies, for various research and pre-clinical applications.[2][3] This labeling enables the in vivo tracking and imaging of proteins due to the favorable tissue penetration of NIR light.[4] These application notes provide a detailed, step-by-step protocol for the successful conjugation of ICG-Sulfo-OSu to proteins, along with methods for characterization and relevant biological context.

Principle of the Reaction

The ICG-Sulfo-OSu labeling reaction is based on the formation of a stable amide bond between the N-hydroxysuccinimide (NHS) ester of the dye and primary amine groups (-NH₂) present on the protein. These primary amines are predominantly found on the side chains of lysine residues and the N-terminus of the polypeptide chains. The reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.

Quantitative Data Summary

Effective protein labeling requires careful optimization of the molar ratio between the dye and the protein. The following tables provide a summary of key quantitative parameters for labeling proteins with ICG-Sulfo-OSu.

Table 1: Recommended Molar Ratios of ICG-Sulfo-OSu to Protein

Protein TypeRecommended Starting Molar Ratio (Dye:Protein)Typical Range for OptimizationReference(s)
IgG Antibodies10:15:1 to 20:1
Other Proteins10:15:1 to 20:1

Table 2: Key Spectroscopic Properties for Quantification

ParameterValueReference(s)
ICG-Sulfo-OSu Maximum Absorbance (λmax)~780-800 nm
Molar Extinction Coefficient of ICG-Sulfo-OSu at λmax (ε_dye)~230,000 M⁻¹cm⁻¹
Correction Factor (CF₂₈₀ = A₂₈₀_dye / A_max_dye)~0.05 - 0.07

Experimental Protocols

This section provides a detailed methodology for labeling proteins with ICG-Sulfo-OSu, from reagent preparation to the calculation of the degree of labeling.

Materials and Reagents
  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • ICG-Sulfo-OSu sodium salt

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5

  • Purification column (e.g., Sephadex G-50)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in PBS) adjust_ph Adjust Protein Solution pH (to 8.5 with Bicarbonate Buffer) prep_protein->adjust_ph prep_dye Prepare ICG-Sulfo-OSu (10 mM in DMSO) add_dye Add ICG-Sulfo-OSu Solution (to protein solution) prep_dye->add_dye adjust_ph->add_dye incubate Incubate (30-60 min, RT, protected from light) add_dye->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify measure_abs Measure Absorbance (280 nm and ~780 nm) purify->measure_abs calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol

Experimental workflow for protein labeling with ICG-Sulfo-OSu.

Step-by-Step Protocol
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer such as PBS. Buffers containing Tris or glycine will interfere with the labeling reaction. If necessary, perform buffer exchange into PBS.

    • The protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.

  • Preparation of ICG-Sulfo-OSu Stock Solution:

    • Immediately before use, dissolve the ICG-Sulfo-OSu powder in anhydrous DMSO to a final concentration of 10 mM.

    • Note: ICG-Sulfo-OSu is sensitive to moisture. Use fresh, high-quality DMSO and keep the stock solution protected from light.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the protein solution.

    • Adjust the pH of the protein solution to 8.5 by adding a small volume of 1 M sodium bicarbonate buffer.

    • Add the calculated volume of the 10 mM ICG-Sulfo-OSu stock solution to the protein solution. The volume to be added depends on the desired dye-to-protein molar ratio (see Table 1 for recommendations).

    • Gently mix the reaction mixture by pipetting up and down.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Following incubation, purify the ICG-labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.

Quantification and Characterization

Calculation of the Degree of Labeling (DOL):

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified ICG-protein conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of ICG (~780 nm, A_max).

  • Calculate the concentration of the protein:

    • Protein Concentration (M) = [A₂₈₀ - (A_max * CF₂₈₀)] / ε_protein

    • Where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • A_max is the absorbance of the conjugate at the λmax of ICG.

      • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (see Table 2).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A_max / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of ICG-Sulfo-OSu at its λmax (see Table 2).

  • Calculate the Degree of Labeling:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Expected Results:

A successful labeling reaction will yield a DOL within the optimal range for the specific application. For many imaging applications with antibodies, a DOL of 2-5 is often desirable to avoid fluorescence quenching and preserve antibody function.

Application Example: Targeting the HER2 Signaling Pathway in Cancer

ICG-labeled antibodies are frequently used for the targeted imaging of cancer cells. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast and other cancers. An antibody targeting HER2, such as Trastuzumab, can be labeled with ICG to visualize HER2-positive tumors in vivo.

HER2 Signaling Pathway and Antibody Targeting

HER2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Heterodimerization Ras Ras HER2->Ras PI3K PI3K HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ICG_Antibody ICG-labeled Anti-HER2 Antibody ICG_Antibody->HER2 Binding and Inhibition

Targeting the HER2 signaling pathway with an ICG-labeled antibody.

The diagram above illustrates how an ICG-labeled anti-HER2 antibody binds to the extracellular domain of the HER2 receptor. This binding can inhibit the heterodimerization of HER2 with other members of the ErbB family, such as HER3, thereby blocking downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. The attached ICG molecule allows for the visualization of tumors where this targeted engagement is occurring.

Troubleshooting

ProblemPossible CauseSolution
Low DOL Protein concentration is too low.Concentrate the protein to 2-10 mg/mL.
Presence of amine-containing buffers (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS.
Hydrolysis of ICG-Sulfo-OSu.Prepare the ICG-Sulfo-OSu stock solution immediately before use with anhydrous DMSO.
Suboptimal pH of the reaction.Ensure the pH of the protein solution is between 8.0 and 9.0.
Protein Precipitation Over-labeling of the protein.Reduce the dye-to-protein molar ratio in the labeling reaction.
Hydrophobicity of the ICG dye.Consider using a PEGylated version of ICG-Sulfo-OSu to increase hydrophilicity.
Poor Signal in Imaging Low labeling efficiency (low DOL).Optimize the labeling reaction to achieve a higher DOL.
Fluorescence quenching due to over-labeling.Optimize for a lower DOL (e.g., 2-4 for antibodies).
Degradation of the ICG dye.Protect the labeled protein from light during storage and handling.

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can effectively label their proteins of interest with ICG-Sulfo-OSu for a wide range of applications in molecular imaging and drug development.

References

Application Notes and Protocols: Determination of Dye-to-Protein Ratio for ICG-Sulfo-OSu Sodium Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical diagnostics, including cardiac output measurement, hepatic function studies, and ophthalmic angiography.[1][2] Its N-hydroxysulfosuccinimide ester sodium salt derivative, ICG-Sulfo-OSu, is an amine-reactive form that allows for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines.[3][4][5] This conjugation is crucial for a variety of in vivo imaging and diagnostic applications.

The degree of labeling (DOL), or the dye-to-protein ratio, is a critical parameter that influences the performance of the fluorescently labeled protein. Over-labeling can lead to fluorescence quenching and potential loss of biological activity, while under-labeling may result in insufficient signal for detection. Therefore, accurate determination of the dye-to-protein ratio is essential for ensuring the quality, consistency, and efficacy of ICG-protein conjugates.

These application notes provide a detailed protocol for labeling proteins with ICG-Sulfo-OSu and subsequently calculating the dye-to-protein ratio using spectrophotometric methods.

Principle of Dye-to-Protein Ratio Calculation

The determination of the dye-to-protein ratio is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. By measuring the absorbance of the ICG-protein conjugate at two specific wavelengths, one for the protein and one for the dye, it is possible to calculate the molar concentration of each component and thereby determine their ratio.

The protein concentration is typically determined by measuring its absorbance at 280 nm (A₂₈₀), where the aromatic amino acids tryptophan and tyrosine absorb light. The ICG dye concentration is measured at its maximum absorbance wavelength (λₘₐₓ), which is approximately 780-800 nm.

A critical consideration is that the ICG dye also exhibits some absorbance at 280 nm. This contribution must be subtracted from the total A₂₈₀ measurement to accurately determine the protein's absorbance. This is achieved by using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ.

Materials and Reagents

Key Components and Their Properties
ComponentPropertyValueReference
ICG-Sulfo-OSu Sodium SaltMolecular Weight930.07 g/mol
Molar Extinction Coefficient (ε_dye) at ~785 nm in aqueous buffer~230,000 M⁻¹cm⁻¹
Correction Factor (CF) at 280 nm (A₂₈₀ / A_max)~0.073
Generic IgG AntibodyMolecular Weight~150,000 g/mol
Molar Extinction Coefficient (ε_protein) at 280 nm~203,000 M⁻¹cm⁻¹

Note: The molar extinction coefficient of a specific protein can be calculated from its amino acid sequence. The value for IgG is a commonly used approximation.

Experimental Protocols

Protein Preparation
  • Buffer Exchange: The protein to be labeled must be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.0-9.0 for optimal labeling. Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the ICG-Sulfo-OSu and must be removed. This can be achieved through dialysis or desalting columns.

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL for efficient labeling. Protein concentrations below 2 mg/mL can significantly reduce labeling efficiency.

ICG-Sulfo-OSu Stock Solution Preparation
  • Immediately before use, dissolve the ICG-Sulfo-OSu in anhydrous dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Vortex briefly to ensure the dye is fully dissolved. The reactive dye is not stable in solution and should be used promptly.

Protein Labeling with ICG-Sulfo-OSu

The following workflow outlines the key steps in the protein labeling process.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) C Add ICG-Sulfo-OSu to Protein Solution (Molar Ratio 5:1 to 20:1) A->C B Prepare ICG-Sulfo-OSu Stock Solution (10 mM in DMSO) B->C D Incubate for 30-60 min at Room Temperature (Protect from light) C->D E Purify Conjugate via Size-Exclusion Chromatography (e.g., Sephadex G-25) D->E G A Measure Absorbance of Conjugate at 280 nm (A_280) and ~785 nm (A_max) B Calculate Molar Concentration of Dye [Dye] = A_max / (ε_dye * path length) A->B C Correct Protein Absorbance A_prot = A_280 - (A_max * CF) A->C E Calculate Dye-to-Protein Ratio Ratio = [Dye] / [Protein] B->E D Calculate Molar Concentration of Protein [Protein] = A_prot / (ε_protein * path length) C->D D->E

References

Application Notes and Protocols for ICG-Sulfo-OSu Sodium in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of clinical use in applications such as retinal angiography and assessing cardiac and liver function.[1][2] Its sulfo-succinimidyl ester sodium salt derivative, ICG-Sulfo-OSu, is an amine-reactive form of the dye, enabling covalent conjugation to proteins and other biomolecules.[3] This modification makes ICG-Sulfo-OSu a valuable tool for biological research, particularly in the realm of flow cytometry. The NIR excitation and emission properties of ICG minimize background autofluorescence from cells and tissues, offering a high signal-to-noise ratio.[1]

These application notes provide detailed protocols for the use of ICG-Sulfo-OSu in flow cytometry, covering both direct cell labeling and indirect labeling through antibody conjugation. Additionally, we present data on the cellular uptake mechanisms of ICG and its potential applications in assessing cell viability and proliferation.

Mechanism of Action and Cellular Uptake

ICG-Sulfo-OSu contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester group that reacts with primary amines on proteins to form stable amide bonds. This allows for the covalent labeling of antibodies and other proteins for targeted cell staining.

When used for direct cell labeling, the cellular uptake of ICG is primarily mediated by clathrin-mediated endocytosis.[4] The rate of uptake has been shown to correlate with the proliferation rate of cancer cell lines, with more rapidly dividing cells exhibiting higher ICG uptake. Following internalization, ICG accumulates in the cytoplasm, specifically within the Golgi-endoplasmic reticulum system, and to a lesser extent in mitochondria and lysosomes.

It is important to note that while ICG-Sulfo-OSu is designed for covalent bonding, direct cell labeling applications likely rely on a combination of this reactivity with cell surface proteins and the endocytic pathway described for unmodified ICG.

Signaling Pathway Diagram

The following diagram illustrates the primary mechanism of cellular uptake for ICG, which is relevant for direct cell labeling applications.

ICG_Uptake_Pathway Cellular Uptake of ICG ICG ICG-Sulfo-OSu Clathrin_Coated_Pit Clathrin-Coated Pit ICG->Clathrin_Coated_Pit Binds to membrane Cell_Membrane Cell Membrane Endosome Endosome Clathrin_Coated_Pit->Endosome Internalization Cytoplasm Cytoplasm Endosome->Cytoplasm Golgi_ER Golgi/ER Cytoplasm->Golgi_ER Accumulation Lysosome Lysosome Cytoplasm->Lysosome Accumulation Mitochondria Mitochondria Cytoplasm->Mitochondria Accumulation

Caption: Clathrin-mediated endocytosis of ICG.

Experimental Protocols

Protocol 1: Direct Labeling of Cells for Flow Cytometry

This protocol is suitable for assessing cell viability or for tracking cell populations based on differential uptake of ICG.

Materials:

  • ICG-Sulfo-OSu sodium

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Single-cell suspension of the cells of interest

  • Flow cytometer with a near-infrared laser (e.g., 633 nm, 640 nm, or 785 nm) and appropriate emission filters.

Procedure:

  • Prepare ICG-Sulfo-OSu Stock Solution:

    • Dissolve ICG-Sulfo-OSu in anhydrous DMSO to a stock concentration of 1-10 mM.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in pre-warmed cell culture medium or PBS.

  • Cell Staining:

    • Add the ICG-Sulfo-OSu stock solution to the cell suspension to achieve a final concentration of 1-50 µM. The optimal concentration should be determined empirically for each cell type and application.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light. For some applications, longer incubation times (up to 24 hours) may be necessary.

  • Washing:

    • After incubation, centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with 1-2 mL of cold PBS.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer, detecting the ICG signal in the appropriate near-infrared channel.

Protocol 2: Labeling of Primary Antibodies with ICG-Sulfo-OSu for Indirect Flow Cytometry

This protocol allows for the targeted staining of specific cell surface markers.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purified primary antibody (free of amine-containing buffers like Tris or glycine, and stabilizing proteins like BSA)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)

  • Single-cell suspension of the cells of interest

  • Flow cytometer with a near-infrared laser and appropriate emission filters.

Procedure:

  • Prepare ICG-Sulfo-OSu Stock Solution:

    • Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer to a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the ICG-Sulfo-OSu stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Separate the ICG-labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

  • Characterization of the Conjugate (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~780 nm (for ICG).

  • Cell Staining:

    • Prepare a single-cell suspension of 1 x 10^6 cells in 100 µL of flow cytometry staining buffer.

    • Add the ICG-labeled antibody at a pre-determined optimal concentration.

    • Incubate for 30-60 minutes at 4°C, protected from light.

    • Wash the cells twice with flow cytometry staining buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in an appropriate volume of flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer.

Experimental Workflow Diagram

The following diagram outlines the general workflow for using ICG-Sulfo-OSu in flow cytometry.

ICG_Flow_Cytometry_Workflow ICG-Sulfo-OSu Flow Cytometry Workflow cluster_direct Direct Cell Labeling cluster_indirect Indirect Labeling (Antibody Conjugation) Direct_Prep Prepare Cell Suspension Direct_Stain Incubate with ICG-Sulfo-OSu Direct_Prep->Direct_Stain Direct_Wash Wash Cells Direct_Stain->Direct_Wash Analysis Flow Cytometry Analysis Direct_Wash->Analysis Indirect_Conj Conjugate Antibody with ICG-Sulfo-OSu Indirect_Purify Purify Conjugate Indirect_Conj->Indirect_Purify Indirect_Stain Incubate with Labeled Antibody Indirect_Purify->Indirect_Stain Indirect_Prep Prepare Cell Suspension Indirect_Prep->Indirect_Stain Indirect_Wash Wash Cells Indirect_Stain->Indirect_Wash Indirect_Wash->Analysis

Caption: Workflow for ICG-Sulfo-OSu in flow cytometry.

Data Presentation and Interpretation

Quantitative data from flow cytometry experiments using ICG-Sulfo-OSu can be presented in various ways, including histograms of fluorescence intensity and dot plots. The median fluorescence intensity (MFI) is a key parameter for quantifying the level of ICG staining.

Table 1: Representative Quantitative Data for Direct ICG Labeling

The following table summarizes findings from a study investigating the relationship between ICG uptake and cell proliferation in various cancer cell lines.

Cell LineProliferation Rate (Arbitrary Units)Median Fluorescence Intensity (MFI) of ICG
HT-1080 (Fibrosarcoma)HighHigh
U2OS (Osteosarcoma)MediumMedium
MCF-7 (Breast Cancer)LowLow

Data is presented conceptually based on the correlation found in the cited literature.

Table 2: Key Spectral Properties of ICG
PropertyValue
Excitation Maximum (in plasma)~805 nm
Emission Maximum (in plasma)820-835 nm
Molar Extinction Coefficient~200,000 M⁻¹cm⁻¹

Troubleshooting and Considerations

  • High Background: The inherent hydrophobicity of ICG can lead to non-specific binding and higher background signals. Using PEGylated versions of ICG-Sulfo-OSu can improve hydrophilicity and reduce non-specific binding. Ensure adequate washing steps are performed.

  • Low Signal: Optimize the concentration of ICG-Sulfo-OSu or the labeled antibody. Ensure the flow cytometer is properly configured for near-infrared detection. The fluorescence intensity of ICG conjugates can be low due to H-dimer formation; this can sometimes be mitigated by the use of certain detergents, though this is more relevant for in-vitro assays than live-cell flow cytometry.

  • Cell Viability: High concentrations of ICG and prolonged incubation times can affect cell viability. It is recommended to perform a dose-response and time-course experiment to determine the optimal staining conditions that do not compromise cell health.

  • Photostability: While generally stable, prolonged exposure to light should be avoided during staining and analysis to prevent photobleaching.

Conclusion

This compound is a versatile near-infrared dye for flow cytometry applications. Its amine-reactive nature allows for the stable labeling of antibodies for targeted cell analysis, while its cellular uptake properties make it suitable for direct labeling to assess cell proliferation and viability. By leveraging its near-infrared spectral characteristics, researchers can achieve high-sensitivity detection with minimal background interference, making ICG-Sulfo-OSu a valuable tool for a wide range of studies in cell biology and drug development.

References

Application Notes and Protocols for the Purification of ICG-Sulfo-OSu Sodium Salt Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of use in medical diagnostics. Its sulfo-N-hydroxysuccinimide ester (Sulfo-OSu) derivative, ICG-Sulfo-OSu, is a commonly used reagent for covalently labeling proteins, antibodies, and other biomolecules containing primary amine groups. The resulting ICG conjugates are valuable tools in a variety of research and drug development applications, including in vivo imaging, fluorescence-guided surgery, and targeted drug delivery.

However, the purification of ICG-Sulfo-OSu conjugates presents unique challenges due to the inherent properties of the ICG molecule. Its hydrophobicity can lead to the formation of aggregates and non-specific binding with the target biomolecule, complicating the removal of unconjugated dye and other impurities. This application note provides a detailed protocol for the purification of ICG-Sulfo-OSu sodium salt conjugates, along with troubleshooting tips and methods for characterization.

Challenges in ICG-Sulfo-OSu Conjugate Purification

The primary challenge in purifying ICG-Sulfo-OSu conjugates is the removal of free, unconjugated ICG-Sulfo-OSu and its hydrolysis byproducts. The hydrophobicity of the ICG molecule can cause it to associate non-covalently with the target biomolecule, leading to inaccurate characterization and potential in vivo artifacts. Furthermore, ICG has a tendency to form H-dimers, which can quench fluorescence.[1]

To address these challenges, a robust purification strategy is essential. Size-exclusion chromatography (SEC) is a widely used and effective method for separating the larger conjugate from the smaller, unconjugated dye molecules. For applications requiring very high purity, a secondary purification step, such as preparative high-performance liquid chromatography (HPLC), may be necessary.

Experimental Protocols

This section provides a detailed protocol for the purification of ICG-Sulfo-OSu labeled antibodies using size-exclusion chromatography.

Materials and Reagents
  • Crude ICG-Sulfo-OSu conjugate reaction mixture

  • Sephadex G-50 or equivalent size-exclusion chromatography resin

  • Chromatography column

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.22 µm syringe filter

  • Spectrophotometer

  • Collection tubes

Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
  • Column Preparation:

    • Swell the Sephadex G-50 resin in PBS according to the manufacturer's instructions.

    • Pack the chromatography column with the swollen resin, ensuring a uniform bed without air bubbles. The bed volume should be at least 10 times the volume of the sample to be loaded.

    • Equilibrate the column by washing with at least 3-5 column volumes of PBS.

  • Sample Preparation:

    • Centrifuge the crude conjugate reaction mixture at 10,000 x g for 5 minutes to pellet any large aggregates.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Chromatography:

    • Carefully load the prepared sample onto the top of the column.

    • Allow the sample to enter the resin bed completely.

    • Begin eluting the column with PBS.

    • Collect fractions of a defined volume (e.g., 0.5 - 1 mL).

    • Monitor the elution of the conjugate and free dye. The ICG-conjugate, being larger, will elute first and can be identified by its characteristic green color and absorbance at ~780 nm. The smaller, unconjugated dye will elute later.

  • Fraction Analysis and Pooling:

    • Measure the absorbance of each fraction at 280 nm (for protein) and ~780 nm (for ICG).

    • Pool the fractions containing the purified conjugate (the first colored peak to elute).

  • Concentration and Storage:

    • Concentrate the pooled fractions using a suitable method, such as centrifugal filtration.

    • Determine the final concentration and degree of labeling (see below).

    • Store the purified conjugate protected from light at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[2] For conjugated antibodies, storage in dark vials or wrapped in foil is recommended.[2]

Characterization of Purified Conjugates

Degree of Labeling (DOL) Calculation:

The DOL, or the average number of dye molecules conjugated to each biomolecule, is a critical parameter for ensuring conjugate quality and consistency. It can be determined spectrophotometrically using the following formula:

DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]

Where:

  • Amax is the absorbance of the conjugate at the maximum absorption wavelength of ICG (~780 nm).

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).

  • εdye is the molar extinction coefficient of ICG-Sulfo-OSu at its Amax (e.g., ~223,000 M-1cm-1).

  • CF is the correction factor for the dye's absorbance at 280 nm (A280 of the free dye / Amax of the free dye).

An optimal DOL for most antibodies is typically between 2 and 10.[3]

Purity Assessment by HPLC:

Analytical size-exclusion HPLC (SE-HPLC) can be used to assess the purity of the conjugate and detect the presence of aggregates or free dye.

  • Column: A suitable SE-HPLC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Isocratic elution with a buffer such as 0.1 M sodium phosphate, pH 7.0.

  • Detection: UV-Vis detector monitoring at 280 nm and ~780 nm.

Data Presentation

The following table summarizes expected outcomes from the purification of an ICG-Sulfo-OSu-antibody conjugate using size-exclusion chromatography. These values are representative and may vary depending on the specific biomolecule, reaction conditions, and purification setup.

ParameterExpected ValueMethod of Analysis
Recovery of Conjugate > 80%Spectrophotometry (A280)
Purity (by SE-HPLC) > 95% (monomer peak)Analytical SE-HPLC
Degree of Labeling (DOL) 2 - 8Spectrophotometry
Removal of Free Dye > 99%Visual Inspection & SE-HPLC

Mandatory Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Storage reaction Crude ICG-Sulfo-OSu Reaction Mixture centrifugation Centrifugation (10,000 x g, 5 min) reaction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration sec_column Size-Exclusion Chromatography (Sephadex G-50) filtration->sec_column fraction_collection Fraction Collection sec_column->fraction_collection pooling Pooling of Conjugate Fractions fraction_collection->pooling concentration Concentration pooling->concentration characterization Characterization (DOL, Purity) concentration->characterization storage Storage (-20°C or -80°C) characterization->storage

Caption: Experimental workflow for the purification of ICG-Sulfo-OSu conjugates.

Caption: Principle of size-exclusion chromatography for conjugate purification.

Troubleshooting

ProblemPossible CauseSolution
Low Recovery of Conjugate - Aggregation of the conjugate. - Non-specific binding to the column.- Centrifuge and filter the crude reaction mixture before loading. - Consider using a more hydrophilic ICG derivative (e.g., with a PEG linker).[4]
High Levels of Free Dye in Purified Product - Inefficient separation. - Non-covalent binding of dye to the protein.- Increase the column bed volume. - Optimize the flow rate. - Consider a secondary purification step like preparative HPLC or dialysis.
Low Degree of Labeling (DOL) - Inefficient conjugation reaction. - Hydrolysis of ICG-Sulfo-OSu.- Ensure the pH of the reaction buffer is optimal (pH 8.5-9.0). - Use freshly prepared ICG-Sulfo-OSu solution. - Increase the dye-to-protein molar ratio in the reaction.
High Degree of Labeling (DOL) leading to aggregation - Excessive dye-to-protein molar ratio.- Reduce the dye-to-protein molar ratio in the conjugation reaction.
Fluorescence Quenching - H-dimer formation of ICG.- Ensure complete removal of unconjugated dye. - Consider using additives in the storage buffer to minimize aggregation.

References

Application Notes and Protocols for ICG-Sulfo-OSu Sodium Labeling of Peptides and Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for clinical use. Its fluorescence emission in the 800-900 nm window allows for deep tissue penetration with minimal autofluorescence, making it an ideal probe for in vivo imaging. ICG-Sulfo-OSu is an amine-reactive derivative of ICG that contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester. This functional group readily reacts with primary amines on peptides and small molecules to form stable amide bonds, enabling the creation of fluorescently labeled conjugates for a wide range of research and diagnostic applications. These applications include fluorescence-guided surgery, targeted drug delivery, and in vivo tracking of biological molecules.[1][2][3]

These application notes provide detailed protocols for the labeling of peptides and small molecules with ICG-Sulfo-OSu, as well as methods for the purification and characterization of the resulting conjugates.

Chemical Reaction

ICG-Sulfo-OSu reacts with the primary amino groups present on peptides (N-terminus or lysine side chains) or small molecules in a nucleophilic acyl substitution reaction. The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0) to ensure the amino group is deprotonated and thus sufficiently nucleophilic. The Sulfo-NHS ester is a good leaving group, facilitating the formation of a stable amide bond.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products ICG_Sulfo_OSu ICG-Sulfo-OSu (Amine-Reactive Dye) Conjugate ICG-Labeled Conjugate (Stable Amide Bond) ICG_Sulfo_OSu->Conjugate + R-NH2 Byproduct Sulfo-NHS (Byproduct) ICG_Sulfo_OSu->Byproduct Molecule Peptide / Small Molecule with Primary Amine (R-NH2) Molecule->Conjugate Conditions Aqueous Buffer pH 8.0 - 9.0 Room Temperature Conditions->Conjugate

Caption: Chemical reaction of ICG-Sulfo-OSu with a primary amine.

Experimental Protocols

Protocol 1: Labeling of Peptides with ICG-Sulfo-OSu

This protocol is suitable for labeling peptides with accessible primary amines.

Materials:

  • ICG-Sulfo-OSu sodium salt

  • Peptide of interest

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Purification columns (e.g., RP-HPLC C8 or C18 column)

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of a water-miscible organic solvent may be used, ensuring it does not interfere with the reaction.

  • Prepare ICG-Sulfo-OSu Stock Solution: Immediately before use, dissolve ICG-Sulfo-OSu in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the ICG-Sulfo-OSu stock solution to the peptide solution.[4]

    • Mix thoroughly by gentle vortexing or pipetting.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

  • Purification:

    • Purify the ICG-peptide conjugate from unreacted dye and peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C8 or C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.

    • Monitor the elution at both 280 nm (for the peptide) and ~780 nm (for ICG).

    • Collect the fractions containing the dual-absorbance peak corresponding to the conjugate.

  • Characterization and Storage:

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy.

    • Lyophilize the purified conjugate and store it at -20°C or below, protected from light.

Protocol 2: Labeling of Small Molecules with ICG-Sulfo-OSu

This protocol is designed for small molecules containing a primary amine.

Materials:

  • This compound salt

  • Amine-containing small molecule

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Purification columns (e.g., RP-HPLC C18 column or silica gel chromatography)

Procedure:

  • Prepare Small Molecule Solution: Dissolve the small molecule in the reaction buffer. If solubility is an issue, dissolve it in a minimal amount of DMSO or DMF and then dilute with the reaction buffer.

  • Prepare ICG-Sulfo-OSu Stock Solution: Prepare a 10 mg/mL solution of ICG-Sulfo-OSu in anhydrous DMSO or DMF immediately before use. Protect from light.

  • Conjugation Reaction:

    • Add a 1.5- to 3-fold molar excess of the ICG-Sulfo-OSu stock solution to the small molecule solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Monitoring and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC), looking for the appearance of a new fluorescent spot with a different retention factor (Rf).

    • Purify the conjugate using RP-HPLC or silica gel column chromatography, depending on the polarity of the small molecule.

  • Characterization and Storage:

    • Characterize the purified conjugate using mass spectrometry and NMR to confirm its structure and purity.

    • Determine the concentration and confirm the spectral properties using UV-Vis spectroscopy.

    • Store the purified conjugate under appropriate conditions (typically at -20°C or below, protected from light and moisture).

Data Presentation

Table 1: Quantitative Parameters for ICG-Sulfo-OSu Labeling
ParameterPeptidesSmall MoleculesReference
Molar Ratio (Dye:Molecule) 5:1 to 10:11.5:1 to 3:1
Reaction pH 8.0 - 9.08.0 - 9.0
Reaction Time 1 - 2 hours1 - 2 hours
Reaction Temperature Room TemperatureRoom Temperature
Typical Solvent 0.1 M Sodium Bicarbonate0.1 M Sodium Bicarbonate
Co-solvent (if needed) DMSO or DMFDMSO or DMF
Table 2: Characterization Data for ICG-Conjugates
ParameterICG-Sulfo-OSuICG-Peptide/Small Molecule ConjugateReference
Absorbance Max (λmax) ~780 nm~780-790 nm (may have slight red shift)
Emission Max (λem) ~810 nm~810-820 nm
Molar Extinction Coefficient (ε) at λmax ~230,000 M⁻¹cm⁻¹Varies depending on the conjugate
Purity Assessment >95% (HPLC)>95% (HPLC)
Identity Confirmation Mass SpectrometryMass Spectrometry, NMR (for small molecules)

Experimental Workflow and Logic

The overall workflow for labeling, purification, and characterization is depicted below.

cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_characterization Characterization Prepare_Dye Prepare ICG-Sulfo-OSu Stock Solution (DMSO/DMF) Mix_Reactants Mix Dye and Molecule (Optimize Molar Ratio) Prepare_Dye->Mix_Reactants Prepare_Molecule Prepare Peptide/Small Molecule Solution in Buffer (pH 8.3) Prepare_Molecule->Mix_Reactants Incubate Incubate at RT (1-2 hours, protected from light) Mix_Reactants->Incubate Purify Purify Conjugate (RP-HPLC) Incubate->Purify Analyze Analyze Purity and Identity (UV-Vis, MS) Purify->Analyze Store Lyophilize and Store (-20°C, protected from light) Analyze->Store

Caption: Experimental workflow for ICG labeling.

Application Example: Targeting Integrin αvβ3 in Cancer

Many peptides and small molecules are designed to target specific receptors that are overexpressed in diseases like cancer. For example, cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind with high affinity to integrin αvβ3, which is overexpressed on tumor neovasculature and some tumor cells. Labeling RGD peptides with ICG allows for the non-invasive imaging of tumors expressing this integrin.

The signaling pathway initiated by RGD binding to integrin αvβ3 can lead to various cellular responses, including cell adhesion, migration, proliferation, and survival. Visualizing the location of these integrins with an ICG-RGD probe can provide valuable diagnostic information and guide therapeutic interventions.

ICG_RGD ICG-RGD Peptide Integrin Integrin αvβ3 Receptor (on Tumor Cell) ICG_RGD->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK MAPK Pathway FAK->MAPK Cell_Response Cell Adhesion, Migration, Proliferation, Survival PI3K_Akt->Cell_Response MAPK->Cell_Response

Caption: Simplified signaling pathway of an ICG-RGD probe.

Troubleshooting

IssuePossible CauseSuggested SolutionReference
Low Labeling Efficiency Incorrect pH of reaction buffer.Ensure the pH is between 8.0 and 9.0.
Inactive ICG-Sulfo-OSu (hydrolyzed).Prepare fresh dye solution in anhydrous DMSO/DMF immediately before use.
Competing amines in the buffer (e.g., Tris).Use an amine-free buffer like sodium bicarbonate or phosphate.
Precipitation During Reaction Low solubility of the peptide or small molecule.Add a minimal amount of a water-miscible organic co-solvent.
Over-labeling of the molecule.Reduce the molar ratio of dye to the molecule.
Poor Separation During Purification Similar hydrophobicity of labeled and unlabeled species.Optimize the HPLC gradient to achieve better resolution.
Aggregation of the conjugate.Use size-exclusion chromatography prior to RP-HPLC to remove aggregates.
Low Fluorescence Signal of Conjugate Dye-dye quenching due to over-labeling.Decrease the dye-to-molecule ratio during labeling.
Photobleaching.Protect the dye and conjugate from light at all stages.

References

Application Notes and Protocols: Bioconjugation of ICG-Sulfo-OSu Sodium Salt to Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications. Its use in targeted therapies and advanced imaging is often limited by its short plasma half-life, concentration-dependent aggregation, and poor stability in aqueous solutions.[1][2] Bioconjugation of ICG to nanoparticles (NPs) offers a robust strategy to overcome these limitations. This approach enhances the photostability and circulation time of ICG, and enables targeted delivery to specific tissues, such as tumors, through mechanisms like the Enhanced Permeability and Retention (EPR) effect.[2][3][4]

This document provides detailed protocols for the bioconjugation of ICG-Sulfo-OSu, an amine-reactive derivative of ICG, to various types of nanoparticles. It also includes protocols for the characterization of the resulting ICG-nanoparticle conjugates and discusses their applications in biomedical research.

I. Bioconjugation Protocols

The N-hydroxysuccinimide (NHS) ester of ICG-Sulfo-OSu readily reacts with primary amine groups on the surface of nanoparticles to form stable amide bonds. Below are generalized protocols for the conjugation of ICG-Sulfo-OSu to amine-functionalized polymeric, lipid, and inorganic nanoparticles.

Protocol 1: Covalent Conjugation of ICG-Sulfo-OSu to Amine-Functionalized Polymeric Nanoparticles

This protocol is suitable for nanoparticles synthesized from polymers such as poly(lactic-co-glycolic acid) (PLGA) that have been surface-functionalized with amine groups.

Materials:

  • Amine-functionalized polymeric nanoparticles (e.g., PLGA-NH2)

  • ICG-Sulfo-OSu sodium salt

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction vials

  • Orbital shaker or rotator

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized polymeric nanoparticles in 1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Prepare ICG-Sulfo-OSu Solution: Immediately before use, dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the ICG-Sulfo-OSu solution to the nanoparticle suspension. The molar ratio of ICG-Sulfo-OSu to the amine groups on the nanoparticles should be optimized, but a starting point of a 10:1 molar excess of the dye is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle mixing on an orbital shaker. Protect the mixture from light.

  • Purification:

    • Remove unconjugated ICG by purifying the reaction mixture using a size exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the ICG-nanoparticle conjugates, which will be visibly green and elute in the void volume.

  • Characterization and Storage:

    • Characterize the purified conjugates for size, zeta potential, and ICG loading (see Section II).

    • Store the ICG-nanoparticle conjugates at 4°C, protected from light.

Protocol 2: Covalent Conjugation of ICG-Sulfo-OSu to Amine-Functionalized Lipid Nanoparticles

This protocol is applicable to lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), that have been formulated to include lipids with amine headgroups (e.g., DSPE-PEG-NH2).

Materials:

  • Amine-functionalized lipid nanoparticles

  • This compound salt

  • Anhydrous DMSO

  • Borate buffer (pH 8.5)

  • Dialysis membrane (MWCO 10-14 kDa)

  • PBS (pH 7.4)

Procedure:

  • Prepare Nanoparticle Suspension: Suspend the amine-functionalized lipid nanoparticles in borate buffer (pH 8.5) at a concentration of 5-10 mg/mL.

  • Prepare ICG-Sulfo-OSu Solution: Dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Slowly add the ICG-Sulfo-OSu solution to the lipid nanoparticle suspension while gently vortexing. Use a 5-10 fold molar excess of ICG-Sulfo-OSu relative to the amine groups on the nanoparticle surface.

    • Incubate the mixture for 4 hours at room temperature in the dark with gentle stirring.

  • Purification:

    • Remove unreacted ICG by dialyzing the reaction mixture against PBS (pH 7.4) at 4°C for 24-48 hours with frequent buffer changes.

  • Characterization and Storage:

    • Analyze the purified ICG-lipid nanoparticle conjugates as described in Section II.

    • Store the final product at 4°C, protected from light.

Protocol 3: Covalent Conjugation of ICG-Sulfo-OSu to Amine-Functionalized Inorganic Nanoparticles

This protocol is suitable for inorganic nanoparticles such as silica or gold nanoparticles that have been surface-modified with amine groups using silane chemistry (e.g., APTES).

Materials:

  • Amine-functionalized inorganic nanoparticles

  • This compound salt

  • Anhydrous DMSO

  • PBS (pH 7.4)

  • Centrifuge

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized inorganic nanoparticles in PBS (pH 7.4) to a concentration of 1 mg/mL.

  • Prepare ICG-Sulfo-OSu Solution: Prepare a 1 mg/mL solution of ICG-Sulfo-OSu in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the ICG-Sulfo-OSu solution to the nanoparticle suspension at a 10:1 molar ratio of dye to nanoparticles.

    • React for 2 hours at room temperature with continuous mixing, protected from light.

  • Purification:

    • Pellet the nanoparticles by centrifugation (centrifugation speed and time will depend on the nanoparticle size and density).

    • Remove the supernatant containing unreacted ICG.

    • Resuspend the nanoparticle pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of free ICG.

  • Characterization and Storage:

    • Characterize the ICG-inorganic nanoparticle conjugates as described in Section II.

    • Store the purified conjugates dispersed in PBS at 4°C, protected from light.

II. Characterization Protocols

Thorough characterization of ICG-nanoparticle conjugates is crucial to ensure their quality and performance.

Protocol 4: Determination of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles, while zeta potential measurements provide information about their surface charge and stability.

Instrumentation:

  • Zetasizer Nano ZS (Malvern Panalytical) or similar instrument.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified ICG-nanoparticle conjugate suspension in deionized water or PBS to an appropriate concentration for DLS analysis (typically 0.1-1 mg/mL).

  • DLS Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (usually 25°C).

    • Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and size distribution.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a disposable folded capillary cell.

    • Place the cell in the instrument and perform the measurement to determine the zeta potential.

  • Data Analysis: Compare the size and zeta potential of the ICG-nanoparticle conjugates to the unconjugated nanoparticles. An increase in size and a change in zeta potential are indicative of successful conjugation.

Protocol 5: Quantification of ICG Loading

The amount of ICG conjugated to the nanoparticles can be quantified using UV-Vis-NIR spectrophotometry.

Instrumentation:

  • UV-Vis-NIR Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of free ICG-Sulfo-OSu in a suitable solvent (e.g., DMSO or a mixture of water and an organic solvent that can disrupt the nanoparticles).

    • Measure the absorbance of each standard at the characteristic absorbance maximum of ICG (~780-800 nm).

    • Plot a standard curve of absorbance versus concentration.

  • Sample Measurement:

    • To determine the total amount of ICG, disrupt a known volume of the purified ICG-nanoparticle conjugate suspension by adding a solvent that will dissolve the nanoparticles and release the conjugated ICG (e.g., DMSO for polymeric and lipid nanoparticles).

    • Measure the absorbance of the disrupted sample at the same wavelength used for the standard curve.

  • Calculation of ICG Loading:

    • Use the standard curve to determine the concentration of ICG in the sample.

    • Calculate the ICG loading content and encapsulation efficiency using the following formulas:

      • Loading Content (%) = (Mass of ICG in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of ICG in nanoparticles / Initial mass of ICG used in conjugation) x 100

III. Data Presentation

Table 1: Physicochemical Properties of ICG-Nanoparticle Conjugates
Nanoparticle TypeUnconjugated Size (nm)ICG-Conjugated Size (nm)Unconjugated Zeta Potential (mV)ICG-Conjugated Zeta Potential (mV)ICG Loading Efficiency (%)Reference
PLGA-HA~180~200-25+33Not specified
PVP-TANot specified125 ± 1.1Not specified-35 ± 2.6Not specified
BSANot specified~100Not specifiedNot specified~80
Ferritin~12~13Not specifiedNot specified40.4 ± 4.5

IV. Mandatory Visualizations

Experimental Workflow for ICG-Sulfo-OSu Conjugation to Amine-Functionalized Nanoparticles

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization NP_prep Amine-Functionalized Nanoparticle Suspension Mixing Mixing and Incubation (Room Temp, 1-4h, Dark) NP_prep->Mixing ICG_prep ICG-Sulfo-OSu Solution in DMSO ICG_prep->Mixing Purify Removal of Free ICG (Chromatography/Dialysis/ Centrifugation) Mixing->Purify Crude Conjugate Final Purified ICG-Nanoparticle Conjugate Purify->Final DLS DLS (Size, PDI) Zeta Zeta Potential UVVis UV-Vis (ICG Loading) Final->DLS Final->Zeta Final->UVVis

Caption: Workflow for ICG-Sulfo-OSu conjugation.

Mechanism of Nanoparticle Accumulation in Tumors via the EPR Effect

G cluster_blood Blood Vessel cluster_tumor Tumor Microenvironment ICG_NP ICG-Nanoparticle (10-200 nm) Extravasation Extravasation through Leaky Vasculature ICG_NP->Extravasation Enhanced Permeability Retention Poor Lymphatic Drainage Extravasation->Retention Enhanced Retention Accumulation Nanoparticle Accumulation Retention->Accumulation

Caption: The Enhanced Permeability and Retention (EPR) effect.

Cellular Uptake of ICG-Nanoparticle Conjugates

G ICG_NP ICG-Nanoparticle Conjugate Endocytosis Clathrin-Mediated Endocytosis ICG_NP->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Maturation Release ICG Release Lysosome->Release Degradation of Nanoparticle

Caption: Cellular uptake of ICG-nanoparticles.

V. Applications

ICG-nanoparticle conjugates have a wide range of applications in biomedical research and drug development:

  • Cancer Imaging: The enhanced accumulation of ICG-nanoparticles in tumors via the EPR effect allows for improved NIR fluorescence imaging of tumors and their margins during surgery.

  • Photothermal Therapy (PTT): Upon irradiation with a NIR laser, ICG generates heat, which can be used to ablate cancer cells. Nanoparticle delivery enhances the localization of this effect to the tumor.

  • Photodynamic Therapy (PDT): ICG can also generate reactive oxygen species (ROS) upon light activation, leading to oxidative stress and cell death in targeted cancer cells.

  • Drug Delivery: Nanoparticles can be co-loaded with therapeutic agents and ICG, creating theranostic platforms for simultaneous imaging and drug delivery.

Conclusion

The bioconjugation of ICG-Sulfo-OSu to nanoparticles is a versatile and effective strategy to enhance the properties of this FDA-approved dye for advanced biomedical applications. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers to develop and evaluate novel ICG-nanoparticle conjugates for imaging, therapy, and drug delivery. Careful optimization of the conjugation and purification steps is essential to ensure the production of high-quality conjugates with reproducible characteristics.

References

Application Notes and Protocols for ICG-Sulfo-OSu Sodium in Sentinel Lymph Node Mapping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentinel lymph node (SLN) mapping is a critical procedure in surgical oncology for staging the extent of cancer progression. The identification of the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor allows for a more targeted biopsy and can prevent the need for a full lymph node dissection, thereby reducing patient morbidity. Near-infrared (NIR) fluorescence imaging with Indocyanine Green (ICG) has emerged as a powerful technique for real-time, intraoperative visualization of lymphatic vessels and SLNs.[1][2] ICG-Sulfo-OSu sodium is an amine-reactive derivative of ICG, designed for covalent conjugation to proteins or other biomolecules, creating stable and highly fluorescent tracers for enhanced lymphatic mapping.

Product Description: this compound

ICG-Sulfo-OSu is a water-soluble, near-infrared (NIR) fluorescent dye featuring a succinimidyl ester (Sulfo-OSu) functional group.[3] This group readily reacts with primary amines on proteins, such as albumin or antibodies, to form stable amide bonds. This covalent conjugation allows for the creation of custom imaging agents. Upon excitation with NIR light (peak absorption ~780-800 nm), ICG conjugates emit fluorescence at a slightly longer wavelength (~800-820 nm), which allows for deep tissue penetration and high signal-to-background ratios in vivo.[3][4]

Mechanism of Action

The utility of ICG-Sulfo-OSu for sentinel lymph node mapping is a two-stage process:

  • Bioconjugation: The Sulfo-OSu ester of ICG-Sulfo-OSu reacts with primary amine groups (-NH2) present on proteins, such as lysine residues of serum albumin. This reaction forms a stable covalent amide bond, linking the ICG dye to the protein carrier. This process is crucial as unconjugated ICG can be unstable in aqueous solutions and exhibit concentration-dependent signal quenching.

  • Lymphatic Uptake and Transport: Once the ICG-protein conjugate is injected intradermally or subcutaneously near the tumor site, it is readily taken up by the lymphatic capillaries. The size of the protein conjugate prevents its rapid entry into the blood vasculature, ensuring preferential drainage into the lymphatic system. The fluorescent conjugate then travels through the lymphatic vessels to the sentinel lymph node(s), where it accumulates, allowing for real-time visualization with a NIR imaging system.

cluster_0 Bioconjugation Reaction ICG ICG-Sulfo-OSu Conjugate ICG-Protein Conjugate (Stable Amide Bond) ICG->Conjugate Covalent Bonding Protein Protein (e.g., Albumin) with primary amine (-NH2) Protein->Conjugate

Diagram of the bioconjugation reaction.

Quantitative Data for SLN Mapping with ICG

The following tables summarize typical parameters for ICG-based sentinel lymph node mapping, derived from preclinical and clinical studies. Note that optimal conditions may vary depending on the specific application, animal model, or clinical scenario.

Table 1: ICG-Sulfo-OSu Conjugation Parameters

ParameterRecommended ValueReference
Protein CarrierHuman Serum Albumin (HSA), Bovine Serum Albumin (BSA)
Protein Concentration2 - 10 mg/mL
Reaction BufferpH 8.5 (e.g., Carbonate or Bicine buffer)
Dye:Protein Molar Ratio5:1 to 20:1
Incubation Time30 - 60 minutes at room temperature
Purification MethodSize Exclusion Chromatography (e.g., Sephadex G-25)

Table 2: In Vivo SLN Mapping Parameters

ParameterRecommended ValueReference
ICG Concentration (Clinical)0.25 - 5 mg/mL
Recommended Concentration (Cervical Cancer)1.25 mg/mL
Injection Volume (Clinical)1 - 4 mL
Injection SitePeritumoral, Subareolar, or Intradermal
Time to SLN Detection1.5 - 10 minutes
NIR Imaging Excitation Wavelength~780 nm
NIR Imaging Emission Wavelength~820 nm

Experimental Protocols

Protocol 1: Preparation of ICG-Albumin Conjugate

This protocol describes the conjugation of ICG-Sulfo-OSu to Human Serum Albumin (HSA) for use in preclinical SLN mapping.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of HSA in a reaction buffer of pH 8.5 (e.g., 0.1 M sodium bicarbonate buffer).

    • Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. This should be done immediately before use due to the limited stability of the OSu ester in solution.

  • Conjugation Reaction:

    • Add the ICG-Sulfo-OSu stock solution to the HSA solution to achieve a final dye-to-protein molar ratio of approximately 10:1.

    • Mix gently by pipetting. Avoid vigorous vortexing to prevent protein denaturation.

    • Incubate the reaction mixture for 60 minutes at room temperature in the dark.

  • Purification of the Conjugate:

    • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with sterile phosphate-buffered saline (PBS), pH 7.4.

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS. The first colored fraction will be the ICG-HSA conjugate, while the later, slower-moving colored fraction will be the unconjugated dye.

    • Collect the purified ICG-HSA conjugate.

  • Characterization and Storage:

    • Determine the concentration and degree of labeling using UV-Vis spectrophotometry.

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Preclinical In Vivo Sentinel Lymph Node Mapping

This protocol outlines the use of the prepared ICG-HSA conjugate for SLN mapping in a rodent model.

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care and use committee (IACUC) protocols.

    • Remove fur from the injection and imaging area to minimize fluorescence interference.

  • Injection of ICG-HSA Conjugate:

    • Dilute the ICG-HSA conjugate in sterile PBS to a final concentration of approximately 1 mg/mL.

    • Inject a small volume (e.g., 50-100 µL for a mouse) intradermally or subcutaneously near the area of interest (e.g., footpad or shoulder to visualize axillary lymph nodes).

  • NIR Fluorescence Imaging:

    • Position the animal in a NIR fluorescence imaging system.

    • Set the excitation and emission filters appropriate for ICG (e.g., excitation ~780 nm, emission ~820 nm).

    • Begin acquiring images immediately after injection to visualize the lymphatic channels.

    • Continue imaging to observe the accumulation of the fluorescent signal in the draining sentinel lymph node(s). This typically occurs within 3 to 10 minutes post-injection.

  • Data Analysis:

    • Analyze the images to identify the location of the SLN(s) based on the fluorescent signal.

    • Quantify the fluorescence intensity in the lymph nodes and surrounding tissue to determine signal-to-background ratios.

Experimental Workflow and Logical Relationships

The entire process, from conjugation to in vivo imaging and analysis, can be visualized as a sequential workflow.

cluster_0 Preparation of Imaging Agent cluster_1 In Vivo Imaging Protocol cluster_2 Data Acquisition and Analysis prep_reagents Prepare Protein and ICG-Sulfo-OSu Solutions conjugation Incubate to form ICG-Protein Conjugate prep_reagents->conjugation purification Purify Conjugate via Size Exclusion Chromatography conjugation->purification characterization Characterize and Quantify Final Conjugate purification->characterization injection Inject ICG-Protein Conjugate (Intradermal/Subcutaneous) characterization->injection animal_prep Anesthetize and Prepare Animal animal_prep->injection imaging Real-time NIR Fluorescence Imaging injection->imaging visualization Visualize Lymphatic Drainage and SLN Accumulation imaging->visualization analysis Quantify Signal-to-Background Ratio visualization->analysis

Workflow for SLN mapping using ICG-Sulfo-OSu.

References

Troubleshooting & Optimization

troubleshooting poor ICG-Sulfo-OSu sodium labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling of proteins and other biomolecules with ICG-Sulfo-OSu sodium salt.

Troubleshooting Guide

Q1: Why is my ICG-Sulfo-OSu labeling efficiency consistently low?

Low labeling efficiency is a frequent challenge and can be attributed to several critical factors in your experimental setup. A systematic evaluation of the following parameters is essential for successful conjugation.

1. Incorrect Buffer Composition and pH:

The reaction between the N-hydroxysuccinimide (NHS) ester of ICG-Sulfo-OSu and primary amines (e.g., lysine residues on proteins) is highly pH-dependent.

  • Problem: The presence of primary amine-containing buffers, such as Tris or glycine, will compete with your target molecule for the ICG-Sulfo-OSu, significantly reducing labeling efficiency.[1] A suboptimal pH will either result in the protonation of amines (too low pH) or the rapid hydrolysis of the NHS ester (too high pH).[2]

  • Solution:

    • Ensure your reaction buffer is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.[1]

    • The optimal pH range for NHS ester labeling is typically 8.2 to 8.5.[3] Verify the pH of your reaction buffer immediately before use. For ICG-Sulfo-OSu specifically, a pH of 8.5 is often recommended.[4]

2. Reagent Quality and Handling:

ICG-Sulfo-OSu, like other NHS esters, is sensitive to moisture and will hydrolyze in aqueous environments, rendering it inactive.

  • Problem: If the ICG-Sulfo-OSu reagent has been improperly stored or repeatedly exposed to moisture, its reactivity will be compromised. Similarly, using a low-quality or aged solvent to dissolve the dye can introduce nucleophiles that degrade the NHS ester.

  • Solution:

    • Store ICG-Sulfo-OSu desiccated at -20°C.

    • Always use high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare the dye stock solution. Prepare this solution immediately before the labeling reaction. Do not store ICG-Sulfo-OSu in solution for extended periods.

3. Suboptimal Dye-to-Protein Molar Ratio:

The ratio of ICG-Sulfo-OSu to your target molecule is a key determinant of the final degree of labeling (DOL).

  • Problem: An insufficient amount of dye will result in a low DOL. Conversely, an excessive amount can lead to protein precipitation and potential loss of biological activity.

  • Solution:

    • The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.

    • A common starting point is a 10:1 to 20:1 molar excess of ICG-Sulfo-OSu to the protein. You can perform small-scale trial reactions with varying ratios (e.g., 5:1, 10:1, 15:1, 20:1) to identify the optimal condition for your experiment.

4. Protein-Specific Factors:

The intrinsic properties of your target protein can influence labeling efficiency.

  • Problem: The primary amines on the protein surface may not be accessible due to steric hindrance. Impurities in the protein preparation, such as other proteins (e.g., BSA as a stabilizer) or small molecules from purification steps, can interfere with the labeling reaction.

  • Solution:

    • Ensure your protein is of high purity. If your protein solution contains amine-containing stabilizers or buffers, perform a buffer exchange into a suitable labeling buffer via dialysis or a desalting column prior to conjugation.

    • A typical protein concentration for labeling is between 2-10 mg/mL.

Frequently Asked Questions (FAQs)

Q2: What are the ideal reaction conditions for ICG-Sulfo-OSu labeling?

For optimal results, consider the following conditions. Note that these are starting points, and empirical optimization is often necessary.

ParameterRecommended ConditionNotes
pH 8.2 - 8.5Higher pH increases amine reactivity but also accelerates NHS ester hydrolysis.
Buffer 0.1 M Sodium Bicarbonate, PBSMust be free of primary amines (e.g., Tris, glycine).
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Dye/Protein Molar Ratio 10:1 to 20:1 (starting point)Optimize based on your specific protein and desired DOL.
Reaction Time 30 - 60 minutesCan be extended, but monitor for potential protein degradation.
Temperature Room Temperature (20-25°C)Lower temperatures (e.g., 4°C) can be used to slow hydrolysis, but may require longer incubation times.

Q3: My protein precipitates after the labeling reaction. What should I do?

Protein precipitation post-labeling can occur due to a few factors:

  • Over-labeling: Attaching too many hydrophobic ICG molecules can cause the protein to aggregate and precipitate. Try reducing the dye-to-protein molar ratio.

  • Organic Solvent: While a small amount of DMSO or DMF is necessary to dissolve the ICG-Sulfo-OSu, the final concentration in the reaction mixture should ideally not exceed 10% to avoid denaturing the protein.

  • Hydrophobic Nature of ICG: ICG itself is hydrophobic, and conjugation can increase the overall hydrophobicity of the protein, leading to aggregation. Consider using a PEGylated version of ICG-Sulfo-OSu, which has improved water solubility and can reduce non-specific binding and aggregation.

Q4: How stable is the ICG-Sulfo-OSu NHS ester in solution?

The stability of NHS esters is highly dependent on pH and temperature. The ester is susceptible to hydrolysis, which is the primary competing reaction to the desired labeling of amines.

pHTemperatureApproximate Half-life
7.00°C4-5 hours
8.0Room Temp~1 hour
8.5Room Temp~20 minutes
8.64°C10 minutes
9.0Room Temp~10 minutes

Note: These values are approximate and can vary based on the specific NHS ester and buffer conditions.

Q5: How do I remove unconjugated ICG-Sulfo-OSu after the reaction?

It is crucial to remove any free dye from the labeled protein. This can be achieved through:

  • Size Exclusion Chromatography (SEC): Using a desalting column (e.g., Sephadex G-25) is a common and effective method. The larger labeled protein will elute first, followed by the smaller, unconjugated dye.

  • Dialysis: Dialyzing the reaction mixture against a suitable buffer can also remove the free dye, although this method is generally slower.

Experimental Protocols & Visualizations

General Experimental Protocol for Protein Labeling

This protocol provides a general guideline. Optimization for your specific protein and application is recommended.

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the ICG-Sulfo-OSu Solution:

    • Immediately before use, dissolve the ICG-Sulfo-OSu in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Perform the Labeling Reaction:

    • Add the calculated volume of the ICG-Sulfo-OSu solution to the protein solution to achieve the desired molar excess (e.g., 10:1).

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purify the Conjugate:

    • Remove the unreacted dye using a desalting column or dialysis.

  • Characterize the Conjugate:

    • Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~780 nm (for ICG).

Visual Workflow and Troubleshooting

ICG_Labeling_Workflow start Start prep_protein Prepare Protein (Amine-free buffer, pH 8.3) start->prep_protein react Labeling Reaction (RT, 30-60 min) prep_protein->react prep_dye Prepare ICG-Sulfo-OSu (Anhydrous DMSO/DMF) prep_dye->react purify Purification (Size Exclusion) react->purify characterize Characterization (DOL) purify->characterize end End characterize->end

A streamlined workflow for ICG-Sulfo-OSu protein labeling.

Troubleshooting_Logic start Low Labeling Efficiency? check_buffer Buffer Check: - Amine-free? - pH 8.2-8.5? start->check_buffer buffer_ok Buffer OK check_buffer->buffer_ok Yes buffer_bad Incorrect Buffer check_buffer->buffer_bad No check_reagent Reagent Check: - Freshly prepared? - Anhydrous solvent? buffer_ok->check_reagent fix_buffer Action: - Use PBS/Bicarbonate - Adjust pH buffer_bad->fix_buffer fix_buffer->start reagent_ok Reagent OK check_reagent->reagent_ok Yes reagent_bad Poor Reagent Quality check_reagent->reagent_bad No check_ratio Ratio Check: - Optimize molar ratio? (e.g., 5:1 to 20:1) reagent_ok->check_ratio fix_reagent Action: - Use fresh ICG-Sulfo-OSu - Use anhydrous DMSO/DMF reagent_bad->fix_reagent fix_reagent->start ratio_ok Ratio OK check_ratio->ratio_ok Yes ratio_bad Suboptimal Ratio check_ratio->ratio_bad No check_protein Protein Check: - High purity? - Sufficient concentration? ratio_ok->check_protein fix_ratio Action: - Perform titration experiment ratio_bad->fix_ratio fix_ratio->start protein_ok Protein OK check_protein->protein_ok Yes protein_bad Protein Issue check_protein->protein_bad No success Labeling Improved protein_ok->success fix_protein Action: - Purify protein - Concentrate sample protein_bad->fix_protein fix_protein->start

A decision tree for troubleshooting poor labeling efficiency.

References

Technical Support Center: ICG-Sulfo-OSu Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address the aggregation of ICG-Sulfo-OSu sodium salt during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and why is it used?

This compound salt is an amine-reactive derivative of Indocyanine Green (ICG), a near-infrared (NIR) cyanine dye. The Sulfo-OSu (N-hydroxysulfosuccinimide ester) group allows for the covalent conjugation of the ICG dye to primary amines on biomolecules such as antibodies, proteins, and peptides. This labeling is crucial for in vivo imaging, fluorescence-guided surgery, and other applications where NIR fluorescence is advantageous due to its deep tissue penetration and low autofluorescence.

Q2: What is ICG-Sulfo-OSu aggregation and why is it a problem?

ICG-Sulfo-OSu, like its parent molecule ICG, has a tendency to self-associate in aqueous solutions to form aggregates. This is primarily driven by the hydrophobic nature of the dye molecule. These aggregates, particularly H-aggregates, exhibit altered spectroscopic properties, most notably a significant decrease in fluorescence intensity (quenching).[1] Aggregation can lead to inaccurate quantification, reduced signal in imaging applications, and potential precipitation of the dye-biomolecule conjugate.

Q3: What are the main factors that cause ICG-Sulfo-OSu to aggregate?

Several factors can induce or exacerbate the aggregation of ICG-Sulfo-OSu:

  • High Concentration: Aggregation is a concentration-dependent phenomenon.[2][3] The higher the concentration of the dye in an aqueous solution, the more likely it is to aggregate.

  • Aqueous Solvents: ICG and its derivatives are more prone to aggregation in high-polarity solvents like water and phosphate-buffered saline (PBS).[1]

  • Temperature: While moderate heating (e.g., 60-65°C) can be used to intentionally form certain types of aggregates (J-aggregates) with parent ICG, temperature fluctuations can impact solubility and aggregation.[2] For routine handling, it is best to avoid elevated temperatures.

  • pH: The pH of the solution can influence the stability of the dye and the molecules it is being conjugated to. While a pH of 8.0-9.0 is often recommended for the NHS ester reaction with amines, this alkaline environment can also affect dye stability.

Q4: How should I properly store and handle ICG-Sulfo-OSu to minimize aggregation?

Proper storage and handling are critical to preventing aggregation and maintaining the reactivity of the NHS ester.

  • Storage of Solid Dye: Upon receipt, store the lyophilized ICG-Sulfo-OSu solid at -20°C to -80°C, protected from light and moisture.

  • Preparing Stock Solutions: Prepare a concentrated stock solution by dissolving the solid dye in anhydrous, amine-free dimethyl sulfoxide (DMSO). This should be done immediately before use if possible.

  • Storage of Stock Solutions: If necessary, the DMSO stock solution can be stored in small aliquots at -20°C for a short period (typically up to a few weeks). Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues you may encounter with ICG-Sulfo-OSu aggregation during your experiments.

ProblemPossible CauseRecommended Solution
Precipitate is visible in my aqueous working solution. The concentration of ICG-Sulfo-OSu is too high for the aqueous buffer, leading to aggregation and precipitation.- Immediately dilute the solution with more buffer. - Prepare a new, more dilute working solution from your DMSO stock. - Consider adding a small percentage of an organic co-solvent like DMSO if your experimental conditions allow, but be mindful of its potential effects on your biomolecule.
My final conjugate has low fluorescence. - The ICG-Sulfo-OSu aggregated before or during the conjugation reaction, leading to quenching. - The NHS ester was hydrolyzed due to moisture or prolonged exposure to aqueous buffer before conjugation.- Ensure your DMSO stock solution is freshly prepared and anhydrous. - Add the ICG-Sulfo-OSu DMSO stock to the reaction buffer containing your biomolecule with gentle but immediate mixing to avoid localized high concentrations. - Work quickly once the dye is in an aqueous environment. - Consider using a PEGylated ICG-Sulfo-OSu derivative, which has increased water solubility and reduced aggregation tendency.
I see a blue-shift in the absorbance spectrum of my dye solution. This is a characteristic sign of H-aggregate formation.- Confirm the concentration is within a suitable range for your application. - If possible, for analytical purposes, you can try to disaggregate a small sample by diluting it in ethanol and acquiring a new spectrum. This can help confirm if aggregation was the issue. For your experiment, it is best to prepare a fresh, more dilute solution.
The labeling efficiency of my protein is low. - The NHS ester has hydrolyzed. - Aggregated dye is less reactive.- Use anhydrous DMSO for your stock solution and protect it from moisture. - Ensure the pH of your reaction buffer is between 8.0 and 9.0 for optimal amine reactivity. - Add the dye to the protein solution in a way that minimizes aggregation (e.g., dropwise addition with stirring).

Quantitative Data Summary

While the exact critical aggregation concentration for ICG-Sulfo-OSu is not widely published and can vary with buffer composition, pH, and temperature, the following table provides general solubility and concentration guidelines.

ParameterValue / RecommendationSource
Solubility Moderate water solubility; readily soluble in DMSO.
Recommended Stock Solution Concentration in DMSO 1-10 mM
General Concentration for ICG Aggregation in Aqueous Solution Aggregation of parent ICG can begin at concentrations as low as the micromolar range and becomes more pronounced at higher concentrations (e.g., >1.5 mM for J-aggregate formation).

Experimental Protocols

Protocol for Preparing ICG-Sulfo-OSu Stock Solution

  • Allow the vial of solid ICG-Sulfo-OSu to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous, amine-free DMSO to achieve the desired stock concentration (e.g., 1-10 mM).

  • Vortex briefly to ensure the dye is fully dissolved.

  • Use the stock solution immediately for the best results.

General Protocol for Antibody Labeling with ICG-Sulfo-OSu

  • Prepare the Antibody: Dissolve the antibody in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) at a pH of 8.0-8.5. The optimal antibody concentration is typically 1-10 mg/mL.

  • Prepare the Dye: Immediately before use, prepare a stock solution of ICG-Sulfo-OSu in anhydrous DMSO.

  • Conjugation: While gently vortexing the antibody solution, add the desired molar excess of the ICG-Sulfo-OSu DMSO stock solution. The final concentration of DMSO in the reaction mixture should be kept low (ideally <10% v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unconjugated dye and any aggregates by gel filtration (e.g., Sephadex G-25), dialysis, or other suitable chromatographic methods.

Visualizations

Aggregation_Process cluster_solution Aqueous Solution Monomer Monomer Aggregate Aggregate Monomer->Aggregate Aggregation Reduced_Fluorescence Reduced Fluorescence (Quenching) Aggregate->Reduced_Fluorescence High_Concentration High Concentration High_Concentration->Monomer Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Monomer

Caption: Factors leading to ICG-Sulfo-OSu aggregation and fluorescence quenching.

Troubleshooting_Workflow start Low Fluorescence Signal Observed check_spectrum Check Absorbance Spectrum for Blue-Shift start->check_spectrum aggregation_suspected Aggregation is Likely check_spectrum->aggregation_suspected Yes no_aggregation_spectrum Spectrum Looks Normal check_spectrum->no_aggregation_spectrum No solution_a Prepare Fresh Dye Solution at a Lower Concentration aggregation_suspected->solution_a check_storage Review Dye Storage and Handling no_aggregation_spectrum->check_storage check_storage->start Proper hydrolysis_suspected NHS Ester Hydrolysis is Likely check_storage->hydrolysis_suspected Improper solution_b Use Fresh, Anhydrous DMSO and New Dye Aliquot hydrolysis_suspected->solution_b solution_c Consider Using a PEGylated ICG Derivative solution_a->solution_c

Caption: A troubleshooting workflow for diagnosing low fluorescence issues.

References

Technical Support Center: ICG-Sulfo-OSu Protein Conjugate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the removal of unconjugated ICG-Sulfo-OSu sodium salt from protein samples after a conjugation reaction. It includes frequently asked questions, in-depth troubleshooting, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated ICG-Sulfo-OSu from my protein conjugate?

A1: Removing non-conjugated (free) dye is essential for accurate downstream applications.[1] Excess free dye can interfere with the quantification of the dye-to-protein ratio, leading to inaccurate estimations of labeling efficiency.[1] Furthermore, unbound dye can cause high background signals in fluorescence-based assays, potentially leading to false-positive results or misinterpretation of data.

Q2: What are the most common methods for removing free ICG-Sulfo-OSu?

A2: The most common and effective methods are size-based separation techniques that exploit the large size difference between the protein-dye conjugate and the small, free dye molecule. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: A highly effective method that separates molecules based on their size as they pass through a column packed with a porous resin.[2][3] Larger molecules (the protein conjugate) elute first, while smaller molecules (the free dye) are retarded.[2]

  • Dialysis: A technique that uses a semi-permeable membrane to separate molecules based on size. The protein-conjugate solution is placed inside a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) and dialyzed against a large volume of buffer, allowing the small, free dye molecules to diffuse out.

Q3: How do I choose between Size Exclusion Chromatography and Dialysis?

A3: The choice depends on factors like sample volume, desired purity, speed, and potential for sample dilution. The following table summarizes the key characteristics of each method:

FeatureSize Exclusion Chromatography (SEC)Dialysis
Primary Use Removal of salts and other small moleculesRemoval of small, unwanted compounds like salts and labeling reagents
Speed Fast (minutes to an hour)Slow (hours to overnight)
Resolution High; can separate aggregates from monomersLow; only separates based on MWCO
Dilution Can cause some sample dilutionMinimal sample dilution, but volume may increase slightly
Sample Volume Versatile, from small (spin columns) to large (FPLC) volumesVersatile; suitable for a wide range of sample volumes
Protein Recovery Generally high, but can be affected by resin interactionHigh, but protein loss can occur due to non-specific binding to the membrane
Throughput Can be high with automated systems or 96-well platesGenerally lower throughput

Q4: How can I determine if all the free dye has been removed?

A4: After purification, you should assess the purity of your conjugate. A common method is to use SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis). The gel should show a fluorescent band corresponding to the molecular weight of your protein, with no fluorescent signal at the dye front, which indicates the presence of free dye. Spectrophotometric analysis can also be used to calculate the final dye-to-protein ratio, which should stabilize after successful purification.

Methodology and Experimental Workflows

The overall workflow for producing a purified ICG-protein conjugate involves the initial conjugation reaction followed by a purification step to remove the excess, unconjugated dye.

G cluster_0 Conjugation cluster_1 Purification cluster_2 Products Protein Protein Solution (in amine-free buffer, pH 8.0-8.5) Reaction Incubate 1 hr (Room Temp, Dark) Protein->Reaction ICG ICG-Sulfo-OSu (dissolved in DMSO) ICG->Reaction Purify Purification Method (e.g., SEC or Dialysis) Reaction->Purify Reaction Mixture Conjugate Purified Protein-ICG Conjugate Purify->Conjugate FreeDye Removed Free ICG Dye Purify->FreeDye G Start Start: Low Protein Recovery After Purification CheckMethod Review Purification Method Start->CheckMethod CheckSEC Using SEC? CheckMethod->CheckSEC SEC CheckDialysis Using Dialysis? CheckMethod->CheckDialysis Dialysis Precipitation Problem: Protein Precipitation/Aggregation CheckMethod->Precipitation General ResinInteract Problem: Protein-Resin Interaction CheckSEC->ResinInteract MembraneBind Problem: Non-specific binding to membrane CheckDialysis->MembraneBind Sol_SEC_Buffer Solution: Change buffer ionic strength (e.g., add 150 mM NaCl) ResinInteract->Sol_SEC_Buffer Sol_SEC_Resin Solution: Switch to a different resin material (e.g., dextran vs. agarose) ResinInteract->Sol_SEC_Resin Sol_Dialysis_Membrane Solution: Use a device with low-binding membrane material (e.g., RC) MembraneBind->Sol_Dialysis_Membrane Sol_Dialysis_Detergent Solution: Add a non-ionic detergent (e.g., 0.01% Tween-20) to buffer MembraneBind->Sol_Dialysis_Detergent Sol_Precip_Buffer Solution: Optimize buffer pH and ionic strength for protein stability Precipitation->Sol_Precip_Buffer Sol_Precip_Conc Solution: Keep protein concentration within its solubility limits Precipitation->Sol_Precip_Conc

References

Technical Support Center: ICG-Sulfo-OSu Sodium Salt Conjugate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICG-Sulfo-OSu sodium salt conjugates. Our aim is to help you overcome common challenges encountered during the purification process, ensuring high-quality conjugates for your downstream applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your this compound salt conjugate.

Issue 1: Low Yield of the Desired Conjugate

Why is the recovery of my ICG-conjugate unexpectedly low after purification?

Low yields can stem from several factors during the conjugation and purification steps. A primary concern is the formation of high molecular weight (HMW) aggregates, which are subsequently removed during purification, thus reducing the amount of the desired monomeric conjugate.

Potential Causes and Solutions:

  • High Molar Ratio of ICG-Sulfo-OSu to Protein: Using an excessive amount of the ICG reagent can lead to over-labeling and promote the formation of insoluble aggregates.[1][2]

    • Recommendation: Optimize the molar ratio of ICG-Sulfo-OSu to your protein. Start with a lower ratio (e.g., 5:1) and incrementally increase it to find the optimal balance between labeling efficiency and aggregate formation.[1]

  • Suboptimal Reaction Conditions: The pH of the reaction buffer and the protein concentration can influence conjugation efficiency and aggregation.

    • Recommendation: Ensure the reaction buffer has a pH of 8.5 ± 0.5 for efficient amine labeling.[3][4] Maintain a protein concentration of 2-10 mg/mL to maximize labeling efficiency.

  • Protein Denaturation: Vigorous mixing or exposure to harsh conditions can denature the protein, leading to aggregation.

    • Recommendation: Mix the reaction gently. Avoid excessive vortexing.

Issue 2: Presence of High Molecular Weight (HMW) Aggregates

My purified conjugate shows the presence of large aggregates when analyzed by size-exclusion chromatography. How can I prevent this?

The formation of HMW aggregates is a significant challenge in ICG conjugation, impacting both yield and the quality of the final product.

Potential Causes and Solutions:

  • Hydrophobic Interactions: The hydrophobic nature of the ICG molecule can promote non-covalent interactions between labeled proteins, leading to aggregation.

    • Recommendation: Consider using PEGylated ICG derivatives (e.g., ICG-Sulfo-EG4-OSu) to increase the hydrophilicity of the dye and reduce non-specific binding and aggregation.

  • Excessive Labeling: As mentioned, higher dye-to-protein ratios increase the likelihood of aggregation.

    • Recommendation: Carefully control the stoichiometry of the conjugation reaction. A lower molar ratio of ICG-Sulfo-OSu to the target molecule is often preferable.

Issue 3: Poor Purity and Presence of Free Dye

Even after purification, I detect a significant amount of unconjugated ICG in my sample. What is the best way to remove it?

The presence of free dye can interfere with downstream applications and quantification. Spontaneous hydrolysis of the ICG-Sulfo-OSu can result in free ICG acid, which can be challenging to separate from the conjugate.

Potential Causes and Solutions:

  • Inefficient Purification Method: Standard dialysis or some gel filtration resins may not be sufficient to completely remove the hydrolyzed, non-covalently bound dye.

    • Recommendation: Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a highly effective method for separating the desired conjugate from both HMW aggregates and free dye. For less demanding applications, Sephadex G-25 or G-50 columns can be used.

  • Non-covalent Binding of ICG: ICG can bind non-covalently to proteins, which may not be efficiently removed by size-based purification methods alone.

    • Recommendation: To remove non-covalently bound dye, an extraction with ethyl acetate can be performed on the HPLC-purified product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound salt and its conjugates?

A1: this compound salt should be stored at -20°C, protected from moisture and light. Stock solutions can typically be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution. The storage conditions for the conjugate will depend on the stability of the target molecule, but generally, storage at 4°C for short-term and -20°C or -80°C for long-term in a suitable buffer is recommended.

Q2: How can I characterize the purity and quality of my final ICG conjugate?

A2: A combination of analytical techniques is recommended:

  • Spectrophotometry: To determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance at the protein's maximum (e.g., 280 nm) and the ICG's maximum (around 800 nm).

  • Size-Exclusion Chromatography (SEC) / SE-HPLC: To assess the presence of aggregates, monomeric conjugate, and free dye.

  • SDS-PAGE: To confirm the covalent attachment of the dye to the protein and to check for any degradation or fragmentation.

Q3: Can I use any buffer for the conjugation reaction?

A3: The conjugation reaction requires an amine-free buffer with a slightly alkaline pH to ensure the primary amines of the target molecule are deprotonated and reactive with the NHS ester of the ICG-Sulfo-OSu. A carbonate-bicarbonate buffer or a phosphate buffer with a pH of 8.5 is commonly used. Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the ICG-Sulfo-OSu.

Quantitative Data Summary

The following table summarizes the impact of the ICG-sOSu to monoclonal antibody (mAb) molar ratio on the yield of the desired conjugate and the formation of high molecular weight (HMW) aggregates.

Molar Reaction Ratio (ICG-sOSu:mAb)Desired Conjugate Yield (%)HMW Aggregates (%)
5:17214
10:15330
20:11951

Data adapted from a study on ICG-sOSu-panitumumab conjugation.

Experimental Protocols

Protocol 1: ICG-Sulfo-OSu Conjugation to an Antibody

  • Antibody Preparation:

    • Dissolve the antibody in an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 2-10 mg/mL.

  • ICG-Sulfo-OSu Stock Solution Preparation:

    • Immediately before use, dissolve the this compound salt in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the ICG-Sulfo-OSu stock solution to the antibody solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature in the dark with gentle mixing.

  • Purification:

    • Proceed immediately to one of the purification protocols below.

Protocol 2: Purification by Size-Exclusion HPLC (SE-HPLC)

  • System Preparation:

    • Equilibrate an appropriate SE-HPLC column (e.g., TSK gel G3000SW) with a suitable mobile phase (e.g., phosphate buffer, pH 6.8).

  • Sample Injection:

    • Load the reaction mixture onto the column.

  • Fraction Collection:

    • Monitor the elution profile at both 280 nm (for protein) and ~780-800 nm (for ICG).

    • Collect the fractions corresponding to the monomeric conjugate, separating them from HMW aggregates and free dye.

  • Buffer Exchange (Optional):

    • If necessary, exchange the buffer of the purified conjugate solution using a centrifugal filter device.

Protocol 3: Purification by Sephadex G-25/G-50 Column Chromatography

  • Column Preparation:

    • Swell the Sephadex G-25 or G-50 resin according to the manufacturer's instructions and pack it into a column.

    • Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • Sample Loading:

    • Apply the reaction mixture to the top of the column.

  • Elution:

    • Elute the conjugate with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained by the resin and elute later.

  • Fraction Collection:

    • Collect the colored fractions that elute first. These contain the desired ICG-conjugate.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis antibody_prep Antibody Preparation (pH 8.5 Buffer) reaction Conjugation Reaction (RT, Dark, 30-60 min) antibody_prep->reaction icg_prep ICG-Sulfo-OSu Stock Solution (DMSO) icg_prep->reaction purification_choice Purification Method reaction->purification_choice se_hplc SE-HPLC purification_choice->se_hplc High Purity sephadex Sephadex G-25/G-50 purification_choice->sephadex Standard Purity analysis Characterization se_hplc->analysis sephadex->analysis spectrophotometry Spectrophotometry (Degree of Labeling) analysis->spectrophotometry sec SEC (Purity/Aggregates) analysis->sec sds_page SDS-PAGE (Covalent Binding) analysis->sds_page final_product Purified ICG Conjugate analysis->final_product

Caption: Experimental workflow for ICG-conjugate synthesis and purification.

troubleshooting_tree start Problem with ICG Conjugate Purification issue What is the primary issue? start->issue low_yield Low Yield issue->low_yield aggregates HMW Aggregates issue->aggregates free_dye Free Dye Contamination issue->free_dye cause_yield Potential Cause? low_yield->cause_yield cause_aggregates Potential Cause? aggregates->cause_aggregates cause_free_dye Potential Cause? free_dye->cause_free_dye high_ratio_y High ICG:Protein Ratio cause_yield->high_ratio_y suboptimal_cond Suboptimal Reaction Conditions cause_yield->suboptimal_cond high_ratio_a High ICG:Protein Ratio cause_aggregates->high_ratio_a hydrophobic Hydrophobic Interactions cause_aggregates->hydrophobic inefficient_pur Inefficient Purification cause_free_dye->inefficient_pur non_covalent Non-covalent Binding cause_free_dye->non_covalent solution_ratio Optimize (Lower) ICG:Protein Ratio high_ratio_y->solution_ratio solution_cond Adjust pH (8.5) and Protein Concentration suboptimal_cond->solution_cond high_ratio_a->solution_ratio solution_peg Use PEGylated ICG hydrophobic->solution_peg solution_hplc Use SE-HPLC for Purification inefficient_pur->solution_hplc solution_extraction Perform Ethyl Acetate Extraction non_covalent->solution_extraction

Caption: Troubleshooting decision tree for ICG-conjugate purification.

References

reducing non-specific binding of ICG-Sulfo-OSu conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of ICG-Sulfo-OSu conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding and background signal with ICG-Sulfo-OSu conjugates?

High background and non-specific binding can stem from several factors:

  • Excess Unbound Dye: The most common cause is the presence of unconjugated ICG-Sulfo-OSu or its hydrolyzed form in the conjugate solution.[1][2][3][4] This free dye can bind non-specifically to cells, tissues, or other surfaces.

  • Hydrophobic Interactions: ICG is a hydrophobic molecule, which can lead to non-specific binding to hydrophobic regions of proteins, cell membranes, and plasticware.[5]

  • Electrostatic Interactions: The negatively charged nature of ICG-Sulfo-OSu can cause it to bind to positively charged molecules or surfaces.

  • Antibody/Protein Aggregation: The conjugation process itself can sometimes lead to the formation of protein aggregates. These aggregates can trap unbound dye and bind non-specifically.

  • Suboptimal Dye-to-Protein Ratio: An excessively high molar ratio of ICG-Sulfo-OSu to your protein during conjugation can lead to the formation of aggregates and increase the likelihood of non-specific binding.

  • Inadequate Blocking: Insufficient or improper use of blocking agents can leave sites open for non-specific attachment of the ICG conjugate.

Q2: How can I remove unbound ICG-Sulfo-OSu after conjugation?

Effective purification is critical to remove excess, unbound dye. Several methods can be employed, with the choice depending on the scale of your preparation and the properties of your conjugate.

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugate from the smaller, unbound dye molecules. Sephadex G-50 is a commonly used resin for this purpose.

  • Dialysis: While convenient, it may be less effective at removing all non-covalently bound dye compared to chromatography.

  • Ultrafiltration: This method uses centrifugal filter units with a specific molecular weight cutoff to separate the conjugate from the free dye.

  • Anion Exchange Chromatography (AEC): This technique can separate molecules based on their charge and can be effective for removing negatively charged, unbound dye.

  • Ultracentrifugation: This can be used to pellet larger conjugates, leaving the smaller, unbound dye in the supernatant.

Q3: What are the recommended blocking agents to reduce non-specific binding?

Using appropriate blocking agents is crucial for saturating non-specific binding sites on your sample (e.g., cells, tissues, or membranes) before applying the ICG conjugate.

  • Bovine Serum Albumin (BSA): A commonly used protein-based blocking agent that is effective in many applications.

  • Non-fat Dry Milk: A cost-effective alternative to BSA, but it may not be suitable for all applications, especially when detecting phosphoproteins.

  • Serum: Using serum from the same species as the secondary antibody (if applicable) can help block non-specific binding.

  • Detergents (e.g., Tween 20): Low concentrations of non-ionic detergents like Tween 20 can help reduce hydrophobic interactions and prevent non-specific protein-protein binding.

  • Synthetic Polymers: Agents like polyvinylpyrrolidone (PVP) can be used as blocking agents and may be beneficial in applications requiring low protein content.

Q4: Can the conjugation chemistry itself be optimized to reduce non-specific binding?

Yes, optimizing the conjugation protocol is a key step.

  • Dye-to-Protein Ratio: It is important to perform a titration to find the optimal molar ratio of ICG-Sulfo-OSu to your protein. While a higher ratio may seem to yield a brighter conjugate, it can also lead to aggregation and increased non-specific binding.

  • pH of Reaction Buffer: The conjugation reaction between the N-hydroxysuccinimide (NHS) ester of ICG-Sulfo-OSu and primary amines on the protein is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0. A common choice is a carbonate-bicarbonate buffer at pH 8.5.

  • PEGylation: Incorporating a polyethylene glycol (PEG) linker between the ICG molecule and the NHS ester can increase the hydrophilicity of the dye, which can significantly reduce non-specific binding.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background fluorescence in vitro (cell staining) 1. Incomplete removal of unbound dye. 2. Antibody concentration is too high. 3. Inadequate blocking. 4. Hydrophobic interactions with plasticware. 5. Cell autofluorescence.1. Purify the conjugate using Size Exclusion Chromatography (e.g., Sephadex G-50). 2. Perform a titration to determine the optimal antibody concentration. 3. Increase the concentration or incubation time of the blocking buffer (e.g., BSA or non-fat milk). 4. Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) to the wash and incubation buffers. 5. Image an unstained control to assess autofluorescence. Consider using a fluorophore with a different excitation/emission spectrum if autofluorescence is high in the near-infrared range.
High background signal in vivo (animal imaging) 1. Presence of unbound dye leading to non-specific accumulation, particularly in the liver. 2. Non-specific binding of the conjugate to plasma proteins like albumin. 3. Aggregation of the conjugate.1. Ensure thorough purification of the conjugate to remove all free dye. 2. Consider pre-complexing the ICG conjugate with serum albumin to potentially improve biodistribution and reduce non-specific uptake. 3. Optimize the dye-to-antibody ratio to minimize aggregation. Consider using PEGylated ICG derivatives to improve solubility and reduce non-specific binding.
Weak or no specific signal 1. Low conjugation efficiency. 2. Inactivation of the antibody during conjugation. 3. Insufficient antibody concentration. 4. Photobleaching of the ICG dye.1. Verify the pH of the conjugation buffer is between 8.0 and 9.0. Ensure the ICG-Sulfo-OSu is fresh and has been stored correctly. 2. Perform a binding assay (e.g., ELISA or flow cytometry) to confirm the immunoreactivity of the conjugated antibody. 3. Increase the concentration of the primary antibody conjugate. 4. Minimize exposure of the conjugate to light during storage and experiments.

Experimental Protocols

Protocol 1: ICG-Sulfo-OSu Conjugation to an Antibody
  • Antibody Preparation:

    • Dissolve the antibody in a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5) at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of any amine-containing substances (e.g., Tris), as these will compete with the antibody for reaction with the ICG-Sulfo-OSu.

  • ICG-Sulfo-OSu Preparation:

    • Immediately before use, dissolve the ICG-Sulfo-OSu in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved ICG-Sulfo-OSu to the antibody solution while gently vortexing. The molar ratio of ICG-Sulfo-OSu to antibody should be optimized, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the ICG-antibody conjugate from the unbound dye using a desalting column (e.g., Sephadex G-50) pre-equilibrated with phosphate-buffered saline (PBS), pH 7.4.

    • Collect the fractions and identify the fraction containing the labeled antibody (typically the first colored fraction to elute).

  • Characterization:

    • Measure the absorbance of the conjugate at 280 nm (for the antibody) and ~780 nm (for ICG).

    • Calculate the degree of labeling (moles of ICG per mole of antibody).

Protocol 2: In Vitro Cell Staining with ICG Conjugate
  • Cell Preparation:

    • Culture cells on glass coverslips or in a multi-well plate suitable for imaging.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If targeting an intracellular antigen, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature to minimize non-specific binding.

  • Incubation with ICG Conjugate:

    • Dilute the purified ICG-antibody conjugate to the desired concentration in the blocking buffer.

    • Incubate the cells with the diluted conjugate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three to five times with PBS containing 0.05% Tween 20 to remove unbound conjugate.

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with the appropriate filters for ICG (Excitation/Emission: ~780/810 nm).

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization & Storage Antibody_Prep 1. Antibody Preparation (pH 8.5 Buffer) Reaction 3. Conjugation Reaction (1-2h, RT, Dark) Antibody_Prep->Reaction Dye_Prep 2. ICG-Sulfo-OSu Dissolution (DMSO/DMF) Dye_Prep->Reaction Purify 4. Purification (Size Exclusion Chromatography) Reaction->Purify Collect 5. Collect Labeled Antibody Fraction Purify->Collect Characterize 6. Characterization (Absorbance) Collect->Characterize Store 7. Storage (4°C, Dark) Characterize->Store

Caption: Workflow for the conjugation and purification of ICG-Sulfo-OSu to an antibody.

nonspecific_binding ICG_Conjugate ICG-Sulfo-OSu Conjugate Target Specific Target (Antigen) ICG_Conjugate->Target Specific Binding (Desired) Non_Specific_Site Non-Specific Site (e.g., Hydrophobic Pocket) ICG_Conjugate->Non_Specific_Site Non-Specific Binding (Undesired) Unbound_Dye Unbound ICG Unbound_Dye->Non_Specific_Site Non-Specific Binding (High Background)

Caption: Diagram illustrating specific vs. non-specific binding of ICG conjugates.

References

Technical Support Center: Navigating ICG-Sulfo-OSu Sodium Hydrolysis in Labeling Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the challenges associated with ICG-Sulfo-OSu sodium salt hydrolysis during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is ICG-Sulfo-OSu and why is its hydrolysis a critical issue in labeling?

A: ICG-Sulfo-OSu is a near-infrared (NIR) fluorescent dye engineered for the labeling of proteins, antibodies, and other biomolecules. It features a sulfonate group for improved water solubility and an N-hydroxysulfosuccinimide (Sulfo-NHS) ester (Sulfo-OSu) functional group. This ester readily reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form a stable amide bond.

Hydrolysis is a competing reaction where the Sulfo-NHS ester reacts with water, converting the reactive ICG-Sulfo-OSu into an inactive ICG carboxylic acid. This hydrolyzed form can no longer conjugate to the target molecule, which leads to reduced labeling efficiency. Additionally, the hydrolyzed, unreacted dye can be challenging to remove during purification and may contribute to high background fluorescence in subsequent assays.

Q2: What is the optimal pH for conducting a labeling reaction with ICG-Sulfo-OSu?

A: The optimal pH for labeling reactions with NHS esters like ICG-Sulfo-OSu is in the range of 7.2 to 8.5.[1][2] A frequently recommended pH is 8.5, often achieved using a carbonate or bicarbonate buffer.[3] This pH provides a good balance between ensuring that the primary amines on the protein are deprotonated and thus sufficiently nucleophilic for the reaction, while keeping the rate of ester hydrolysis manageable.

Q3: Which types of buffers are recommended for the labeling reaction?

A: It is imperative to use a buffer that is free of primary amines. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will actively compete with the target protein for the ICG-Sulfo-OSu, drastically lowering the labeling yield.[4]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffer

  • Borate buffer

Always ensure the chosen buffer is adjusted to the optimal pH range of 7.2-8.5.

Q4: How should I properly prepare and store ICG-Sulfo-OSu stock solutions to minimize hydrolysis?

A: ICG-Sulfo-OSu is highly susceptible to moisture. The solid powder should be stored in a desiccator at -20°C or -80°C.[5] It is best practice to prepare a fresh stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately prior to the labeling experiment. Once dissolved, the reagent is more prone to hydrolysis, particularly in the presence of moisture. If a stock solution in DMSO must be stored, it should be for a minimal time (no more than a few days) at -20°C, and protected from light and moisture. To prevent contamination with water, use fresh, high-quality anhydrous DMSO.

Q5: What are PEGylated ICG-Sulfo-OSu derivatives, and what benefits do they offer?

A: PEGylated ICG-Sulfo-OSu derivatives are modified versions of the dye that include a polyethylene glycol (PEG) linker. These derivatives provide significant advantages:

  • Reduced Non-Specific Binding: The hydrophilic PEG chain helps to mitigate the hydrophobic nature of the ICG molecule, reducing its tendency to bind non-specifically to proteins and surfaces. This can lead to lower background fluorescence in imaging applications.

  • Improved Water Solubility: The enhanced hydrophilicity makes these derivatives easier to work with in aqueous buffers.

Troubleshooting Guide

This guide provides solutions to common problems encountered during labeling experiments with ICG-Sulfo-OSu.

Issue 1: Low Labeling Efficiency or No Conjugation
Possible Cause Recommended Solution
Significant Hydrolysis of ICG-Sulfo-OSu Always prepare a fresh stock solution of ICG-Sulfo-OSu in anhydrous DMSO immediately before starting the conjugation. Avoid using old stock solutions.
Incorrect Reaction Buffer pH Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 7.2-8.5. Adjust if necessary.
Presence of Competing Primary Amines Ensure your buffer is free of amines (e.g., Tris). If your protein sample is in an amine-containing buffer, perform a buffer exchange into a suitable buffer like PBS before labeling.
Dilute Protein Sample The efficiency of the labeling reaction is higher at increased protein concentrations. Aim for a protein concentration between 2-10 mg/mL. If your sample is too dilute, concentrate it using an appropriate method (e.g., spin concentrator).
Inappropriate Molar Ratio of Dye to Protein The ideal molar ratio can differ between proteins. A common starting point is a 10:1 molar ratio of ICG-Sulfo-OSu to your protein. To find the optimal condition, test a range of ratios (e.g., 5:1, 15:1, 20:1).
Insufficient Reaction Time or Inadequate Temperature A standard incubation time is 30-60 minutes at room temperature. If you observe low efficiency, you can extend the incubation to 2 hours. Alternatively, the reaction can be performed overnight at 4°C, although this may increase the risk of hydrolysis.
Issue 2: High Background Fluorescence in Assays
Possible Cause Recommended Solution
Residual Unconjugated (Hydrolyzed) ICG This is a frequent cause of high background. Enhance your purification process by using size-exclusion chromatography (e.g., Sephadex G-25) or spin columns with an appropriate molecular weight cutoff. Ensure the column size is adequate for your sample volume to achieve good separation.
Non-specific Binding of the ICG Dye The inherent hydrophobicity of ICG can lead to non-covalent binding to proteins. To minimize this, consider adding a low concentration of a non-ionic detergent, such as 0.05% Tween-20, to your wash buffers during purification. For persistent issues, using a PEGylated ICG-Sulfo-OSu derivative is a highly effective solution.
Over-labeling of the Target Protein An excessively high degree of labeling can sometimes cause protein aggregation and increase non-specific interactions. If you suspect this, reduce the molar ratio of dye to protein in your labeling reaction. A study showed that higher F/P (fluorophore/protein) ratios for an ICG derivative led to decreased fluorescence intensity.
Inadequate Post-Purification Washing After the initial purification, ensure that the labeled protein is thoroughly washed to remove any remaining free dye.

Quantitative Data Summary

Table 1: Influence of pH and Temperature on the Stability of NHS Esters

The following table provides the approximate half-life of the N-hydroxysuccinimide (NHS) ester functional group, which is the reactive moiety in ICG-Sulfo-OSu. This data is for NHS esters in general and serves as a valuable guideline for designing your experiments.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004–5 hours
8.04~1 hour
8.6410 minutes
8.5Room Temperature (~22°C)Significantly shorter than at 4°C

This data highlights the critical importance of performing the labeling reaction promptly after preparing the reagents, especially at higher pH and ambient temperature.

Experimental Protocols

Standard Protocol for Antibody Labeling with ICG-Sulfo-OSu
  • Preparation of the Antibody:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5, and at a concentration of 2-10 mg/mL.

    • If the antibody solution contains Tris or other primary amines, a buffer exchange is required using methods like dialysis or spin filtration.

  • Preparation of the ICG-Sulfo-OSu Stock Solution:

    • Just before initiating the reaction, dissolve the necessary amount of ICG-Sulfo-OSu powder in anhydrous DMSO to create a 10 mg/mL stock solution.

  • The Labeling Reaction:

    • Add the freshly prepared ICG-Sulfo-OSu stock solution to the antibody solution. A starting molar excess of 10:1 (dye:antibody) is recommended.

    • Incubate the mixture for 30 to 60 minutes at room temperature, with gentle stirring or rotation to ensure homogeneity.

  • Purification of the Labeled Antibody:

    • Remove unreacted dye and hydrolysis byproducts by applying the reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column.

    • The column should be pre-equilibrated with PBS or another suitable storage buffer.

    • Collect the initial colored fractions, which will contain the high-molecular-weight labeled antibody.

  • Characterization (Optional but Recommended):

    • Calculate the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and ~780 nm (for ICG).

Visualizations

Diagram 1: ICG-Sulfo-OSu Labeling and Competing Hydrolysis Pathways

G cluster_0 Desired Labeling Reaction cluster_1 Competing Hydrolysis Reaction ICG_NHS ICG-Sulfo-OSu (Reactive) Labeled_Protein Labeled Protein (Stable Amide Bond) ICG_NHS->Labeled_Protein + Protein Protein-NH2 (Primary Amine) Protein->Labeled_Protein ICG_NHS_hydrolysis ICG-Sulfo-OSu (Reactive) Hydrolyzed_ICG Hydrolyzed ICG (Inactive Carboxylic Acid) ICG_NHS_hydrolysis->Hydrolyzed_ICG + Water H2O Water->Hydrolyzed_ICG

Caption: The two competing reaction pathways for ICG-Sulfo-OSu in an aqueous buffer.

Diagram 2: Standard Experimental Workflow for ICG-Sulfo-OSu Labeling

G start Start: Prepare Antibody (Amine-free buffer, pH 7.2-8.5) prep_dye Prepare fresh ICG-Sulfo-OSu stock solution in DMSO start->prep_dye reaction Incubate Antibody + ICG-Sulfo-OSu (30-60 min, RT) prep_dye->reaction purification Purify Labeled Antibody (Size-Exclusion or Spin Column) reaction->purification analysis Analyze Labeled Antibody (e.g., Spectroscopy for DOL) purification->analysis end End: Purified Labeled Antibody analysis->end

Caption: A generalized workflow for the successful labeling of antibodies with ICG-Sulfo-OSu.

Diagram 3: Troubleshooting Logic for Low Labeling Efficiency

G start Low Labeling Efficiency? check_reagents Are ICG-Sulfo-OSu and buffer fresh? start->check_reagents Yes check_reagents->start No (Remake) check_ph Is buffer pH 7.2-8.5? check_reagents->check_ph Yes check_ph->start No (Adjust) check_amines Is buffer amine-free? check_ph->check_amines Yes check_amines->start No (Buffer Exchange) optimize_ratio Optimize dye:protein molar ratio check_amines->optimize_ratio Yes increase_time Increase reaction time or temperature optimize_ratio->increase_time solution Labeling Efficiency Improved increase_time->solution

Caption: A decision-making flowchart for troubleshooting poor labeling outcomes.

References

Technical Support Center: Optimizing the Solubility of ICG-Sulfo-OSu Sodium Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of ICG-Sulfo-OSu sodium conjugates.

Troubleshooting Guide

Low solubility and aggregation of ICG-Sulfo-OSu and its conjugates can significantly impact experimental outcomes, leading to reduced labeling efficiency, non-specific binding, and inaccurate quantification. This guide provides a systematic approach to identifying and resolving common solubility-related issues.

Problem 1: ICG-Sulfo-OSu powder is difficult to dissolve.

Potential CauseRecommended Solution
Inappropriate Solvent ICG-Sulfo-OSu has the highest solubility in dimethyl sulfoxide (DMSO).[1] Prepare a stock solution in anhydrous DMSO at a concentration of 10-20 mM.[2]
Hygroscopic Nature of DMSO DMSO readily absorbs moisture, which can reduce the solubility of the dye. Always use fresh, anhydrous DMSO for preparing the stock solution.
Precipitation at Room Temperature The dye may precipitate out of the DMSO stock solution if stored at room temperature for extended periods. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Insufficient Mixing Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication in a water bath. Gentle warming to 37°C can also aid dissolution.

Problem 2: Precipitation or aggregation occurs upon adding the ICG-Sulfo-OSu stock solution to the aqueous reaction buffer.

Potential CauseRecommended Solution
Hydrophobicity of ICG The hydrophobic nature of the ICG molecule can cause it to aggregate in aqueous solutions.[3][4] Minimize the final concentration of DMSO in the reaction mixture (ideally ≤10%).
High Dye Concentration Higher concentrations of ICG promote the formation of H-aggregates, which have different spectral properties and lower fluorescence.[3] Perform the conjugation reaction at the lowest effective dye concentration.
Incorrect Buffer pH The reactivity of the Sulfo-OSu ester is pH-dependent. The recommended pH for the conjugation reaction is 8.0-9.0. Lower pH can lead to hydrolysis of the ester, while significantly higher pH can affect protein stability.
Presence of Amines in Buffer Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the Sulfo-OSu ester. Use amine-free buffers such as phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer.

Problem 3: The final ICG-antibody conjugate shows low solubility or precipitates over time.

Potential CauseRecommended Solution
High Degree of Labeling (DOL) Over-labeling the antibody can increase its hydrophobicity, leading to aggregation and precipitation. Aim for a DOL of 1-3 for optimal solubility and fluorescence. Adjust the molar ratio of ICG-Sulfo-OSu to the antibody to control the DOL.
Formation of High Molecular Weight (HMW) Aggregates The conjugation process itself can induce the formation of HMW aggregates. These should be removed by size exclusion chromatography (SEC).
Non-covalently Bound Dye Residual, non-covalently bound ICG can contribute to insolubility and background signal. Purify the conjugate using dialysis or SEC to remove free dye.
Suboptimal Storage Conditions Store the purified conjugate in a suitable buffer (e.g., PBS) at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage. Consider adding a cryoprotectant like glycerol for frozen storage.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound salt?

This compound salt is most soluble in anhydrous dimethyl sulfoxide (DMSO). It has moderate solubility in water. For conjugation reactions, it is recommended to first prepare a concentrated stock solution in DMSO and then add it to the aqueous reaction buffer containing the molecule to be labeled.

Q2: Why is my ICG-antibody conjugate showing a different absorption spectrum than free ICG?

The absorption spectrum of ICG is sensitive to its environment. When conjugated to a protein, the maximum absorption peak may shift. More significantly, at high concentrations or when aggregated, ICG forms H-aggregates which exhibit a blue-shifted absorption maximum around 700 nm, in addition to the monomeric peak around 780 nm. An increased ratio of the 700 nm peak to the 780 nm peak can indicate aggregation of the conjugate.

Q3: How can I prevent the aggregation of my ICG-Sulfo-OSu conjugate?

To prevent aggregation, consider the following:

  • Optimize the Degree of Labeling (DOL): Avoid over-labeling your protein.

  • Use PEGylated ICG Derivatives: ICG derivatives containing polyethylene glycol (PEG) linkers (e.g., ICG-PEG4-Sulfo-OSu) have improved water solubility and reduced propensity for aggregation and non-specific binding.

  • Purification: Use size exclusion chromatography (SEC) to remove any pre-existing aggregates from your protein solution before conjugation and to purify the final conjugate, separating monomers from aggregates.

  • Storage: Store the final conjugate at an appropriate concentration in a suitable buffer and temperature.

Q4: How do I determine the concentration and Degree of Labeling (DOL) of my ICG-conjugate?

The concentration and DOL can be determined using UV-Vis spectrophotometry. You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (around 780 nm). The following formulas can be used:

  • Protein Concentration (M) = [A₂₈₀ - (A_max * CF₂₈₀)] / ε_protein

  • Dye Concentration (M) = A_max / ε_dye

  • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀ is the absorbance at 280 nm.

  • A_max is the absorbance at the maximum wavelength of the dye.

  • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.

Q5: What purification methods are recommended for ICG-Sulfo-OSu conjugates?

Size exclusion chromatography (SEC) is the most effective method for purifying ICG-Sulfo-OSu conjugates. It allows for the separation of the labeled protein from unreacted free dye and, importantly, can also separate monomeric conjugates from undesirable high molecular weight aggregates. Dialysis is another option for removing free dye but is less effective at removing aggregates.

Quantitative Data Summary

Table 1: Solubility of this compound Salt

SolventConcentrationObservationsReference
DMSO62.5 mg/mLRequires sonication to fully dissolve.N/A
WaterModerateProne to aggregation at higher concentrations.

Table 2: Influence of ICG-Sulfo-OSu:Antibody Molar Ratio on Conjugation Efficiency

Molar Ratio (ICG:Antibody)Desired Conjugate YieldAggregate FormationReference
5:1~72%~14%
10:1~53%~30%
20:1~19%~51%

Key Experimental Protocols

1. Protocol for Preparing ICG-Sulfo-OSu Stock Solution

  • Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a calculated volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 10-20 mM.

  • Vortex the vial for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the vial in a water bath for 5 minutes to aid dissolution.

  • Store the stock solution in small, single-use aliquots at -20°C, protected from light.

2. Protocol for Antibody Conjugation with ICG-Sulfo-OSu

  • Prepare the antibody in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate buffer) at a concentration of 1-5 mg/mL.

  • Adjust the pH of the antibody solution to 8.0-9.0.

  • Calculate the required volume of the ICG-Sulfo-OSu DMSO stock solution to achieve the desired molar ratio (e.g., 5:1 to 10:1, ICG:antibody).

  • Add the ICG-Sulfo-OSu stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the conjugate using size exclusion chromatography (SEC) to remove free dye and aggregates.

3. Protocol for Assessing Conjugate Aggregation using Size Exclusion Chromatography (SEC)

  • Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with an appropriate mobile phase (e.g., PBS, pH 7.4).

  • Inject the purified ICG-antibody conjugate onto the column.

  • Monitor the elution profile using a UV detector at both 280 nm (for protein) and ~780 nm (for ICG).

  • The elution profile will show distinct peaks corresponding to high molecular weight aggregates (eluting first), the monomeric conjugate, and any remaining free dye (eluting last).

  • The percentage of aggregation can be calculated by integrating the peak areas.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification reagent_prep Prepare ICG-Sulfo-OSu Stock Solution (DMSO) conjugation Mix Reagents and Incubate (1-2 hours, RT, dark) reagent_prep->conjugation buffer_prep Prepare Amine-Free Conjugation Buffer (pH 8-9) buffer_prep->conjugation protein_prep Prepare and Purify Target Protein Solution protein_prep->conjugation purification Size Exclusion Chromatography (SEC) conjugation->purification characterization UV-Vis Spectroscopy (Determine DOL and Concentration) purification->characterization sec_analysis SEC for Aggregation Analysis purification->sec_analysis

Caption: Experimental workflow for ICG-Sulfo-OSu conjugation.

aggregation_factors cluster_factors Contributing Factors aggregation ICG-Sulfo-OSu Aggregation hydrophobicity Inherent Hydrophobicity of ICG Molecule hydrophobicity->aggregation concentration High Dye Concentration concentration->aggregation solvent Poor Aqueous Solubility solvent->aggregation dol High Degree of Labeling (DOL) dol->aggregation

Caption: Key factors contributing to ICG-Sulfo-OSu aggregation.

References

signal-to-noise optimization for ICG-Sulfo-OSu imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize signal-to-noise ratios in their ICG-Sulfo-OSu imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is ICG-Sulfo-OSu and what is it used for?

A1: ICG-Sulfo-OSu is a near-infrared (NIR) fluorescent dye that is amine-reactive.[1] Its chemical name is 2-[7-[1,3-Dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-[5-(3-sulfosuccinimidyl)oxycarbonylpentyl]-1H-benzo[e]indolium, inner salt, sodium salt.[2] It is widely used for labeling proteins, particularly antibodies, to create fluorescent probes for in vivo imaging and other fluorescence-based assays.[1][2] The Sulfo-OSu group (N-hydroxysulfosuccinimide ester) readily reacts with primary amines on proteins to form stable amide bonds.[3]

Q2: What are the spectral properties of ICG-Sulfo-OSu?

A2: ICG-Sulfo-OSu has an excitation maximum around 780 nm and an emission maximum around 800 nm. These long wavelengths are advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence from biological tissues.

Q3: Why is the fluorescence of my ICG-conjugated antibody low?

A3: Low fluorescence intensity of ICG conjugates can be due to a phenomenon known as "quenching," where the dye molecules form H-dimers or interact with the antibody, leading to energy transfer without light emission. The fluorescence intensity can be influenced by the concentration of the dye; at high concentrations, a proportional relationship between concentration and intensity is lost. Additionally, the hydrophobic nature of ICG can lead to aggregation, further reducing fluorescence.

Q4: What is the difference between NHS and Sulfo-NHS esters?

A4: The primary difference is water solubility. Sulfo-NHS esters, like ICG-Sulfo-OSu, contain a sulfonate group that makes them more water-soluble, allowing for conjugation reactions to be performed in entirely aqueous solutions. Standard NHS esters often require dissolution in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture. Sulfo-NHS esters also tend to have slightly greater stability in aqueous solutions compared to their non-sulfonated counterparts.

Troubleshooting Guide: Optimizing Signal-to-Noise Ratio

Low signal-to-noise ratio (SNR) is a common challenge in fluorescence imaging. The following guide addresses specific issues you may encounter during your experiments with ICG-Sulfo-OSu.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity Suboptimal Labeling Efficiency: Incorrect pH of the reaction buffer, insufficient molar excess of the dye, or low protein concentration.- Ensure the reaction buffer pH is between 8.0 and 8.5. - Optimize the molar ratio of ICG-Sulfo-OSu to protein; a starting point of a 10-fold molar excess is often recommended. - Maintain a protein concentration of at least 2 mg/mL for efficient labeling.
Fluorescence Quenching: Aggregation of ICG molecules on the antibody (H-dimer formation).- Consider using detergents like SDS or reducing agents like beta-mercaptoethanol to disrupt hydrophobic interactions and increase fluorescence intensity.
Hydrolysis of ICG-Sulfo-OSu: The reactive ester group can be hydrolyzed by water, rendering it unable to react with the protein.- Prepare fresh stock solutions of ICG-Sulfo-OSu in anhydrous DMSO or DMF. - Use aqueous solutions of the dye immediately after preparation.
Photobleaching: Degradation of the fluorophore due to excessive light exposure.- Minimize the exposure of the labeled conjugate to light during storage and imaging.
High Background Signal Non-specific Binding: The hydrophobicity of ICG can cause it to bind non-specifically to cells and tissues.- Consider using PEGylated ICG derivatives (e.g., ICG-Sulfo-EG4-OSu or ICG-Sulfo-EG8-OSu) which have increased hydrophilicity and reduced non-specific binding. - Include appropriate blocking steps and washing protocols in your experimental design.
Unconjugated Dye: Presence of free, unconjugated ICG-Sulfo-OSu in the final sample.- Ensure thorough purification of the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove all unbound dye. - For more robust purification, consider using ICG Xtra-OSu, which is designed for easier separation of the conjugate from the hydrolyzed dye.
Autofluorescence: Intrinsic fluorescence from the sample or surrounding materials.- Acquire a background image of an unstained control sample and subtract it from the experimental images. - Utilize the near-infrared properties of ICG, as autofluorescence is generally lower in this spectral region.
Poor Reproducibility Inconsistent Labeling Ratios: Variation in reaction conditions (pH, temperature, incubation time) between batches.- Standardize all parameters of the conjugation protocol. - Determine the degree of labeling (DOL) for each batch to ensure consistency.
Variable Imaging Conditions: Inconsistent settings on the imaging system.- Standardize imaging parameters such as camera distance, angle, and exposure time.

Experimental Protocols

Detailed Methodology for ICG-Sulfo-OSu Antibody Conjugation

This protocol provides a general guideline for labeling an antibody with ICG-Sulfo-OSu. Optimization may be required for specific antibodies and applications.

1. Reagent Preparation:

  • Antibody Solution:

    • Prepare the antibody solution at a concentration of 2 mg/mL in a suitable buffer.

    • The buffer should be amine-free (e.g., PBS) and at a pH of 8.5 ± 0.5. If the pH is below 8.0, adjust it with 1 M sodium bicarbonate. Carbonate buffer or bicine buffer at pH 8.5 are also suitable.

  • ICG-Sulfo-OSu Stock Solution:

    • Dissolve ICG-Sulfo-OSu in anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.

2. Conjugation Reaction:

  • Calculate the required volume of the ICG-Sulfo-OSu stock solution to achieve the desired molar excess (a 10-fold molar excess is a common starting point).

  • Add the calculated volume of the ICG-Sulfo-OSu stock solution to the antibody solution.

  • Gently mix the solution and incubate at room temperature for 30-60 minutes in the dark.

3. Purification of the Conjugate:

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-50) according to the manufacturer's instructions.

  • Equilibrate the column with PBS (pH 7.2-7.4).

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with PBS. The first colored fraction will be the ICG-labeled antibody.

  • Collect the fractions containing the purified conjugate.

4. Quality Control:

  • Measure the absorbance of the purified conjugate at 280 nm and ~780 nm to determine the protein concentration and the degree of labeling (DOL).

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
Protein Concentration for Labeling 2-10 mg/mL
Reaction Buffer pH 8.0 - 8.5
Molar Excess of ICG-Sulfo-OSu to Protein ~10
Incubation Time for Conjugation 30 - 60 minutes at room temperature
Storage of ICG-Sulfo-OSu Stock Solution -20°C for 1 month; -80°C for 6 months

Visualizations

G ICG-Sulfo-OSu Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC prep_ab Prepare Antibody Solution (2 mg/mL, pH 8.0-8.5) mix Mix Antibody and ICG-Sulfo-OSu (10-fold molar excess) prep_ab->mix prep_dye Prepare ICG-Sulfo-OSu Stock Solution (10 mM in DMSO) prep_dye->mix incubate Incubate for 30-60 min at Room Temperature (in dark) mix->incubate purify Purify via Size-Exclusion Chromatography (e.g., G-50) incubate->purify qc Quality Control (Determine Degree of Labeling) purify->qc

Caption: Workflow for labeling antibodies with ICG-Sulfo-OSu.

G Troubleshooting Low Signal-to-Noise Ratio start Low Signal-to-Noise Ratio check_signal Is the signal intensity low? start->check_signal check_background Is the background high? check_signal->check_background No optimize_labeling Optimize Labeling: - Check pH (8.0-8.5) - Increase molar excess of dye - Increase protein concentration check_signal->optimize_labeling Yes reduce_nonspecific Reduce Non-specific Binding: - Use PEGylated ICG - Implement blocking/washing steps check_background->reduce_nonspecific Yes end Optimized Signal-to-Noise check_background->end No address_quenching Address Quenching: - Use SDS or beta-mercaptoethanol optimize_labeling->address_quenching prevent_hydrolysis Prevent Dye Hydrolysis: - Use fresh, anhydrous DMSO - Use aqueous dye solution immediately address_quenching->prevent_hydrolysis prevent_hydrolysis->end improve_purification Improve Purification: - Ensure complete removal of free dye - Consider ICG Xtra-OSu reduce_nonspecific->improve_purification subtract_autofluorescence Subtract Autofluorescence: - Use unstained controls improve_purification->subtract_autofluorescence subtract_autofluorescence->end

Caption: Decision tree for troubleshooting low signal-to-noise.

References

stability issues with stored ICG-Sulfo-OSu sodium conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICG-Sulfo-OSu sodium salt for bioconjugation.

Troubleshooting Guide

This section addresses common problems encountered during the storage, handling, and use of ICG-Sulfo-OSu and its conjugates.

Question: Why is my conjugation efficiency low?

Answer: Low conjugation efficiency is a frequent issue, often stemming from the instability of the Sulfo-OSu (N-hydroxysuccinimide) ester, which is highly susceptible to hydrolysis. Several factors can contribute to this problem.

  • Incorrect pH: The optimal pH for the reaction between an NHS ester and a primary amine (e.g., on a protein) is between 8.3 and 8.5.[1] At lower pH values, the amine group is protonated and thus less nucleophilic, slowing down the desired reaction. At pH levels above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, outcompeting the conjugation reaction.[1]

  • Presence of Nucleophilic Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the ICG-Sulfo-OSu, significantly reducing the yield of your desired conjugate. It is critical to perform a buffer exchange to a non-amine-containing buffer like phosphate-buffered saline (PBS), carbonate/bicarbonate, or borate buffer before starting the conjugation.[2]

  • Hydrolyzed Reagent: The solid ICG-Sulfo-OSu reagent is sensitive to moisture. If stored improperly, it can hydrolyze before use. Similarly, stock solutions in DMSO must be anhydrous, as any water contamination will lead to the hydrolysis of the ester, rendering it inactive.[2] Always use fresh, high-quality anhydrous DMSO to prepare stock solutions and prepare them immediately before use.[3]

  • Low Protein Concentration: The competition between the desired bimolecular conjugation reaction and the unimolecular hydrolysis reaction is concentration-dependent. In dilute protein solutions, hydrolysis is more likely to occur. If possible, increase the concentration of your protein to favor the conjugation reaction; a final concentration range of 2-10 mg/mL is recommended for optimal labeling.

Question: I'm observing high background fluorescence or non-specific binding in my experiments. What is the cause?

Answer: High background is typically caused by the presence of unbound, hydrolyzed ICG or non-specific interactions of the ICG conjugate.

  • Hydrophobicity of ICG: Indocyanine green is an intrinsically hydrophobic molecule. This can lead to non-specific binding to proteins and surfaces, causing elevated background signals. Some newer formulations include polyethylene glycol (PEG) linkers to increase hydrophilicity and reduce this effect.

  • Inefficient Purification: After the conjugation reaction, it is crucial to remove any unreacted or hydrolyzed ICG-Sulfo-OSu. The hydrolyzed "ICG acid" is difficult to separate from the desired conjugate and can bind non-specifically. Purification methods like size-exclusion chromatography (e.g., Sephadex G-25 or G-50 columns) are necessary to separate the labeled protein from smaller, unbound dye molecules.

  • Protein Aggregation: The amphiphilic nature of ICG-Sulfo-OSu can sometimes facilitate the aggregation of antibodies or other proteins during conjugation. These aggregates can trap unbound dye and contribute to background. If aggregation is suspected, optimizing the dye-to-protein ratio and reaction conditions may be necessary.

Question: How can I determine if my stored ICG-Sulfo-OSu has degraded?

Answer: Both the solid reagent and stock solutions can degrade over time. Here’s how to assess their viability:

  • Visual Inspection: Solid ICG-Sulfo-OSu should be a dark green powder or solid. Significant color changes may indicate degradation. Stock solutions in anhydrous DMSO should be a clear, dark green.

  • Spectrophotometric Analysis: The primary degradation pathway in the presence of water is the hydrolysis of the Sulfo-OSu ester. This releases N-hydroxysuccinimide, which can be detected by an increase in absorbance at 260 nm in aqueous solutions. However, for a quick check of the ICG chromophore itself, you can measure the absorbance spectrum. The monomeric form of ICG has a characteristic absorption peak around 780-800 nm. A significant decrease in this peak's intensity or a shift in its maximum wavelength could indicate degradation of the dye structure.

  • Functional Test: The most definitive way to test for degradation is to perform a small-scale conjugation reaction with a control protein and calculate the degree of labeling (DOL). A significantly lower DOL than expected under standard conditions indicates that the reactive ester has hydrolyzed.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ICG-Sulfo-OSu?

A1: Proper storage is critical to maintain the reactivity of the compound.

  • Solid Form: Store the lyophilized powder at -20°C in a desiccator, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to two weeks or -80°C for longer periods. Studies on other compounds in DMSO suggest that repeated freeze-thaw cycles can lead to solvent evaporation and compound precipitation.

Q2: How do I prepare the ICG-Sulfo-OSu stock solution?

A2: Use high-quality, anhydrous DMSO to prepare a stock solution, typically at a concentration of 10 mM. This should be done immediately before you plan to start the conjugation reaction, as the reagent is susceptible to hydrolysis from any residual moisture in the DMSO or from atmospheric humidity.

Q3: What is the optimal dye-to-protein molar ratio for conjugation?

A3: The optimal ratio depends on the specific protein and the desired degree of labeling (DOL). A common starting point is a 5- to 20-fold molar excess of the ICG-Sulfo-OSu to the protein. For most antibodies, a final DOL of 2 to 10 is recommended. Over-labeling can lead to reduced fluorescence due to self-quenching and may affect the protein's biological activity.

Q4: How do I remove unreacted ICG-Sulfo-OSu after the reaction?

A4: The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-50). This separates the larger, labeled protein from the smaller, unbound dye molecules and hydrolyzed ICG.

Q5: My ICG-conjugated antibody shows very low fluorescence. Why?

A5: ICG fluorescence is known to be significantly quenched when it is covalently bound to proteins, likely due to non-covalent interactions between the dye and hydrophobic amino acids on the protein surface. This quenching effect can be substantial, with some reports noting a 40- to 60-fold decrease in fluorescence for conjugates with a higher degree of labeling. The fluorescence can often be recovered by denaturing the protein with agents like SDS, which releases the ICG from its quenching environment.

Data and Protocols

Quantitative Data Summary

Table 1: Stability of NHS Ester in Aqueous Solution

This table illustrates the critical impact of pH on the stability of the Sulfo-OSu (NHS) ester, which directly competes with the desired conjugation reaction. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.

pHTemperatureHalf-life of NHS Ester
7.00°C~4 - 5 hours
8.0Room Temp.~125 - 210 minutes
8.5Room Temp.~130 - 180 minutes
8.64°C~10 minutes
9.0Room Temp.~110 - 125 minutes

(Data synthesized from multiple sources indicating the general trend of NHS ester hydrolysis.)

Table 2: Recommended Storage Conditions

FormSolventTemperatureDurationKey Considerations
SolidN/A-20°C>1 yearStore in a desiccator, protect from light and moisture.
Stock SolutionAnhydrous DMSO-20°CUp to 2 weeksAliquot to avoid freeze-thaw cycles.
Stock SolutionAnhydrous DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
ConjugateAqueous Buffer4°C~2 monthsAdd a preservative like sodium azide (2 mM).
ConjugateAqueous Buffer-20°C / -80°CLong-termAliquot to avoid freeze-thaw cycles.
Experimental Protocols

Protocol 1: General Method for Protein Conjugation with ICG-Sulfo-OSu

  • Buffer Exchange: Ensure your protein (e.g., antibody) is in an amine-free buffer (e.g., PBS, Borate, Bicarbonate) at a pH of 8.3-8.5. The protein concentration should ideally be 2-10 mg/mL.

  • Prepare ICG-Sulfo-OSu Stock: Immediately before use, dissolve the solid ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10 mM.

  • Perform Conjugation: Add a 5- to 20-fold molar excess of the ICG-Sulfo-OSu DMSO stock solution to the protein solution while gently vortexing.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.

  • Purify the Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-50) equilibrated with your desired storage buffer (e.g., PBS).

  • Characterize: Determine the concentration and Degree of Labeling (DOL) of the purified conjugate using UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of ICG (~785 nm).

Protocol 2: Spectrophotometric Assessment of ICG-Sulfo-OSu Stability

This protocol can be used to assess the degradation of the ICG chromophore in an aqueous solution.

  • Prepare ICG Solution: Prepare a solution of ICG-Sulfo-OSu in the aqueous buffer of interest (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µg/mL).

  • Initial Measurement (T=0): Immediately after preparation, measure the full absorbance spectrum from 600 nm to 900 nm using a UV-Vis spectrophotometer. Record the absorbance value at the maximum peak (~780 nm).

  • Incubate: Store the solution under the desired test conditions (e.g., 4°C in the dark, room temperature with light exposure).

  • Time-Point Measurements: At regular intervals (e.g., 1, 3, 6, 24, 48 hours), take an aliquot of the solution and repeat the absorbance spectrum measurement.

  • Analyze Data: Plot the absorbance at ~780 nm versus time. A decrease in absorbance indicates degradation of the ICG chromophore. The percentage of remaining ICG can be calculated as (Absorbance at time T / Absorbance at T=0) * 100.

Visualizations

G Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield Observed check_ph Is reaction buffer pH 8.3-8.5? start->check_ph check_buffer Is buffer free of primary amines (Tris, Glycine)? check_ph->check_buffer Yes solution_ph Adjust pH to 8.3-8.5 with non-amine base. check_ph->solution_ph No check_reagent Was ICG-Sulfo-OSu stored properly (dry, -20°C)? Was DMSO stock freshly made with anhydrous DMSO? check_buffer->check_reagent Yes solution_buffer Perform buffer exchange into PBS or Bicarbonate buffer. check_buffer->solution_buffer No check_conc Is protein concentration >2 mg/mL? check_reagent->check_conc Yes solution_reagent Use a fresh vial of ICG-Sulfo-OSu and fresh anhydrous DMSO. check_reagent->solution_reagent No solution_conc Concentrate protein sample before conjugation. check_conc->solution_conc No success Conjugation Yield Improved check_conc->success Yes solution_ph->success solution_buffer->success solution_reagent->success solution_conc->success

Caption: Troubleshooting decision tree for low conjugation yield.

G Primary Degradation Pathway: Hydrolysis of Sulfo-OSu Ester cluster_0 Reactive Species cluster_1 Competing Nucleophile cluster_2 Products icg_osu ICG-Sulfo-OSu (Amine-Reactive) conjugate ICG-Protein Conjugate (Stable Amide Bond) icg_osu->conjugate Desired Reaction (pH 8.3-8.5) hydrolyzed_icg Hydrolyzed ICG (Inactive Carboxylic Acid) icg_osu->hydrolyzed_icg Hydrolysis (Competing Reaction) protein_amine Protein-NH2 (Primary Amine) protein_amine->conjugate water H2O (Water/Moisture) water->hydrolyzed_icg nhs Sulfo-NHS byproduct hydrolyzed_icg->nhs

Caption: Competing reaction pathways for ICG-Sulfo-OSu.

G General Experimental Workflow for Bioconjugation prep_protein 1. Prepare Protein (Buffer exchange to pH 8.3-8.5, Concentrate to 2-10 mg/mL) conjugation 3. Conjugation Reaction (Mix Protein and Dye, Incubate 30-60 min at RT) prep_protein->conjugation prep_dye 2. Prepare Dye (Dissolve ICG-Sulfo-OSu in anhydrous DMSO) prep_dye->conjugation purification 4. Purification (Size-Exclusion Chromatography, e.g., Sephadex G-50) conjugation->purification characterization 5. Characterization (Measure Absorbance at 280nm & ~785nm, Calculate Degree of Labeling) purification->characterization storage 6. Storage (Aliquoting and freezing at -20°C or -80°C) characterization->storage

References

Validation & Comparative

A Head-to-Head Comparison of ICG-Sulfo-OSu and PEGylated ICG for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the choice of an appropriate imaging agent is paramount. Indocyanine green (ICG), an FDA-approved dye, and its derivatives are workhorses in this field. This guide provides a detailed comparison of two commonly used amine-reactive ICG variants: ICG-Sulfo-OSu sodium and PEGylated ICG, to aid in the selection of the optimal agent for specific in vivo imaging applications.

This comparison delves into the key performance characteristics of each dye, supported by experimental data and detailed protocols. We will explore their chemical properties, pharmacokinetic profiles, and in vivo imaging performance, offering a clear perspective on how the addition of a polyethylene glycol (PEG) linker to the ICG molecule can significantly enhance its imaging capabilities.

Key Performance Characteristics at a Glance

FeatureThis compoundPEGylated ICGRationale for Difference
Hydrophilicity ModerateHigh[1][2][3]The PEG chain increases the water solubility of the ICG molecule.
Aggregation in Aqueous Solution Prone to aggregation, especially when conjugated to proteins[3][4]Reduced tendency for aggregationThe hydrophilic PEG linker sterically hinders intermolecular interactions that lead to aggregation.
Non-Specific Binding Can exhibit non-specific binding due to hydrophobicity, leading to higher background signalsSignificantly reduced non-specific bindingIncreased hydrophilicity minimizes interactions with non-target biomolecules.
Blood Circulation Half-Life Short (free ICG has a half-life of 150-180 seconds)Extended circulation timeThe PEGylation provides a stealth effect, reducing uptake by the reticuloendothelial system (RES).
Primary Clearance Route Exclusively by the liver into bilePredominantly renal clearance for smaller, shielded hydrophilic analogsAltered biodistribution due to changes in hydrodynamic diameter and reduced protein binding.
In Vivo Stability Prone to degradation in aqueous environmentsImproved stabilityThe PEG chain can protect the ICG core from enzymatic degradation and photobleaching.
Tumor-to-Background Ratio (TBR) Can be limited by non-specific binding and rapid clearance.Generally higher due to reduced background and longer circulation allowing for better tumor accumulation.Lower non-specific binding and enhanced permeability and retention (EPR) effect due to longer circulation.

In-Depth Comparison

Chemical Properties and Handling

ICG-Sulfo-OSu is an amine-reactive derivative of ICG, enabling its conjugation to proteins and other molecules containing primary amines. However, its inherent hydrophobicity can lead to challenges. When conjugated to antibodies, ICG-Sulfo-OSu can induce the formation of high molecular weight aggregates, which can alter the biological activity of the antibody and lead to poor in vivo performance. This aggregation is a significant concern as it can result in sequestration in the liver and spleen, leading to high background signals.

PEGylated ICG incorporates a polyethylene glycol linker, which significantly increases the hydrophilicity of the molecule. This modification has several advantages:

  • Reduced Aggregation: The PEG chain acts as a hydrophilic shield, preventing the ICG molecules from aggregating, even when conjugated to proteins.

  • Improved Solubility: PEGylated ICG exhibits better water solubility, simplifying formulation and administration.

  • Decreased Non-Specific Binding: The enhanced hydrophilicity minimizes non-specific interactions with tissues and proteins, resulting in lower background fluorescence and a better signal-to-noise ratio.

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of an imaging agent is critical for successful in vivo applications. Unmodified ICG is rapidly cleared from the bloodstream, with a half-life of only 2-4 minutes, and is almost exclusively taken up by the liver and excreted into the bile. This rapid clearance limits the time window for imaging and can result in high background signals from the liver and gastrointestinal tract.

PEGylation dramatically alters the pharmacokinetics of ICG. The PEG chain provides a "stealth" effect, reducing recognition and uptake by the reticuloendothelial system (RES), particularly the liver and spleen. This leads to a significantly prolonged blood circulation time, which is advantageous for several reasons:

  • Enhanced Tumor Accumulation: The extended circulation allows for greater accumulation of the imaging agent in tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Wider Imaging Window: The longer persistence in the bloodstream provides a more flexible and extended timeframe for imaging.

  • Altered Clearance Pathway: Smaller, sterically shielded hydrophilic ICG analogs have been shown to shift the primary clearance route from hepatic to renal, which can be beneficial for imaging abdominal tumors by reducing liver background.

Experimental Protocols

Antibody Conjugation

A crucial step in developing targeted imaging agents is the efficient and controlled conjugation of the dye to a targeting moiety, such as an antibody.

ICG-Sulfo-OSu Conjugation Protocol:

This protocol is a general guideline for conjugating ICG-Sulfo-OSu to an antibody.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_antibody Prepare Antibody Solution (e.g., 6.8 nmol in pH 8.5 buffer) mix Add ICG-Sulfo-OSu to Antibody Solution (1-10x molar excess) prep_antibody->mix prep_icg Prepare ICG-Sulfo-OSu Solution (in DMSO) prep_icg->mix incubate Incubate at Room Temperature (30 minutes) mix->incubate purify Purify Conjugate (e.g., Sephadex G50 column) incubate->purify

Antibody conjugation workflow with ICG-Sulfo-OSu.

PEGylated ICG Conjugation Protocol:

The conjugation of PEGylated ICG follows a similar principle, often utilizing NHS-ester chemistry for amine reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_antibody Prepare Antibody Solution (e.g., in pH 8.5 buffer) mix Add PEG-ICG-NHS to Antibody Solution prep_antibody->mix prep_peg_icg Prepare PEG-ICG-NHS Ester Solution (in DMSO) prep_peg_icg->mix incubate Incubate at Room Temperature mix->incubate purify Purify Conjugate (e.g., Size Exclusion Chromatography) incubate->purify G cluster_animal_prep Animal Preparation cluster_injection Agent Administration cluster_imaging Imaging cluster_analysis Data Analysis tumor_model Establish Tumor Model (e.g., subcutaneous xenograft) injection Intravenous Injection of ICG Conjugate tumor_model->injection imaging_series Acquire Fluorescence Images (e.g., IVIS at 1, 6, 24, 48h post-injection) injection->imaging_series roi Region of Interest (ROI) Analysis (Tumor vs. Background) imaging_series->roi biodistribution Ex vivo Biodistribution (Organ imaging after sacrifice) roi->biodistribution

References

A Comparative Guide to Validating the Purity of ICG-Sulfo-OSu Sodium Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of labeling reagents like Indocyanine Green (ICG)-Sulfo-OSu sodium salt is critical for the consistency and reliability of experimental results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as the primary method for purity validation, alongside alternative techniques. Detailed experimental protocols and supporting data are presented to offer a comprehensive resource for assessing the quality of this near-infrared fluorescent dye.

Introduction to ICG-Sulfo-OSu

ICG-Sulfo-OSu is an amine-reactive derivative of indocyanine green, a cyanine dye with a peak spectral absorption around 780-800 nm.[1][2] Its N-hydroxysulfosuccinimide (Sulfo-NHS) ester group allows for the covalent conjugation to primary amines on biomolecules such as antibodies and proteins. However, the Sulfo-NHS ester is susceptible to hydrolysis, which can lead to the formation of the inactive carboxylic acid derivative, a critical impurity that must be monitored. Due to its hydrophobic nature, ICG derivatives can also be prone to aggregation and non-specific binding, which can be mitigated by conjugation with polyethylene glycol (PEG) linkers.[3][4]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common and robust method for determining the purity of ICG-Sulfo-OSu and similar cyanine dye NHS esters. This technique separates the active compound from its impurities based on their hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC

This protocol is a representative method compiled from established practices for analyzing cyanine dye NHS esters.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve ICG-Sulfo-OSu in a suitable solvent like dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Detection Wavelength 780 nm
Injection Volume 10 µL
Column Temperature 25°C
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-35 min: 80% to 20% B35-40 min: 20% B

Data Analysis: The purity of the ICG-Sulfo-OSu conjugate is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components. The primary impurity to monitor is the hydrolyzed carboxylic acid, which will typically have a shorter retention time than the active NHS ester.

Workflow for HPLC Purity Validation of ICG-Sulfo-OSu

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start dissolve Dissolve ICG-Sulfo-OSu in DMSO/Acetonitrile start->dissolve inject Inject Sample onto C18 Column dissolve->inject separate Gradient Elution (Acetonitrile/Water/TFA) inject->separate detect UV-Vis Detection at 780 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report Report Results calculate->report Purity_Validation_Logic cluster_methods Analytical Methods cluster_results Validation Outcomes ICG ICG-Sulfo-OSu Sodium Conjugate HPLC HPLC-UV/Vis (Primary Method) ICG->HPLC MS Mass Spectrometry (MS) ICG->MS CE Capillary Electrophoresis (CE-LIF) ICG->CE NMR NMR Spectroscopy ICG->NMR Purity Quantitative Purity (%) HPLC->Purity Primary Quantification Identity Structural Confirmation MS->Identity Molecular Weight Impurities Impurity Profile MS->Impurities Impurity ID CE->Purity High-Resolution Separation NMR->Purity Quantitative (qNMR) NMR->Identity Definitive Structure NMR->Impurities Impurity Structure

References

A Head-to-Head Comparison of ICG-Sulfo-OSu and Cy7-NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate near-infrared (NIR) fluorescent dye is a critical step in designing sensitive and reliable protein labeling experiments for in vivo and in vitro imaging. This guide provides an objective comparison of two widely used amine-reactive NIR dyes: ICG-Sulfo-OSu sodium salt and Cy7-NHS ester. We will delve into their performance characteristics, supported by experimental data, to facilitate an informed decision for your specific research needs.

At a Glance: Key Performance Indicators

PropertyThis compoundCy7-NHS esterKey Considerations
Molecular Weight ~930.07 g/mol [1]~733.7 - 867 g/mol (varies by counterion and supplier)[2][3]Lower molecular weight of the dye can minimize potential interference with protein function.
Excitation Maximum (λex) ~780-800 nm[1][4]~750-753 nmEnsure compatibility with the excitation light source of your imaging system.
Emission Maximum (λem) ~800-830 nm~773-776 nmSelect a dye with an emission spectrum that is well-separated from autofluorescence and suitable for your detector.
Molar Extinction Coefficient (ε) ~150,000 - 250,000 M⁻¹cm⁻¹ (for ICG)~199,000 - 255,000 M⁻¹cm⁻¹A higher molar extinction coefficient indicates a greater ability to absorb light, which can lead to a brighter signal.
Quantum Yield (ΦF) Low in aqueous solution (~2.9%), increases in plasma (12-14%)~0.3 (for free dye)A higher quantum yield translates to a brighter fluorescent signal. The quantum yield of ICG is highly dependent on its environment.
Photostability Moderate, prone to photobleachingGenerally considered to have good photostabilityFor applications requiring long or repeated light exposure, higher photostability is crucial.
Conjugate Stability Can be unstable, prone to aggregation and degradationGenerally forms stable conjugatesThe stability of the labeled protein is critical for reproducible results and long-term studies.
Hydrophilicity Moderate, can be improved with PEGylationGenerally good water solubilityHigher hydrophilicity can reduce non-specific binding and aggregation.

Delving Deeper: A Head-to-Head Comparison

Fluorescence Properties

Both ICG-Sulfo-OSu and Cy7-NHS ester are valuable tools for NIR imaging, operating within the "optical window" of biological tissues (700-900 nm) where light scattering and autofluorescence are minimized. However, there are key differences in their fluorescence performance.

Cy7-NHS ester generally exhibits a higher intrinsic quantum yield compared to ICG in aqueous environments. The fluorescence quantum yield of ICG is notoriously sensitive to its microenvironment, showing a significant increase when bound to proteins in plasma. While this can be advantageous in blood-pool imaging, it can also lead to variability in signal intensity depending on the local environment of the labeled protein.

In a direct comparison of antibody conjugates, a Cy-like dye (CyNE790) demonstrated stronger fluorescence intensity than an ICG-labeled antibody, suggesting that cyanine-based dyes may offer a brighter signal for labeled proteins.

Protein Labeling and Conjugate Stability

Both dyes utilize N-hydroxysuccinimide (NHS) ester chemistry to react with primary amines (e.g., lysine residues) on the protein surface, forming a stable amide bond. However, the labeling process and the stability of the resulting conjugate can differ significantly.

Labeling proteins with ICG-Sulfo-OSu can be challenging. The amphiphilic nature of ICG can lead to the formation of protein aggregates, which can be difficult to separate from the desired monomeric conjugate. Furthermore, non-covalent binding of ICG-Sulfo-OSu to the protein can occur, which may lead to inaccurate quantification of the degree of labeling and potential dye leaching over time.

In contrast, Cy7-NHS ester is generally considered to produce more stable and well-defined conjugates with less propensity for aggregation. The resulting amide bond is highly stable, ensuring that the fluorescent signal remains associated with the protein of interest throughout the experiment.

The stability of the dye itself is also a critical factor. ICG is known for its limited stability in aqueous solutions, with degradation occurring over time, which can be accelerated by light exposure. While conjugation to a protein can improve its stability to some extent, the inherent instability of the ICG molecule remains a concern for long-term studies. Cyanine dyes like Cy7 are generally more photostable, making them better suited for applications that involve prolonged or repeated imaging sessions.

Experimental Protocols

Protein Labeling with this compound

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.4-8.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare Dye Stock Solution: Immediately before use, dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the ICG-Sulfo-OSu stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye and any protein aggregates using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for ICG).

Protein Labeling with Cy7-NHS Ester

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.4-8.5)

  • Cy7-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines.

  • Prepare Dye Stock Solution: Dissolve Cy7-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the Cy7-NHS ester stock solution to the protein solution. Typical molar ratios of dye to protein range from 5:1 to 20:1.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a storage buffer.

  • Characterization: Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and ~750 nm.

Visualizing the Workflow and Comparison

Protein_Labeling_Workflow Protein Labeling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and Dye Protein->Mix Dye ICG-Sulfo-OSu or Cy7-NHS in DMSO Dye->Mix Incubate Incubate (1-2h, RT, Dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze Dye_Comparison Feature Comparison: ICG-Sulfo-OSu vs. Cy7-NHS Ester cluster_performance Performance cluster_handling Handling ICG ICG-Sulfo-OSu Brightness Brightness ICG->Brightness Lower (in aqueous) Photostability Photostability ICG->Photostability Lower Conjugate_Stability Conjugate Stability ICG->Conjugate_Stability Lower Aggregation_Risk Aggregation Risk ICG->Aggregation_Risk Higher Reproducibility Reproducibility ICG->Reproducibility Challenging Cy7 Cy7-NHS Ester Cy7->Brightness Higher Cy7->Photostability Higher Cy7->Conjugate_Stability Higher Cy7->Aggregation_Risk Lower Cy7->Reproducibility Good

References

A Researcher's Guide to Near-Infrared (NIR) Dyes: Alternatives to ICG-Sulfo-OSu Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in molecular imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical step that dictates the sensitivity, accuracy, and reproducibility of their experiments. Indocyanine Green (ICG) and its activated ester form, ICG-Sulfo-OSu, have long been utilized, partly due to ICG's clinical approval. However, limitations such as low fluorescence quantum yield and poor photostability upon conjugation have driven the development of superior alternatives. This guide provides an objective comparison of prominent commercially available amine-reactive NIR dyes that serve as alternatives to ICG-Sulfo-OSu, supported by experimental data and detailed protocols.

Key Performance Metrics: A Quantitative Comparison

The ideal NIR dye for bioconjugation should possess a high molar extinction coefficient, a high quantum yield, and excellent photostability, all of which contribute to a bright and stable fluorescent signal. The following table summarizes the key photophysical properties of ICG-Sulfo-OSu and its leading alternatives.

FeatureICG-Sulfo-OSuIRDye® 800CW NHS EsterAlexa Fluor™ 790 NHS EsterDyLight™ 800 NHS Ester
Excitation Max (nm) ~785~774~784~770
Emission Max (nm) ~810~789~814~794
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~200,000~240,000~260,000~270,000
Quantum Yield (Φ) ~0.02 (conjugated)~0.12 (conjugated to HSA in fetal bovine serum)[1]~0.05-0.10 (conjugated)Not widely reported
Reactive Group N-hydroxysuccinimidyl esterN-hydroxysuccinimidyl esterN-hydroxysuccinimidyl esterN-hydroxysuccinimidyl ester
Relative Photostability LowHigh[2]Higher[2]Moderate
Tendency for Aggregation HighLower[2]Lower[2]Moderate

Note: The exact spectral characteristics and quantum yield can vary depending on the conjugation partner and the solvent environment. The data presented is compiled from various sources and should be used as a comparative guide.

In-Depth Performance Analysis

Brightness: The brightness of a fluorophore is the product of its molar extinction coefficient and quantum yield. Based on the available data, both IRDye® 800CW and Alexa Fluor™ 790 are significantly brighter than ICG-Sulfo-OSu upon conjugation to proteins. This increased brightness allows for lower concentrations of the labeled molecule to be used, improving the signal-to-noise ratio in imaging experiments.

Photostability: Photostability, or the resistance to photobleaching, is a crucial parameter for experiments requiring long or repeated exposure to light, such as time-lapse microscopy or in vivo imaging. Studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching compared to cyanine dyes like ICG. IRDye 800CW is also known for its high photostability. While direct head-to-head quantitative comparisons are limited, the general consensus is that both IRDye 800CW and Alexa Fluor 790 offer superior photostability to ICG-Sulfo-OSu.

Aggregation: Cyanine dyes, including ICG, have a tendency to form non-fluorescent aggregates, especially at high degrees of labeling on a protein. This aggregation leads to fluorescence quenching, diminishing the signal. Both Alexa Fluor and IRDye 800CW dyes show a reduced tendency to aggregate, leading to more robust and reliable fluorescence signals, even at higher degrees of labeling.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections provide detailed methodologies for protein labeling, purification, and characterization.

Protein Labeling with NHS Ester Dyes

This protocol is a general guideline for labeling proteins, such as antibodies, with amine-reactive NHS ester dyes.

Materials:

  • Protein to be labeled (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS).

  • Amine-reactive NIR dye (ICG-Sulfo-OSu, IRDye® 800CW NHS Ester, Alexa Fluor™ 790 NHS Ester, or DyLight™ 800 NHS Ester).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling buffer: 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5.

  • Purification column (e.g., Sephadex G-25 size-exclusion column).

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring, add the dissolved dye to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein and application, but a starting point of a 10- to 20-fold molar excess of dye is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the dye-labeled protein.

Characterization of Labeled Protein: Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter to determine.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (Aₘₐₓ).

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). This value is typically provided by the dye manufacturer.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration: Dye Concentration (M) = Aₘₐₓ / ε_dye

    • ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 2 and 6 for antibodies, but this may vary depending on the specific application.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To aid in the conceptualization of the experimental process and the application of these NIR dyes, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization cluster_application Application Protein Protein Solution (Amine-free buffer) Mix Mix Dye and Protein (pH 8.3-8.5) Protein->Mix Dye NIR Dye NHS Ester Solvent Anhydrous DMSO/DMF Dye->Solvent Solvent->Mix Incubate Incubate (1-2h, RT, dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Characterize Spectrophotometry (A280, Amax) Purify->Characterize Calculate Calculate DOL Characterize->Calculate Imaging In Vitro / In Vivo Imaging Calculate->Imaging

Caption: Experimental workflow for protein labeling with NIR dyes.

A common application for NIR dye-labeled antibodies is the visualization of specific cell surface receptors involved in signaling pathways critical to diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied example.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Antibody NIR Dye-Labeled Anti-EGFR Antibody Antibody->EGFR Targets Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway with targeted antibody.

Conclusion

The selection of a near-infrared dye for bioconjugation is a critical decision that significantly influences the outcome of fluorescence-based research. While ICG-Sulfo-OSu has been a traditional choice, modern alternatives such as IRDye® 800CW NHS Ester and Alexa Fluor™ 790 NHS Ester offer substantial improvements in brightness, photostability, and resistance to aggregation. This guide provides the necessary quantitative data and experimental protocols to enable researchers to make an informed decision based on the specific demands of their application, ultimately leading to more robust and reproducible results in the dynamic field of molecular imaging.

References

A Comparative Analysis of ICG-Sulfo-OSu and Alexa Fluor 790 for Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing fields of biomedical research and drug development, near-infrared (NIR) fluorescent probes are indispensable tools for in vivo imaging, flow cytometry, and other sensitive detection methods. The choice of fluorophore can significantly impact experimental outcomes, with brightness and photostability being critical performance metrics. This guide provides an objective comparison of two widely used amine-reactive NIR dyes: ICG-Sulfo-OSu and Alexa Fluor 790, to assist researchers in selecting the optimal reagent for their specific applications.

Photophysical Properties: A Quantitative Comparison

The brightness of a fluorescent dye is determined by the product of its molar extinction coefficient (the efficiency of photon absorption) and its fluorescence quantum yield (the efficiency of converting absorbed photons into emitted light). The following table summarizes the key photophysical properties of ICG-Sulfo-OSu and Alexa Fluor 790.

PropertyICG-Sulfo-OSuAlexa Fluor 790
Excitation Maximum (λex) ~789 nm[1]782 - 784 nm[2][3]
Emission Maximum (λem) ~813 nm[1]805 - 814 nm[2]
Molar Extinction Coefficient (ε) ~230,000 cm⁻¹M⁻¹260,000 - 270,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.05 - 0.14 (in aqueous solution)Not officially disclosed (estimated ~0.12)
Calculated Brightness (ε x Φ) ~11,500 - 32,200~31,200 - 32,400 (based on estimate)

Note on Alexa Fluor 790 Quantum Yield: The exact quantum yield of Alexa Fluor 790 is not publicly disclosed by the manufacturer. The value presented here is an estimation based on the typical performance of other long-wavelength Alexa Fluor dyes.

Structural and Functional Overview

ICG-Sulfo-OSu is a derivative of Indocyanine Green (ICG), a cyanine dye that has been approved for clinical use for decades. The addition of a sulfonate group and an N-hydroxysuccinimide (NHS) ester allows for improved water solubility and covalent conjugation to primary amines on proteins and other biomolecules. However, ICG is known to be susceptible to aggregation in aqueous environments, which can lead to fluorescence quenching.

cluster_ICG ICG-Sulfo-OSu Structure ICG_structure ICG_structure

Figure 1: Chemical Structure of ICG-Sulfo-OSu.

Alexa Fluor 790 belongs to the Alexa Fluor family of dyes, which are renowned for their exceptional brightness and photostability. While the precise chemical structure is proprietary, Alexa Fluor dyes are sulfonated rhodamine, coumarin, and cyanine derivatives. This sulfonation enhances water solubility and reduces the tendency for aggregation, often resulting in brighter and more stable conjugates compared to traditional cyanine dyes.

Experimental Protocols

To empirically determine the relative brightness of ICG-Sulfo-OSu and Alexa Fluor 790 in a laboratory setting, the following experimental workflows can be employed.

Antibody Conjugation Protocol

This protocol describes a general method for labeling an antibody with either ICG-Sulfo-OSu or Alexa Fluor 790 NHS ester.

  • Prepare the Antibody:

    • Dissolve the antibody in a buffer free of primary amines, such as phosphate-buffered saline (PBS), at a concentration of 1-2 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate to raise the pH of the antibody solution to approximately 8.3-8.5.

  • Prepare the Dye Stock Solution:

    • Dissolve the ICG-Sulfo-OSu or Alexa Fluor 790 NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the reactive dye to the antibody solution while gently vortexing. A molar ratio of 4-10 moles of dye to one mole of antibody is a common starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and at the absorption maximum of the dye.

G cluster_workflow Antibody Conjugation Workflow A Prepare Antibody Solution (pH 8.3-8.5) C Mix Antibody and Dye A->C B Prepare Dye Stock Solution (in DMSO) B->C D Incubate (1 hr, RT) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize Conjugate (Determine DOL) E->F

Figure 2: Generalized workflow for antibody conjugation.
Brightness Comparison Protocol

This protocol outlines a method for comparing the fluorescence brightness of the antibody-dye conjugates.

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of each antibody-dye conjugate in PBS.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each dilution using a fluorometer or plate reader equipped for NIR detection. Use the appropriate excitation and emission wavelengths for each dye.

  • Data Analysis:

    • Plot the fluorescence intensity versus the concentration for each conjugate.

    • The slope of the linear portion of the plot is proportional to the brightness of the conjugate. The conjugate with the steeper slope is considered brighter under the tested conditions.

G cluster_brightness Factors Affecting Fluorescence Brightness Brightness Fluorescence Brightness ExtinctionCoeff Molar Extinction Coefficient (ε) ExtinctionCoeff->Brightness QuantumYield Quantum Yield (Φ) QuantumYield->Brightness Aggregation Aggregation Aggregation->Brightness reduces Photostability Photostability Photostability->Brightness sustains

Figure 3: Key factors influencing the brightness of a fluorescent dye.

Concluding Remarks

Both ICG-Sulfo-OSu and Alexa Fluor 790 are high-performance, amine-reactive NIR dyes suitable for a wide range of biological imaging applications. Based on the available photophysical data, Alexa Fluor 790 is likely to be the brighter of the two dyes due to its higher molar extinction coefficient and the generally superior quantum yields of the Alexa Fluor family. However, ICG-Sulfo-OSu remains a viable and more cost-effective option, particularly for applications where extreme brightness is not the primary concern. Ultimately, the choice between these two dyes will depend on the specific requirements of the experiment, including the desired sensitivity, budget, and instrumentation. For critical applications, it is recommended to perform an in-house comparison to determine the optimal dye for the intended use.

References

Evaluating the In Vivo Clearance of ICG-Sulfo-OSu Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), the only near-infrared (NIR) fluorophore approved by the U.S. Food and Drug Administration for clinical use, is a valuable tool in medical diagnostics. Its derivative, ICG-Sulfo-OSu, allows for covalent conjugation to biomolecules, enabling targeted in vivo imaging. However, the in vivo performance of ICG-Sulfo-OSu conjugates, particularly their clearance profile, is a critical consideration for clinical translation. This guide provides an objective comparison of ICG-Sulfo-OSu with alternative NIR dyes, supported by experimental data, to aid researchers in selecting the optimal imaging agent for their preclinical and clinical studies.

Executive Summary

The in vivo clearance of NIR fluorophore conjugates is a key determinant of their imaging performance and safety profile. Rapid clearance from non-target tissues and the bloodstream enhances signal-to-background ratios and minimizes potential toxicity. ICG and its derivatives are primarily cleared through the hepatobiliary system. While effective, this can lead to high background signals in the liver and gastrointestinal tract, potentially obscuring targets in the abdominal region. This guide explores several alternatives to ICG-Sulfo-OSu, including PEGylated ICG, next-generation cyanine dyes like IRDye800CW and FNIR-774, and zwitterionic dyes such as ZW800-1, which offer different clearance pathways and improved in vivo performance.

Comparative Analysis of In Vivo Clearance and Performance

The following tables summarize the quantitative data on the in vivo performance of ICG-Sulfo-OSu conjugates compared to various alternatives. The data is compiled from studies using antibody conjugates to allow for a more direct comparison of the dyes' influence on pharmacokinetics and biodistribution.

Table 1: Comparative In Vivo Performance of Trastuzumab-Dye Conjugates

ParameterTrastuzumab-ICG-NHSTrastuzumab-IRDye800CW-NHS
Maximum Tumor-to-Muscle Ratio (TMR) 4.42 ± 0.105.35 ± 0.39
Primary Metabolism Route LiverKidney
Hepatic Uptake HighLow
Metabolism Rate SlowerFaster

Data sourced from a study comparing Trastuzumab conjugated with ICG-NHS and IRDye800CW-NHS in HER-2 positive breast cancer xenograft models.[1]

Table 2: Comparative Biodistribution of Cetuximab-IRDye800CW Conjugates with Varying Dye-to-Antibody Ratios (DAR)

Organ⁸⁹Zr-cetuximab (%ID/g)⁸⁹Zr-cetuximab-IRDye800CW (DAR ~1) (%ID/g)⁸⁹Zr-cetuximab-IRDye800CW (DAR ~2) (%ID/g)
Blood 15.1 ± 1.813.9 ± 1.510.2 ± 1.1
Liver 6.9 ± 0.77.8 ± 0.910.5 ± 0.9
Tumor 29.5 ± 4.128.1 ± 3.522.4 ± 2.7 *

Data presented as % Injected Dose per gram (%ID/g) ± SD at 48h post-injection. * indicates a statistically significant difference compared to ⁸⁹Zr-cetuximab.[2]

Table 3: Comparison of Panitumumab Conjugates with a Zwitterionic (FNIR-Z-759) vs. a Charged (FNIR-G-765) NIR Dye

ParameterPanitumumab-FNIR-G-765 (1:2)Panitumumab-FNIR-Z-759 (1:2)
Tumor-to-Liver Ratio (6h post-injection) LowerHigher
Liver Uptake HigherLower
Background Fluorescence HigherLower

This study highlights the advantage of zwitterionic dyes in reducing non-specific liver uptake.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for antibody conjugation and in vivo imaging.

Protocol 1: Antibody Conjugation with NHS-Ester Dyes (ICG-Sulfo-OSu, IRDye800CW-NHS, etc.)
  • Antibody Preparation: Prepare the antibody (e.g., Trastuzumab, Cetuximab) in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 8.5-9.0, to facilitate the reaction with the N-hydroxysuccinimide (NHS) ester. The antibody concentration is typically 1-5 mg/mL.

  • Dye Preparation: Dissolve the NHS-ester dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a calculated molar excess of the dye stock solution to the antibody solution. The dye-to-antibody molar ratio is a critical parameter and often ranges from 2:1 to 10:1. The reaction is typically incubated for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove unconjugated dye and any aggregates using size-exclusion chromatography (e.g., a Sephadex G-25 or PD-10 column) or dialysis. The purified conjugate is then sterile-filtered.

  • Characterization: Determine the degree of labeling (DOL) or dye-to-antibody ratio (DAR) by measuring the absorbance of the conjugate at the protein's maximum absorbance (e.g., 280 nm) and the dye's maximum absorbance (e.g., ~780-800 nm).

Protocol 2: In Vivo Imaging and Biodistribution Studies
  • Animal Models: Use appropriate tumor-bearing animal models (e.g., nude mice with xenograft tumors).

  • Probe Administration: Intravenously inject the purified antibody-dye conjugate into the tail vein of the mice. The dose will depend on the specific activity of the conjugate and the imaging system used.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 6, 24, 48, 72 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using a suitable in vivo imaging system (e.g., IVIS, Pearl Trilogy).

  • Ex Vivo Biodistribution: At the final time point, euthanize the mice and dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle).

  • Quantification: Image the dissected organs ex vivo to quantify the fluorescence intensity in each tissue. Express the data as a percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the biological pathways involved in conjugate clearance.

G cluster_conjugation Antibody-Dye Conjugation Workflow Antibody in Buffer (pH 8.5-9.0) Antibody in Buffer (pH 8.5-9.0) Reaction Mixture Reaction Mixture Antibody in Buffer (pH 8.5-9.0)->Reaction Mixture NHS-Ester Dye in DMSO NHS-Ester Dye in DMSO NHS-Ester Dye in DMSO->Reaction Mixture Purification (Size-Exclusion Chromatography) Purification (Size-Exclusion Chromatography) Reaction Mixture->Purification (Size-Exclusion Chromatography) Characterization (Spectrophotometry) Characterization (Spectrophotometry) Purification (Size-Exclusion Chromatography)->Characterization (Spectrophotometry) Purified Conjugate Purified Conjugate Characterization (Spectrophotometry)->Purified Conjugate

Fig. 1: Workflow for antibody-dye conjugation.

G cluster_invivo In Vivo Imaging & Biodistribution Workflow Tumor-bearing Mouse Model Tumor-bearing Mouse Model IV Injection of Conjugate IV Injection of Conjugate Tumor-bearing Mouse Model->IV Injection of Conjugate Whole-body NIR Imaging (Time Points) Whole-body NIR Imaging (Time Points) IV Injection of Conjugate->Whole-body NIR Imaging (Time Points) Euthanasia & Organ Dissection Euthanasia & Organ Dissection Whole-body NIR Imaging (Time Points)->Euthanasia & Organ Dissection Ex Vivo Organ Imaging Ex Vivo Organ Imaging Euthanasia & Organ Dissection->Ex Vivo Organ Imaging Data Analysis (%ID/g) Data Analysis (%ID/g) Ex Vivo Organ Imaging->Data Analysis (%ID/g)

Fig. 2: In vivo imaging and biodistribution workflow.

G Antibody-Dye Conjugate (in Bloodstream) Antibody-Dye Conjugate (in Bloodstream) Target Tissue (Tumor) Target Tissue (Tumor) Antibody-Dye Conjugate (in Bloodstream)->Target Tissue (Tumor) Binding Non-Target Tissues Non-Target Tissues Antibody-Dye Conjugate (in Bloodstream)->Non-Target Tissues Non-specific uptake Liver (Hepatobiliary Clearance) Liver (Hepatobiliary Clearance) Antibody-Dye Conjugate (in Bloodstream)->Liver (Hepatobiliary Clearance) ICG, IRDye800CW (high DAR) Kidneys (Renal Clearance) Kidneys (Renal Clearance) Antibody-Dye Conjugate (in Bloodstream)->Kidneys (Renal Clearance) IRDye800CW (low DAR), ZW800-1 Excretion (Bile/Feces) Excretion (Bile/Feces) Liver (Hepatobiliary Clearance)->Excretion (Bile/Feces) Excretion (Urine) Excretion (Urine) Kidneys (Renal Clearance)->Excretion (Urine)

Fig. 3: In vivo clearance pathways of antibody-dye conjugates.

Discussion and Conclusion

The choice of a near-infrared dye for bioconjugation significantly impacts the in vivo performance of the resulting imaging agent. While ICG-Sulfo-OSu is a widely used and clinically relevant option, its conjugates can suffer from aggregation and high liver uptake, which can be disadvantageous for certain applications.[4]

IRDye800CW emerges as a strong alternative, demonstrating lower hepatic uptake and faster renal clearance, especially at lower dye-to-antibody ratios, leading to improved tumor-to-muscle ratios.[2] However, increasing the number of IRDye800CW molecules per antibody can alter the biodistribution, leading to increased liver uptake.

Next-generation dyes such as FNIR-774 show superior in vivo pharmacokinetics compared to IRDye800CW, particularly at higher labeling densities, with better tumor accumulation. Furthermore, zwitterionic dyes like FNIR-Z-759 offer a significant advantage by reducing non-specific background fluorescence and liver uptake, resulting in higher tumor-to-liver ratios.

PEGylation of ICG conjugates has been explored to improve solubility and reduce aggregation, which can indirectly influence the clearance profile. However, the potential for anti-PEG antibodies and their impact on clearance should be considered.

For researchers and drug development professionals, the selection of an NIR dye should be guided by the specific application. For imaging targets outside the abdominal region, the hepatobiliary clearance of ICG-Sulfo-OSu may be acceptable. However, for applications requiring high contrast in the abdomen or where rapid clearance is paramount for reducing toxicity, alternatives like IRDye800CW (at a low DAR) or zwitterionic dyes such as ZW800-1 and its analogs should be strongly considered. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions to optimize the in vivo performance of targeted NIR imaging agents.

References

A Comparative Guide to ICG-Sulfo-OSu Sodium Salt for Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a tricarbocyanine dye, is the only near-infrared (NIR) fluorophore approved by the Food and Drug Administration (FDA) for clinical use.[1][2] Its sulfo-succinimidyl ester derivative, ICG-Sulfo-OSu sodium salt, enables covalent conjugation to proteins and other biomolecules, making it a valuable tool for in vivo imaging, particularly in cancer research and drug development.[3] This guide provides a comprehensive comparison of ICG-Sulfo-OSu with its alternatives, supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal NIR dye for their applications.

Performance Comparison: ICG-Sulfo-OSu vs. Alternatives

ICG-Sulfo-OSu's primary advantage lies in its clinical approval and extensive history of use.[4] However, it possesses several drawbacks, including poor aqueous stability, low fluorescence quantum yield in aqueous solutions (around 2.5%), and a tendency to form aggregates, which can quench fluorescence.[1] Its hydrophobic nature can also lead to non-specific binding and rapid clearance from circulation. To address these limitations, several alternatives have been developed.

FeatureICG-Sulfo-OSuPEGylated ICG-Sulfo-OSu (e.g., ICG-EG4-Sulfo-OSu)ICG Xtra-OSuiFluor® 790Indocyanine Blue (ICB)
Excitation (nm) ~780~774~800Spectrally similar to ICG~700
Emission (nm) ~800~805Not specifiedSpectrally similar to ICG~700
Quantum Yield Low in aqueous solution (~2.5%)ImprovedImproved water solubility"Brightest near-IR dye available"Favorable optical properties in aqueous environments
Hydrophilicity ModerateIncreasedImproved water solubilityExcellent water-solubilityFavorable solubility
Non-specific Binding Can be high due to hydrophobicitySignificantly reducedReducedNot specifiedNot specified
Purification Can be difficult due to hydrolysis byproductsEasierReadily separated from hydrolysis byproductsNot specifiedNot specified
Key Advantage FDA-approved parent compound, extensive literatureReduced non-specific binding, improved pharmacokineticsEasier purification, better water solubilityHigh brightness, photostableShorter wavelength for multi-channel imaging, rapid clearance
Key Disadvantage Aggregation, low quantum yield, hydrophobicityPotential for altered biodistribution due to PEGylationNewer, less literature availableNot a direct ICG derivativeShorter wavelength may have less tissue penetration than 800nm dyes

Experimental Protocols

Antibody Conjugation with this compound Salt

This protocol provides a general guideline for conjugating ICG-Sulfo-OSu to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS) at a concentration of >2 mg/mL.

  • This compound salt

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer, pH 8.5

  • Purification column (e.g., Sephadex G-50)

Protocol:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains Tris or glycine, dialyze the antibody against 1X PBS, pH 7.2-7.4.

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate buffer.

  • ICG-Sulfo-OSu Stock Solution Preparation:

    • Immediately before use, dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the ICG-Sulfo-OSu stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody). Molar ratios of 5:1 to 20:1 can be tested to optimize the degree of labeling.

    • Incubate the reaction mixture at room temperature for 30-60 minutes in the dark with gentle mixing.

  • Purification of the Conjugate:

    • Purify the antibody-ICG conjugate from unconjugated dye and hydrolysis byproducts using a Sephadex G-50 column or other size-exclusion chromatography method.

    • Elute with PBS, pH 7.2-7.4. The first colored fraction will be the conjugated antibody.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~780 nm (for ICG).

Visualizing Biological Processes with ICG-Sulfo-OSu Conjugates

EGFR Signaling Pathway in Cancer

ICG-conjugated antibodies targeting the Epidermal Growth Factor Receptor (EGFR) can be used to visualize tumors that overexpress this receptor. Upon binding and internalization, the fluorescence of the ICG conjugate can be "activated," leading to a high signal-to-background ratio.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ICG-Antibody ICG-Antibody (e.g., Panitumumab-ICG) EGFR EGFR ICG-Antibody->EGFR Binds to EGFR EGF EGF EGF->EGFR Binds to EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR_dimer->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR_dimer->PI3K_AKT_mTOR STAT3 STAT3 EGFR_dimer->STAT3 Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT3->Proliferation

EGFR Signaling Pathway Visualization
Experimental Workflow for In Vivo Immune Cell Trafficking

ICG can be used to label immune cells, such as macrophages and leukocytes, for in vivo tracking to sites of inflammation or tumors.

Immune_Cell_Trafficking_Workflow cluster_labeling Cell Labeling cluster_injection In Vivo Administration cluster_imaging In Vivo Imaging cluster_validation Ex Vivo Validation Immune_Cells Isolate Immune Cells (e.g., Macrophages) ICG_Incubation Incubate with ICG Immune_Cells->ICG_Incubation Labeled_Cells Wash and Resuspend ICG-labeled Cells ICG_Incubation->Labeled_Cells Injection Intravenous Injection into Animal Model Labeled_Cells->Injection NIR_Imaging Near-Infrared Fluorescence Imaging Injection->NIR_Imaging Data_Analysis Image Analysis: Track Cell Migration NIR_Imaging->Data_Analysis Tissue_Harvest Harvest Tissues of Interest NIR_Imaging->Tissue_Harvest Histology Histology/Flow Cytometry Tissue_Harvest->Histology

In Vivo Immune Cell Tracking Workflow

Conclusion

This compound salt remains a cornerstone for in vivo NIR fluorescence imaging due to the clinical precedent of its parent compound. However, researchers must be aware of its limitations, including potential for aggregation and low fluorescence quantum yield. For applications demanding higher brightness, improved water solubility, and reduced non-specific binding, alternatives such as PEGylated ICG derivatives or other commercially available NIR dyes may offer superior performance. The choice of fluorescent probe should be carefully considered based on the specific experimental goals, target, and imaging instrumentation. The protocols and workflows provided herein offer a starting point for the successful application of ICG-Sulfo-OSu and its analogs in preclinical research.

References

Safety Operating Guide

Proper Disposal of ICG-Sulfo-OSu Sodium Salt: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of ICG-Sulfo-OSu sodium salt. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Researchers, scientists, and drug development professionals utilizing this compound salt must be proficient in its safe disposal. This guide offers a step-by-step protocol for the chemical inactivation and subsequent disposal of this reagent, minimizing environmental impact and workplace hazards. The following procedures are designed to be integrated into standard laboratory operating protocols.

Chemical and Safety Data

A summary of the key quantitative data for this compound salt is presented below. This information is essential for a comprehensive understanding of the chemical's properties and for conducting a thorough risk assessment prior to handling and disposal.

PropertyValueReference
CAS Number 190714-28-4[1][2][3][]
Molecular Formula C49H52N3NaO10S2
Molecular Weight 930.07 g/mol
Appearance Dark green to dark blue powder
Solubility Soluble in DMSO (62.5 mg/mL)
Storage Temperature 2-8°C, protected from moisture and light
Known Hazards May cause skin, eye, and respiratory irritation.
Incompatible Materials Strong oxidizing agents, moisture.
Hazardous Decomposition Products Oxides of carbon, nitrogen, and sulfur; sodium oxides.

Experimental Protocol for Safe Disposal

The primary reactive moiety of this compound salt is the N-hydroxysuccinimide (NHS) ester. This group is susceptible to hydrolysis, which effectively deactivates the molecule, rendering it unable to react with primary amines. The following protocol leverages this property for safe disposal.

Objective: To chemically neutralize this compound salt waste prior to disposal.

Materials:

  • This compound salt waste (solid or dissolved in a water-miscible solvent like DMSO).

  • 1 M Sodium Hydroxide (NaOH) solution or 1 M Sodium Bicarbonate (NaHCO₃) solution.

  • Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

  • Fume hood.

  • Glass beaker or flask of appropriate size.

  • Stir bar and stir plate.

  • pH indicator strips or a calibrated pH meter.

  • Labeled hazardous waste container.

Procedure:

  • Preparation: Conduct all steps in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dissolution: If the ICG-Sulfo-OSu waste is in solid form, dissolve it in a minimal amount of a water-miscible solvent such as DMSO.

  • Hydrolysis/Quenching:

    • Place the vessel containing the ICG-Sulfo-OSu solution on a stir plate and begin gentle agitation.

    • Slowly add a 1 M solution of sodium bicarbonate to the ICG-Sulfo-OSu waste. A general guideline is to add at least 10 volumes of the sodium bicarbonate solution relative to the volume of the organic solvent used.

    • Alternatively, for more rapid hydrolysis, a 1 M NaOH solution can be carefully added. This reaction may be exothermic, so slow addition and monitoring are crucial.

  • Reaction Incubation: Stir the mixture at room temperature for a minimum of four hours. This allows for the complete hydrolysis of the reactive NHS ester.

  • Neutralization and Verification (if NaOH was used): If 1 M NaOH was used for hydrolysis, neutralize the resulting solution by adding an appropriate acid (e.g., 1 M HCl) until the pH is between 6 and 8. Verify the pH using indicator strips or a pH meter.

  • Waste Collection: Transfer the deactivated ICG solution to a properly labeled hazardous waste container. The label must include the chemical names of all components in the mixture.

  • Disposal of Contaminated Materials: All materials that have come into contact with this compound salt, including pipette tips, gloves, and empty vials, should be collected in a sealed bag and disposed of as solid chemical waste.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and the chemical rationale behind the disposal procedure.

G cluster_prep Preparation cluster_waste_type Waste Assessment cluster_treatment Chemical Deactivation cluster_disposal Final Disposal start Start: ICG-Sulfo-OSu Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_form Solid or Solution? fume_hood->waste_form collect_solid Collect contaminated solids in separate hazardous waste bag fume_hood->collect_solid dissolve Dissolve in minimal water-miscible solvent (e.g., DMSO) waste_form->dissolve Solid hydrolyze Add 1M NaHCO3 (>=10 vol) or 1M NaOH cautiously waste_form->hydrolyze Solution dissolve->hydrolyze incubate Stir at RT for >= 4 hours hydrolyze->incubate neutralize Was NaOH used? incubate->neutralize adjust_ph Neutralize to pH 6-8 neutralize->adjust_ph Yes collect_liquid Collect liquid in labeled hazardous waste container neutralize->collect_liquid No adjust_ph->collect_liquid contact_ehs Contact EHS for pickup collect_liquid->contact_ehs collect_solid->contact_ehs end End of Procedure contact_ehs->end

Disposal Workflow for this compound Salt.

G cluster_process Process icg_ester ICG-Sulfo-OSu (Reactive NHS Ester) hydrolysis Hydrolysis (Quenching) icg_ester->hydrolysis base Aqueous Base (e.g., NaHCO3 or NaOH) base->hydrolysis icg_acid ICG-Sulfo-Carboxylic Acid (Deactivated) hydrolysis->icg_acid nhs N-Hydroxysuccinimide (Byproduct) hydrolysis->nhs

Chemical Deactivation of ICG-Sulfo-OSu via Hydrolysis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.